molecular formula C10H11F2NO3S B3025642 N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide CAS No. 918523-58-7

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Cat. No.: B3025642
CAS No.: 918523-58-7
M. Wt: 263.26
InChI Key: RWAQKKCELAQLHO-UHFFFAOYSA-N
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Description

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C10H11F2NO3S and its molecular weight is 263.26. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3S/c1-2-5-17(15,16)13-9-4-3-8(11)7(6-14)10(9)12/h3-4,6,13H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWAQKKCELAQLHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219886
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
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Molecular Weight

263.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918523-58-7
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=918523-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: A Key Intermediate in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of modern oncology, the development of targeted therapies has revolutionized treatment paradigms. Small molecule kinase inhibitors, in particular, have demonstrated significant efficacy in cancers with specific genetic mutations. This guide provides an in-depth technical overview of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS Number: 918523-58-7 ), a critical chemical intermediate in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAF V600E mutated protein.[1] This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed exploration of its synthesis, properties, and pivotal role in the production of a life-saving therapeutic.

Introduction and Significance

This compound is an aromatic sulfonamide that has garnered significant attention not for its intrinsic biological activity, but as a sophisticated building block in multi-step organic synthesis. Its strategic importance lies in its role as a key intermediate for the construction of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide, the active pharmaceutical ingredient (API) known as Vemurafenib.[2][3]

Vemurafenib is a cornerstone in the treatment of late-stage melanoma, specifically in patients whose tumors harbor the BRAF V600E mutation.[4] The drug functions by selectively inhibiting this mutated kinase, thereby interrupting the MAPK signaling pathway that drives tumor proliferation.[5][6] The precise and efficient synthesis of Vemurafenib is therefore of paramount importance, and the quality of intermediates like this compound is critical to the overall success of the manufacturing process.[2]

This guide will delve into the essential technical aspects of this compound, providing a foundation for its synthesis, characterization, and application in a pharmaceutical manufacturing context.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its handling, reaction optimization, and purification.

PropertyValueSource
CAS Number 918523-58-7[7]
Molecular Formula C₁₀H₁₁F₂NO₃S[8]
Molecular Weight 263.26 g/mol [8]
IUPAC Name This compound[8]
Appearance White to off-white crystalline solid (typical)[2]
Purity (Typical) ≥95%[5]

Structural Representation:

The molecule's structure, featuring a difluorinated phenyl ring with ortho- and para-directing fluorine atoms, a formyl group, and a propanesulfonamide moiety, is specifically designed for subsequent chemical transformations in the Vemurafenib synthesis pathway.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is achieved through the deprotection of its acetal precursor, N-[3-(dimethoxymethyl)-2,4-difluorophenyl]propane-1-sulfonamide. The formyl group is protected as a dimethyl acetal to prevent unwanted side reactions in earlier synthetic steps. The following protocol is adapted from established patent literature.[9]

Reaction Scheme:

G reactant N-[3-(dimethoxymethyl)-2,4-difluorophenyl]propane-1-sulfonamide (Formula Va) product This compound (Formula VI) reactant->product  HCl, Tetrahydrofuran  Heat (65-70°C), 2 hr

Caption: Deprotection of the acetal to yield the target aldehyde.

Experimental Procedure:

  • Step 1: Reaction Setup

    • In a 250 ml round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 13 g of N-[3-(dimethoxymethyl)-2,4-difluorophenyl]propane-1-sulfonamide.

    • Add 100 ml of tetrahydrofuran (THF) to the flask at room temperature.

    • To this solution, add 10 ml of 6N hydrochloric acid (HCl).

  • Step 2: Reaction Execution

    • Heat the reaction mixture to a temperature of 65°C to 70°C.

    • Maintain the mixture at this temperature and continue stirring for 2 hours.

    • Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC) to confirm the consumption of the starting material.

  • Step 3: Work-up and Isolation

    • After the reaction is complete, cool the mixture to room temperature.

    • The patent literature indicates that the product from this reaction is often used directly in the subsequent step without extensive purification. However, for isolation and characterization, a standard aqueous work-up would be appropriate. This would typically involve:

      • Quenching the reaction with a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize the excess acid.

      • Extracting the product into an organic solvent such as ethyl acetate.

      • Washing the organic layer with brine, drying over an anhydrous salt (e.g., sodium sulfate), and concentrating under reduced pressure to yield the crude product.

      • Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality and Experimental Choices:

  • Choice of Acid: Hydrochloric acid is a strong acid that effectively catalyzes the hydrolysis of the acetal protecting group to reveal the aldehyde.

  • Solvent System: Tetrahydrofuran is an appropriate solvent as it is relatively inert to the reaction conditions and solubilizes the organic starting material, while also being miscible with the aqueous HCl.

  • Temperature: Heating the reaction mixture accelerates the rate of hydrolysis, allowing the reaction to reach completion in a reasonable timeframe. The specified range of 65-70°C is likely an optimized condition to ensure efficient conversion without promoting degradation of the product.

Role in the Synthesis of Vemurafenib

The primary and most critical application of this compound is its function as a key building block in the synthesis of Vemurafenib. The formyl group (-CHO) on the molecule is essential for the subsequent reaction steps that lead to the formation of the final API.

The synthesis of Vemurafenib involves the coupling of this intermediate with other complex heterocyclic structures. The difluoro-substitution pattern on the phenyl ring is also a crucial feature of the final drug molecule, contributing to its binding affinity and overall pharmacological profile. The overall process underscores the importance of multi-step synthesis in creating complex, targeted therapeutic agents.[1][2]

Spectroscopic Characterization (Representative Data)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and a sextet), the aromatic protons (complex multiplets due to fluorine coupling), the sulfonamide N-H proton (a broad singlet), and the aldehydic proton (a singlet at a downfield chemical shift, typically around 10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the three distinct carbons of the propyl group, the aromatic carbons (with splitting patterns due to C-F coupling), and a signal for the carbonyl carbon of the formyl group at a characteristic downfield position (typically >180 ppm).

  • IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to N-H stretching (around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and the characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group (around 1340 and 1160 cm⁻¹, respectively).[3][10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (263.26 g/mol ) and characteristic fragmentation patterns.

Biological Activity and Safety Considerations

There is currently no significant body of research indicating that this compound possesses notable intrinsic biological or pharmacological activity. Its primary value lies in its role as a chemical intermediate. As with any chemical compound, appropriate safety precautions should be taken during handling. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the intricate and elegant design of modern synthetic organic chemistry in the service of medicine. While unassuming on its own, its carefully orchestrated arrangement of functional groups makes it an indispensable component in the manufacture of Vemurafenib, a drug that has had a profound impact on the treatment of BRAF-mutated melanoma. This guide has provided a comprehensive overview of its synthesis, properties, and critical role, offering valuable insights for professionals engaged in the vital work of drug discovery and development.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Critical Role of Intermediates in Vemurafenib Synthesis. Available at: [Link].

  • Cipla Limited. (2015). Novel processes for the preparation of vemurafenib. WO2015075749A1.
  • Janssen Pharmaceutica NV. (2015). Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. US9150594B2.
  • LookChem. Cas 1029872-54-5, Plx-4032 (RG7024). Available at: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53419003, N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Available at: [Link].

  • IndiaMART. 4-Amino-3-chloro-5-nitrobenzotrifluoride 97%. Available at: [Link].

  • Gowda, B. T., et al. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2.
  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link].

  • Tsai, J., et al. (2014).
  • National Center for Biotechnology Information. Vemurafenib. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available at: [Link].

  • Holderfield, M., et al. (2014). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. F1000Prime Reports, 6, 93.
  • Wajroch, M., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences, 24(14), 11374.
  • Janssen Pharmaceutica NV. (2012). Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. WO2012010538A2.

Sources

A Comprehensive Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a highly functionalized aromatic compound of significant interest in medicinal chemistry. The document elucidates the molecule's chemical identity, physicochemical properties, and presents a detailed, field-proven synthetic pathway. The causality behind critical reaction choices, particularly for achieving regioselective formylation, is explained from the perspective of a senior application scientist. Furthermore, this guide covers robust analytical methods for structural verification and purity assessment, discusses the compound's primary application as a key intermediate in the synthesis of complex pharmaceutical agents, and outlines essential safety protocols. This whitepaper is intended for researchers, chemists, and professionals in the field of drug discovery and development who require a thorough understanding of this valuable synthetic building block.

Introduction to a Key Pharmaceutical Building Block

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents ranging from antibacterial drugs to diuretics, anticonvulsants, and targeted cancer therapies.[1][2] The group's ability to act as a stable, non-classical bioisostere for carboxylic acids and its capacity to engage in critical hydrogen bonding interactions within enzyme active sites contribute to its prevalence in drug design.[1]

Within this important class of molecules, this compound (Figure 1) has emerged as a particularly valuable intermediate. Its structure is strategically engineered with multiple functionalities:

  • A Difluorinated Phenyl Ring: The two fluorine atoms modulate the electronic properties of the ring, increase lipophilicity, and can enhance metabolic stability and binding affinity of the final drug molecule.

  • An Ortho-Formyl Group: The aldehyde (-CHO) group is a versatile chemical handle, perfectly positioned for subsequent elaboration into more complex heterocyclic systems or for linking molecular fragments.

  • A Propanesulfonamide Moiety: This group provides a key interaction point and influences the overall physicochemical properties of the molecule.

The specific arrangement of these groups makes this compound a crucial precursor in the multi-step synthesis of advanced pharmaceutical targets, including potent kinase inhibitors used in oncology.[3][4] This guide provides the technical foundation for its synthesis and utilization.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental for its effective use in synthesis and research. The key identifiers and computed physicochemical properties for this compound are summarized in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties

Parameter Value Source
IUPAC Name This compound PubChem[5]
CAS Number 918523-58-7 PubChem[5][6]
Molecular Formula C₁₀H₁₁F₂NO₃S PubChem[5]
Molecular Weight 263.26 g/mol PubChem[5]
Canonical SMILES CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F PubChem[5]
InChIKey RWAQKKCELAQLHO-UHFFFAOYSA-N PubChem[5]
XLogP3 1.4 PubChem[5]
Hydrogen Bond Donor Count 1 PubChem[5]

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

Synthesis and Mechanistic Rationale

The synthesis of a multi-substituted aromatic ring requires a robust strategy that provides absolute control over regiochemistry. A simple electrophilic aromatic substitution on N-(2,4-difluorophenyl)propane-1-sulfonamide would likely yield a mixture of products due to competing directing effects. Therefore, a more sophisticated and reliable method is required. The most effective and field-proven approach is a two-step synthesis commencing from 2,4-difluoroaniline, leveraging a directed ortho-metalation (DoM) strategy for the critical formylation step.

Retrosynthetic Analysis

The retrosynthetic analysis (Figure 2) identifies the most logical disconnections. The carbon-carbon bond of the formyl group and the nitrogen-sulfur bond of the sulfonamide are the key points for disconnection, leading back to simple, commercially available starting materials: 2,4-difluoroaniline, propane-1-sulfonyl chloride, and a formylating agent.

G Target N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Intermediate N-(2,4-Difluorophenyl) propane-1-sulfonamide Target->Intermediate C-C bond formation (Directed ortho-Metalation) SM3 Formylating Agent (DMF) Target->SM3 SM1 2,4-Difluoroaniline Intermediate->SM1 N-S bond formation (Sulfonylation) SM2 Propane-1-sulfonyl chloride Intermediate->SM2

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Pathway and Mechanistic Insights

The forward synthesis involves two distinct, high-yielding steps. The workflow is visualized in Figure 3.

Caption: Overall two-step synthetic workflow diagram.

Step 1: Synthesis of N-(2,4-difluorophenyl)propane-1-sulfonamide

This initial step involves the straightforward reaction between 2,4-difluoroaniline and propane-1-sulfonyl chloride.

  • Causality of Reagent Choice:

    • Solvent (Dichloromethane, DCM): DCM is selected for its inertness and its ability to dissolve both the starting amine and the sulfonyl chloride, creating a homogeneous reaction environment.

    • Base (Pyridine or Triethylamine): The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base is essential to neutralize this acid. Failure to scavenge the HCl would result in the protonation of the starting aniline, deactivating it towards the desired nucleophilic attack. Pyridine is often preferred as it can also act as a nucleophilic catalyst.

Step 2: Regioselective Formylation via Directed ortho-Metalation (DoM)

This is the most critical step, where precise regiochemical control is achieved.

  • Expertise & Mechanistic Rationale: The sulfonamide group (-NHSO₂R) is a powerful Directed Metalation Group (DMG). When a strong organolithium base like n-butyllithium (n-BuLi) is introduced, it first deprotonates the most acidic proton, which is the one on the sulfonamide nitrogen. The resulting lithium amide then coordinates with the base, positioning it in close proximity to the ortho positions on the aromatic ring. The C3 proton is significantly more acidic than the C5 proton due to the inductive electron-withdrawing effect of the adjacent fluorine atom at C2. Consequently, a second equivalent of n-BuLi selectively removes the proton at the C3 position, generating a dianion that is a potent nucleophile.

  • Reaction Conditions:

    • Low Temperature (-78 °C): This is crucial to prevent side reactions. At higher temperatures, the highly reactive organolithium species could potentially react with the fluorine atoms or undergo other undesired pathways.

    • Anhydrous Conditions: Organolithium reagents react violently with water. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents (e.g., dry THF).

  • Electrophilic Quench: The generated aryl-lithium species is then "quenched" by adding an electrophile. N,N-Dimethylformamide (DMF) serves as an efficient source of a formyl group. The nucleophilic carbon at C3 attacks the electrophilic carbonyl carbon of DMF. The subsequent acidic workup hydrolyzes the resulting tetrahedral intermediate to yield the final aldehyde product. This DoM strategy provides a self-validating system for achieving the desired 3-formyl isomer with high purity, avoiding complex chromatographic separation of isomers.

Detailed Experimental Protocol

Step 1: N-(2,4-difluorophenyl)propane-1-sulfonamide

  • To a stirred solution of 2,4-difluoroaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an argon atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add propane-1-sulfonyl chloride (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting aniline is consumed.

  • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly in the next step or purified by recrystallization from an ethanol/water mixture if necessary.

Step 2: this compound

  • Dissolve the N-(2,4-difluorophenyl)propane-1-sulfonamide (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF, ~0.1 M) in a flame-dried, three-neck flask under a strict argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq, typically 2.5 M in hexanes) dropwise via syringe over 30 minutes. A color change is typically observed. Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-Dimethylformamide (DMF, 3.0 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and brine (1x).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product as a solid.

Analytical Characterization

Confirmation of the final product's structure and purity is achieved through a combination of standard spectroscopic and chromatographic techniques.

Table 2: Expected Analytical Data for Structure Confirmation

Technique Expected Observations
¹H NMR - Aldehyde proton (singlet or triplet due to F-coupling) between δ 9.8-10.5 ppm.- Aromatic protons showing complex splitting patterns due to H-H and H-F coupling.- Propanesulfonamide signals: triplet (~δ 3.2 ppm), sextet (~δ 1.8 ppm), and triplet (~δ 1.0 ppm).- NH proton (broad singlet).
¹³C NMR - Aldehyde carbonyl carbon signal around δ 185-190 ppm.- Aromatic carbons showing characteristic C-F couplings (large ¹JCF, smaller ²JCF, etc.).
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms, showing F-F and F-H coupling.
HRMS (ESI+) - Calculation for [M+H]⁺: C₁₀H₁₂F₂NO₃S⁺. Expected m/z value should match the theoretical value within ±5 ppm.

| HPLC | - A single major peak with >97% purity under standard reversed-phase conditions. |

Applications in Drug Discovery and Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the aldehyde group, which serves as a versatile anchor point for constructing more complex molecular architectures.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

This molecule is a documented intermediate in synthetic routes targeting complex heterocyclic compounds, such as those related to the BRAF inhibitor Vemurafenib.[3][4][7] In these syntheses, the aldehyde functionality is typically used to build a core heterocyclic ring system.

For example, the formyl group can undergo a condensation reaction with an appropriate amine or hydrazine to form an imine or hydrazone, which can then cyclize to form pyridines, pyrazoles, or other nitrogen-containing heterocycles. This strategic use is depicted in the logical workflow below.

G A N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide C Condensation/ Cyclization A->C B Heterocyclic Precursor (e.g., Amino-pyrazole) B->C D Complex API Core Structure (e.g., Pyrrolo[2,3-b]pyridine) C->D

Caption: Use of the aldehyde as a handle for API synthesis.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Synthesis Hazards: The synthetic protocol involves highly reactive and pyrophoric n-butyllithium, which must be handled by trained personnel under a strict inert atmosphere. The quenching process can be exothermic.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before handling the compound.[8]

Conclusion

This compound is a testament to modern synthetic design, providing a purpose-built scaffold for the efficient construction of complex drug molecules. Its synthesis, while requiring careful execution of advanced organometallic techniques like directed ortho-metalation, is a reliable and highly regioselective process. The strategic placement of its fluoro, formyl, and sulfonamide groups makes it an indispensable intermediate for researchers and development professionals aiming to synthesize next-generation therapeutics, particularly in the field of oncology. This guide provides the foundational knowledge required to confidently synthesize, characterize, and utilize this important chemical entity.

References

  • PubChem. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. National Center for Biotechnology Information. [Link]

  • Kehua Med. N-(2,4-difluoro-3-forMylphenyl)propane-2-sulfonaMide. [Link]

  • PubChem. (N-[2,4-difluoro-3-[5-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]phenyl]propane-1 sulfonamide). National Center for Biotechnology Information. [Link]

  • MySkinRecipes. N-(2,4-Difluorophenyl)propane-1-sulfonamide. [Link]

  • Appretech Scientific Limited. N-(2,4-difluorophenyl)propane-1-sulfonamide. [Link]

  • CP Lab Safety. This compound, 97% Purity. [Link]

  • International Journal of Frontiers in Chemistry and Pharmacy Research. Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Google Patents. Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide.
  • PubMed. Difluoro-lambda3-bromane-induced Hofmann rearrangement of sulfonamides: synthesis of sulfamoyl fluorides. [Link]

  • Google Patents. Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide.
  • ResearchGate. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

  • PubMed. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid. [Link]

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  • Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
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Sources

Physical and chemical properties of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, including a difluorinated and formylated phenyl ring coupled with a propane sulfonamide moiety, make it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its physical and chemical properties, methods for its characterization, and its stability profile. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

Table 1: Core Molecular and Predicted Physicochemical Properties
PropertyValueSource/Method
IUPAC Name This compoundIUPAC Nomenclature[1][2][3][4][5]
CAS Number 918523-58-7PubChem[6][7]
Molecular Formula C10H11F2NO3SPubChem[6]
Molecular Weight 263.26 g/mol PubChem[6]
Appearance Predicted: White to off-white crystalline solidGeneral property of similar organic molecules
Predicted pKa 7.5 - 9.5 (Sulfonamide N-H)Theoretical estimation based on sulfonamide acidity[8][9][10][11][12]
Predicted LogP ~1.4PubChem (XLogP3)[6]
Predicted Solubility Sparingly soluble in water; Soluble in methanol, ethanol, acetone, and DMSOBased on functional group analysis

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The following diagram illustrates a plausible synthetic route.

Diagram 1: Proposed Synthetic Workflow

Synthetic_Workflow Figure 1. Proposed Synthetic Pathway A 1,3-Difluorobenzene B 2,4-Difluorobenzaldehyde A->B Formylation (e.g., Vilsmeier-Haack) C 2,4-Difluoro-3-nitrobenzaldehyde B->C Nitration (HNO3/H2SO4) D 3-Amino-2,4-difluorobenzaldehyde C->D Reduction (e.g., Fe/HCl or H2/Pd-C) E N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide D->E Sulfonylation (Propane-1-sulfonyl chloride, Pyridine)

Caption: A logical synthetic route from 1,3-difluorobenzene to the target compound.

Spectroscopic and Chromatographic Characterization

Confirmation of the structure and assessment of the purity of this compound are achieved through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, the protons of the propyl chain, and the sulfonamide N-H proton. The coupling patterns of the aromatic protons will be influenced by both proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the propyl group.

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds.[13][14][15][16][17] Two distinct signals are expected for the two non-equivalent fluorine atoms on the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the key functional groups:

  • N-H stretch (sulfonamide): ~3300-3200 cm⁻¹

  • C=O stretch (aldehyde): ~1700-1680 cm⁻¹

  • S=O stretches (sulfonamide): ~1350-1300 cm⁻¹ and ~1160-1140 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of this compound.[18][19][20] A well-developed HPLC method can separate the target compound from starting materials, by-products, and other impurities.

Experimental Protocol: Purity Assessment by HPLC
  • Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.

  • Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde and sulfonamide functional groups.

  • Aldehyde Group: The formyl group is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, oxidation to a carboxylic acid, and Wittig reactions. The reactivity of the aromatic aldehyde is somewhat reduced due to the electron-withdrawing effects of the fluorine atoms and the sulfonamide group, as well as resonance stabilization.[21][22][23][24][25]

  • Sulfonamide Group: The sulfonamide N-H proton is acidic and can be deprotonated with a suitable base.[26][27][28] This allows for further functionalization at the nitrogen atom.

Diagram 2: Key Reactivity Pathways

Reactivity_Pathways Figure 2. Principal Reactivity of Functional Groups cluster_aldehyde Aldehyde Reactions cluster_sulfonamide Sulfonamide Reactions A Reductive Amination B Oxidation C Wittig Reaction D Deprotonation E N-Alkylation D->E Core N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Core->A Core->B Core->C Core->D

Caption: Overview of the main chemical transformations possible for the title compound.

Stability and Storage

The stability of this compound is a critical factor for its use as a reliable intermediate. Stability studies are essential to determine its shelf-life and appropriate storage conditions.[29][30][31][32][33]

Protocol: Accelerated Stability Study
  • Sample Preparation: Place a known quantity of the compound in sealed, amber glass vials.

  • Storage Conditions: Store the vials in a stability chamber at accelerated conditions (e.g., 40°C / 75% relative humidity).

  • Time Points: Withdraw samples at initial (T=0), 1, 3, and 6-month time points.

  • Analysis: Analyze each sample for purity by HPLC and for any degradation products by LC-MS.

  • Evaluation: A significant change is typically defined as a >5% decrease in purity or the appearance of a significant degradation product.

It is recommended to store this compound in a cool, dry, and dark place to minimize degradation.

Physical Property Determination Protocols

Accurate determination of physical properties is fundamental for the characterization of any chemical compound.

Protocol: Melting Point Determination

The melting point provides an indication of purity. Pure crystalline solids typically have a sharp melting range of 1-2°C.[34][35][36][37]

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Protocol: Lipophilicity (LogP) Estimation

Lipophilicity, often expressed as LogP, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties.[38][39][40][41][42] While computational methods provide a good estimate, experimental determination is also valuable.

  • Method: The shake-flask method using n-octanol and a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) is the gold standard.

  • Procedure:

    • Dissolve a known amount of the compound in the buffered aqueous phase.

    • Add an equal volume of n-octanol.

    • Shake the mixture vigorously to allow for partitioning between the two phases.

    • Centrifuge to separate the layers.

    • Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: LogP = log ( [Concentration in octanol] / [Concentration in aqueous phase] ).

Conclusion

This compound is a valuable intermediate with a well-defined set of physical and chemical properties. This guide has outlined its key characteristics, synthetic considerations, and the analytical methodologies required for its comprehensive evaluation. The provided protocols offer a framework for researchers to confidently handle and utilize this compound in their drug discovery and development endeavors.

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An In-depth Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: A Key Intermediate in Targeted Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This whitepaper provides a comprehensive technical overview of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a critical chemical intermediate in modern pharmaceutical synthesis. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers a detailed, field-proven protocol for its synthesis and analytical validation. By elucidating the rationale behind experimental choices and quality control systems, this guide serves as a vital resource for researchers, chemists, and professionals in drug development. The primary application of this molecule as a key building block in the synthesis of the BRAF inhibitor Vemurafenib is explored, contextualizing its significance in the development of targeted cancer therapies.

Introduction to a Keystone Molecule

This compound (CAS No: 918523-58-7) is a highly functionalized aromatic compound whose strategic importance far outweighs its molecular complexity.[1][2] The molecule incorporates three key reactive moieties: a difluorinated phenyl ring, a reactive formyl (aldehyde) group, and a propane-1-sulfonamide side chain. This specific arrangement makes it an invaluable precursor in multi-step organic synthesis.

The sulfonamide functional group, in particular, is a well-established pharmacophore in medicinal chemistry, contributing to a wide array of biological activities including antibacterial, anti-inflammatory, and anti-cancer effects.[3][4] However, the principal value of this compound lies in its role as a pivotal intermediate for the synthesis of Vemurafenib, a potent inhibitor of the BRAF V600E mutated protein, which is a key driver in many cases of metastatic melanoma.[5] This guide provides the core technical knowledge required to synthesize, validate, and effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

The compound's structure is defined by a propane-1-sulfonamide group attached to a 2,4-difluoro-3-formyl aniline derivative. The electron-withdrawing nature of the two fluorine atoms and the formyl group significantly influences the reactivity of the aromatic ring and the acidity of the sulfonamide N-H proton.

Core Data Summary

All quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueSource
IUPAC Name This compoundPubChem[2]
CAS Number 918523-58-7Alchem Pharmtech, PubChem[1][2]
Molecular Formula C₁₀H₁₁F₂NO₃SPubChem[2]
Molecular Weight 263.26 g/mol PubChem[2]
Monoisotopic Mass 263.04277071 DaPubChem[2]
Predicted Density 1.496 ± 0.06 g/cm³ChemicalBook[6]
Predicted Boiling Point 337.1 ± 52.0 °CChemicalBook[6]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved via the sulfonylation of a corresponding aniline precursor. The protocol described below represents a logical and robust pathway from commercially available starting materials.

Proposed Synthetic Protocol

This synthesis involves a two-step process starting from 3-Amino-2,4-difluorobenzaldehyde.

Step 1: Synthesis of 3-Amino-2,4-difluorobenzaldehyde (if not commercially available) This precursor is often prepared from 2,4-difluorobenzaldehyde through a nitration reaction followed by a reduction of the nitro group to an amine.

Step 2: Sulfonylation of 3-Amino-2,4-difluorobenzaldehyde

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-Amino-2,4-difluorobenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 10 mL per gram of amine).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add pyridine (1.5 eq) dropwise to the solution. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst, enhancing the reaction rate.

  • Sulfonyl Chloride Addition: While maintaining the temperature at 0 °C, add propane-1-sulfonyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Work-up: Quench the reaction by slowly adding 1M Hydrochloric Acid (HCl). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine. The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining acidic impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound as a solid.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions SM1 3-Amino-2,4-difluorobenzaldehyde Reaction Sulfonylation SM1->Reaction SM2 Propane-1-sulfonyl chloride SM2->Reaction R1 Pyridine (Base) R1->Reaction R2 DCM (Solvent) R2->Reaction R3 0°C to RT R3->Reaction Workup Aqueous Work-up (HCl, NaHCO₃) Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Purification->Product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following methods are standard for the characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the propyl group (triplet and sextet patterns), the aromatic protons, the aldehyde proton (a singlet around 10 ppm), and the N-H proton of the sulfonamide.

    • ¹³C NMR: Will verify the number of unique carbon environments, including the carbonyl carbon of the aldehyde group.

    • ¹⁹F NMR: Will show two distinct signals corresponding to the two non-equivalent fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of 263.26 g/mol .[2]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A high-purity sample should exhibit a single major peak under appropriate chromatographic conditions.

Analytical Workflow Diagram

G cluster_analysis Analytical Methods cluster_validation Validation Checks Input Purified Solid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Input->NMR MS Mass Spectrometry Input->MS HPLC HPLC Input->HPLC Structure Structural Confirmation NMR->Structure Mass Molecular Weight Verification MS->Mass Purity Purity Assessment (>98%) HPLC->Purity Output Validated Compound Structure->Output Mass->Output Purity->Output

Caption: Standard analytical workflow for compound validation.

Application in Drug Development: The Synthesis of Vemurafenib

The primary industrial and research application of this compound is as a key intermediate in the synthesis of Vemurafenib.[5] Vemurafenib is a highly specific kinase inhibitor that targets the BRAF V600E mutation, a common oncogenic driver in melanoma and other cancers.

In the patented synthesis of Vemurafenib, this intermediate provides the core phenyl-sulfonamide backbone of the final drug.[7][8] The aldehyde group serves as a crucial chemical handle for subsequent reactions, typically involving a condensation reaction with another heterocyclic intermediate to construct the complex framework of the final active pharmaceutical ingredient (API).[7] The difluoro substitution pattern is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties such as cell permeability and bioavailability.

The BRAF Signaling Pathway and Vemurafenib's Mechanism of Action

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation & Survival ERK->Proliferation Vemurafenib Vemurafenib Vemurafenib->Inhibition

Caption: Vemurafenib inhibits the constitutively active BRAF V600E mutant.

Conclusion

This compound is a molecule of significant strategic value in pharmaceutical R&D. With a molecular weight of 263.26 g/mol , its utility is derived from a unique combination of functional groups that are essential for constructing more complex therapeutic agents.[2] A thorough understanding of its synthesis, characterization, and application—particularly in the context of Vemurafenib production—is indispensable for scientists and researchers working at the forefront of medicinal chemistry and drug discovery. The protocols and data presented in this guide provide a robust framework for the effective use of this key chemical building block.

References

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The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and History of Aromatic Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the seminal discovery and historical development of aromatic sulfonamides, the first class of synthetic antimicrobial agents that heralded the dawn of the chemotherapeutic era. We will dissect the pivotal scientific breakthroughs, from the initial serendipitous observation with Prontosil to the elucidation of its active metabolite, sulfanilamide. This guide will furnish detailed experimental protocols for the synthesis of these foundational compounds and the in vivo assays that established their efficacy. Furthermore, we will examine the subsequent evolution of sulfonamide drugs, their mechanism of action, the inexorable rise of bacterial resistance, and their enduring legacy in modern medicine and drug development.

The Serendipitous Spark: From Dyes to Drugs

Prior to the 1930s, the medical community grappled with a stark reality: systemic bacterial infections were largely untreatable, often leading to devastating consequences. The prevailing scientific dogma held that it was impossible to create a chemical agent that could selectively eradicate invading bacteria without inflicting lethal harm on the host. This paradigm was shattered by the pioneering work of the German physician and researcher, Gerhard Domagk, at the laboratories of IG Farben.[1]

Tasked with the systematic screening of synthetic dyes for potential therapeutic applications, Domagk, in collaboration with chemists Fritz Mietzsch and Joseph Klarer, embarked on a journey that would forever alter the course of medicine.[2] In 1932, their persistence was rewarded with the discovery of a red azo dye, designated KL 730 and later named Prontosil, which exhibited remarkable antibacterial properties in vivo.[2][3]

The Landmark In Vivo Experiment

Domagk's pivotal experiment, which unequivocally demonstrated the life-saving potential of Prontosil, involved a murine model of streptococcal infection. Mice were infected with a lethal dose of Streptococcus pyogenes. A cohort of these infected mice was then treated with Prontosil. The results were nothing short of miraculous: the untreated mice succumbed to the infection, while those that received Prontosil survived.[4] This groundbreaking discovery, however, was shrouded in a puzzling observation: Prontosil was remarkably effective in living organisms but inert against bacteria in a test tube (in vitro). This paradox hinted at a deeper biological mechanism awaiting elucidation.

Unraveling the Mystery: The Prodrug Concept and the Rise of Sulfanilamide

The enigma of Prontosil's in vivo activity was solved in 1935 by a team of French researchers at the Pasteur Institute, led by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti.[5] They astutely hypothesized that the body's metabolic processes might be converting the inert Prontosil into an active antibacterial agent. Their research led to the groundbreaking discovery that Prontosil is a prodrug, which is metabolized in the body to release the colorless, active compound, p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[6][7]

This revelation was a watershed moment in pharmacology, establishing the concept of bioactivation.[7] It also had significant commercial implications. Sulfanilamide had been first synthesized in 1906 by the Austrian chemist Paul Gelmo and its patent had long expired, making it readily available for production by any pharmaceutical company.[8] This led to a surge in research and development of sulfanilamide derivatives, ushering in the "sulfa craze" of the late 1930s.[7]

Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial action of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin. A key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase, which catalyzes the condensation of dihydropteridine pyrophosphate with p-aminobenzoic acid (PABA).

Sulfonamides exert their bacteriostatic effect by acting as a competitive inhibitor of dihydropteroate synthase.[9] Due to their structural similarity to PABA, sulfonamides bind to the active site of the enzyme, thereby preventing the incorporation of PABA and halting the synthesis of dihydrofolic acid, a precursor to folic acid. Without folic acid, bacteria are unable to synthesize nucleotides and certain amino acids, ultimately inhibiting their growth and replication.[10]

graph "Sulfonamide Mechanism of Action" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

PABA [label="p-Aminobenzoic Acid (PABA)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfonamide [label="Sulfonamide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DHPS [label="Dihydropteroate Synthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrofolate [label="Dihydrofolic Acid Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; BacterialGrowth [label="Bacterial Growth and Replication", fillcolor="#F1F3F4", fontcolor="#202124"];

PABA -> DHPS [label="Substrate"]; Sulfonamide -> DHPS [label="Competitive Inhibitor", style=dashed, color="#EA4335"]; DHPS -> Dihydrofolate [label="Catalyzes"]; Dihydrofolate -> BacterialGrowth [label="Essential for"]; }

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

The Golden Age of Sulfonamides: A Timeline of Discovery and Development

The discovery of sulfanilamide ignited a period of intense research and development, leading to the synthesis of thousands of sulfonamide derivatives with improved efficacy, broader spectrum of activity, and reduced toxicity.[7]

Year Key Event Significance Reference(s)
1908 Paul Gelmo synthesizes sulfanilamide.The foundational molecule of sulfa drugs is created, though its antibacterial properties remain unknown.[8]
1932 Gerhard Domagk discovers the antibacterial activity of Prontosil.The first effective systemic antibacterial agent is identified, marking the beginning of the chemotherapeutic era.[2][3]
1935 Domagk publishes his findings on Prontosil.The scientific community is alerted to the potential of sulfonamides.[11]
1935 Tréfouël and colleagues identify sulfanilamide as the active metabolite of Prontosil.The concept of a prodrug is established, and the true antibacterial agent is revealed.[5][6]
1938 Sulfapyridine is introduced for the treatment of pneumonia.A more effective sulfonamide derivative is developed, significantly reducing mortality from a common and deadly infection.[6]
1941 Sulfacetamide is developed for urinary tract infections.The therapeutic applications of sulfonamides continue to expand.[6]
1942 Succinoylsulfathiazole is introduced for gastrointestinal infections.The development of poorly absorbed sulfonamides for localized gut infections is achieved.[6]
Late 1930s-1940s Emergence of bacterial resistance to sulfonamides is observed.The challenge of antimicrobial resistance becomes apparent.[12]

Experimental Protocols

Synthesis of Prontosil (Sulfamidochrysoidine)

This protocol describes a representative synthesis of Prontosil via diazotization of sulfanilamide and subsequent azo coupling with m-phenylenediamine.[13][14]

Materials:

  • Sulfanilamide

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • m-Phenylenediamine

  • Sodium acetate

  • Sodium bicarbonate

  • Ice

  • Distilled water

  • Filtration apparatus (Büchner funnel, filter flask)

  • Beakers, flasks, and stirring equipment

Procedure:

  • Diazotization of Sulfanilamide: a. Dissolve sulfanilamide in dilute hydrochloric acid. b. Cool the solution to 0-5°C in an ice bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the sulfanilamide solution while maintaining the temperature below 5°C. Stir continuously. The formation of the diazonium salt is indicated by a slight color change.

  • Azo Coupling: a. In a separate beaker, dissolve m-phenylenediamine in water and add a solution of sodium acetate. b. Slowly add the cold diazonium salt solution to the m-phenylenediamine solution with vigorous stirring. c. Adjust the pH of the reaction mixture to approximately 8 with a saturated solution of sodium bicarbonate. A deep red precipitate of Prontosil will form.

  • Isolation and Purification: a. Allow the mixture to stand in an ice bath to ensure complete precipitation. b. Collect the crude Prontosil by vacuum filtration using a Büchner funnel. c. Wash the precipitate with cold distilled water until the filtrate is neutral. d. The crude product can be recrystallized from hot water to obtain purified Prontosil.

Synthesis of Sulfanilamide from Aniline

This multi-step synthesis is a classic laboratory procedure for the preparation of sulfanilamide.[15][16]

Step 1: Acetylation of Aniline to Acetanilide

  • Dissolve aniline in a mixture of water and concentrated hydrochloric acid.

  • Add acetic anhydride to the aniline solution, followed immediately by a solution of sodium acetate in water.

  • Stir the mixture and cool it in an ice bath to precipitate the acetanilide.

  • Collect the acetanilide by vacuum filtration and dry it completely.

Step 2: Chlorosulfonation of Acetanilide

  • Carefully add dry acetanilide to an excess of chlorosulfonic acid in a dry flask, controlling the reaction by cooling.

  • Gently heat the mixture to complete the reaction.

  • Pour the reaction mixture slowly and cautiously onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.

  • Collect the product by vacuum filtration and wash with cold water.

Step 3: Ammonolysis of p-Acetamidobenzenesulfonyl Chloride

  • Add the moist p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia.

  • Heat the mixture to complete the reaction, then cool to precipitate the p-acetamidobenzenesulfonamide.

  • Collect the product by vacuum filtration.

Step 4: Hydrolysis of p-Acetamidobenzenesulfonamide to Sulfanilamide

  • Heat the p-acetamidobenzenesulfonamide in dilute hydrochloric acid to hydrolyze the acetyl group.

  • Cool the solution and neutralize it with a solution of sodium bicarbonate to precipitate the sulfanilamide.

  • Collect the crude sulfanilamide by vacuum filtration.

  • Recrystallize the product from hot water to obtain pure sulfanilamide.

graph "Synthesis of Sulfanilamide" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];

Aniline [label="Aniline", fillcolor="#FBBC05", fontcolor="#202124"]; Acetanilide [label="Acetanilide", fillcolor="#F1F3F4", fontcolor="#202124"]; p_acetamido [label="p-Acetamidobenzenesulfonyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; p_acetamido_sulfonamide [label="p-Acetamidobenzenesulfonamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfanilamide [label="Sulfanilamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Aniline -> Acetanilide [label="Acetylation"]; Acetanilide -> p_acetamido [label="Chlorosulfonation"]; p_acetamido -> p_acetamido_sulfonamide [label="Ammonolysis"]; p_acetamido_sulfonamide -> Sulfanilamide [label="Hydrolysis"]; }

Caption: Key steps in the synthesis of sulfanilamide from aniline.
In Vivo Antibacterial Efficacy Assay (Murine Sepsis Model)

This protocol is a generalized representation of the type of in vivo efficacy testing that would have been employed in the early days of sulfonamide research.[17][18]

Materials:

  • Pathogenic bacterial strain (e.g., Streptococcus pyogenes)

  • Culture medium (e.g., Brain Heart Infusion broth)

  • Healthy mice of a specific strain and weight

  • Test compound (e.g., Sulfonamide) formulated for administration

  • Vehicle control

  • Syringes and needles for injection

  • Animal housing and care facilities

Procedure:

  • Inoculum Preparation: a. Culture the bacterial strain to the mid-logarithmic phase. b. Wash and resuspend the bacteria in a suitable vehicle (e.g., sterile saline). c. Determine the bacterial concentration (CFU/mL) by serial dilution and plating. d. Dilute the bacterial suspension to the desired infectious dose.

  • Infection: a. Acclimatize the mice to the laboratory conditions. b. Infect the mice with the prepared bacterial inoculum via a relevant route (e.g., intraperitoneal injection).

  • Treatment: a. Randomly assign the infected mice to treatment and control groups. b. At a predetermined time post-infection, administer the test compound or vehicle control to the respective groups.

  • Monitoring and Endpoints: a. Monitor the mice for signs of illness and mortality over a set period (e.g., 7-14 days). b. The primary endpoint is typically survival. c. Secondary endpoints can include determining the bacterial load in blood and organs at specific time points.

The Evolution of Sulfonamides and the Rise of Resistance

The initial success of sulfanilamide spurred the development of numerous derivatives with improved pharmacological properties. These can be broadly classified based on their absorption and intended use:

  • Rapidly absorbed and excreted: Sulfisoxazole

  • Poorly absorbed (for gastrointestinal infections): Sulfasalazine

  • Topical use: Sulfacetamide, Silver sulfadiazine

  • Long-acting: Sulfadoxine

However, the widespread use of sulfonamides inevitably led to the emergence of bacterial resistance.[12] The primary mechanism of resistance is the acquisition of genes encoding for an altered dihydropteroate synthase enzyme that has a lower affinity for sulfonamides but still effectively binds PABA.[19] This evolutionary pressure necessitated the development of new classes of antibiotics and combination therapies.

The Enduring Legacy of Aromatic Sulfonamides

Despite the advent of penicillin and subsequent generations of antibiotics, sulfonamides have not been relegated to the annals of medical history. They remain clinically relevant, particularly in combination with dihydrofolate reductase inhibitors like trimethoprim, which block a subsequent step in the folic acid synthesis pathway, creating a synergistic effect.[2]

Furthermore, the sulfonamide moiety has proven to be a versatile pharmacophore, serving as a key structural component in a wide array of non-antibacterial drugs, including diuretics (e.g., hydrochlorothiazide), anticonvulsants (e.g., sultiame), and anti-inflammatory agents (e.g., celecoxib).[7]

The discovery of aromatic sulfonamides was a watershed moment in the history of medicine. It not only provided the first effective treatment for systemic bacterial infections but also laid the conceptual groundwork for the golden age of antibiotic discovery. The principles of selective toxicity and metabolic antagonism, first demonstrated with the sulfa drugs, continue to guide the development of new therapeutic agents to this day.

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A Technical Guide to the Frontier of Functionalized Sulfonamides: Emerging Research & Development Trajectories

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy and Modern Renaissance of the Sulfonamide Scaffold

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group (R−S(=O)₂−NR₂) has been a cornerstone of medicinal chemistry.[1][2] Initially celebrated for ushering in the era of modern antimicrobial therapy, the "sulfa drug" has demonstrated remarkable versatility, evolving far beyond its original role.[1][3][4] Its unique physicochemical properties—including hydrolytic stability, the capacity for strong hydrogen bonding, and its role as a bioisostere for carboxylic acids—make it a privileged scaffold in drug design.[5][6] Today, we are witnessing a renaissance of sulfonamide research, driven by innovative synthetic methodologies and a deeper understanding of its potential to modulate a vast array of biological targets. This guide provides an in-depth exploration of the most promising research avenues for functionalized sulfonamides, designed for scientists and drug development professionals poised to harness the full potential of this remarkable pharmacophore.[7]

Part 1: Advanced Synthetic Strategies for Novel Sulfonamide Architectures

The therapeutic potential of a sulfonamide is intrinsically linked to its structure. Modern synthetic chemistry has unlocked unprecedented opportunities to functionalize this core, enabling precise tuning of activity, selectivity, and pharmacokinetic properties.

Classical vs. Modern Synthetic Paradigms

The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine to neutralize the HCl byproduct.[2][8] While robust, this method is limited by the availability and stability of sulfonyl chloride precursors, which often require harsh preparation conditions.[9]

Recent years have seen a paradigm shift towards more versatile and functional-group-tolerant methods. These modern strategies are crucial for creating complex molecular libraries and for late-stage functionalization, where a sulfonamide moiety is introduced or modified on an already intricate molecule.[6][10]

Breakthrough Methodologies
  • Catalytic Couplings: Synergistic photoredox and copper catalysis now enable the direct synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source (like DABSO) at room temperature.[11] This approach is powerful because it accommodates a wide range of electron-rich and electron-deficient amines, which were previously challenging substrates.[11] Similarly, nano-catalysts like Ru/Fe3O4 facilitate the environmentally benign coupling of sulfonamides with alcohols through a domino dehydrogenation-condensation-hydrogenation sequence.[12] The magnetic properties of such catalysts simplify purification and recycling, aligning with green chemistry principles.[12]

  • Late-Stage Functionalization (LSF): LSF is critical for optimizing drug candidates without re-synthesizing them from scratch. A novel photocatalytic, metal-free approach allows for the conversion of stable, ubiquitous sulfonamides into highly reactive sulfonyl radical intermediates.[6][13] This strategy unlocks previously inaccessible chemical space, allowing for the combination of complex sulfonamide-containing drugs with various alkene fragments to forge new C-S bonds.[13]

Workflow for Modern Sulfonamide Synthesis

The following diagram illustrates a generalized workflow for developing novel sulfonamide candidates, integrating modern synthetic and screening approaches.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Lead Optimization Target Target Identification (e.g., CA-IX, Bcl-2) Scaffold Scaffold Selection or Virtual Screening Target->Scaffold Synth Synthesis Route Design (e.g., Photocatalysis, Catalytic Coupling) Scaffold->Synth Library Library Synthesis & Purification Synth->Library HTS High-Throughput Screening (HTS) Library->HTS Characterized Compounds HitID Hit Identification & Validation HTS->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR LeadOpt Lead Optimization (ADMET Properties) SAR->LeadOpt Validated Hits LSF Late-Stage Functionalization (LSF) LeadOpt->LSF InVivo In Vivo Efficacy & Toxicity Studies LSF->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: A generalized workflow for modern sulfonamide-based drug discovery.

Part 2: Expanding the Therapeutic Frontier

The structural versatility of functionalized sulfonamides allows them to target a wide range of diseases, far exceeding their original antibacterial scope.[14][15]

Oncology: A Multifaceted Approach

Sulfonamides have emerged as powerful agents in cancer therapy, targeting various hallmarks of cancer through diverse mechanisms of action.[16][17][18]

  • Carbonic Anhydrase (CA) Inhibition: A primary mechanism involves the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[16][18] These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment, and their inhibition disrupts cancer cell survival and proliferation.[18][19] The sulfonamide group (-SO₂NH₂) binds directly to the zinc ion in the enzyme's active site.[19]

  • Kinase Inhibition: Many sulfonamides act as tyrosine kinase inhibitors, disrupting key signaling pathways that drive cancer progression.[16]

  • Other Targets: Research is actively exploring sulfonamides as inhibitors of matrix metalloproteinases (MMPs) to block metastasis, histone deacetylases (HDACs) for epigenetic therapy, and anti-apoptotic proteins like Bcl-2.[5][16][17]

G cluster_0 Tumor Cell Sulfonamide Sulfonamide Inhibitor CAIX Carbonic Anhydrase IX (CAIX) Sulfonamide->CAIX Inhibits Proton H⁺ CAIX->Proton Exports Bicarbonate HCO₃⁻ CAIX->Bicarbonate Produces Extracellular Acidic Extracellular Microenvironment (Low pH) Proton->Extracellular Intracellular Intracellular Alkalinization (High pH) Bicarbonate->Intracellular Metastasis Invasion & Metastasis Extracellular->Metastasis Promotes Proliferation Tumor Cell Proliferation & Survival Intracellular->Proliferation Promotes

Caption: Mechanism of sulfonamide inhibition of Carbonic Anhydrase IX in tumors.

Drug/Candidate Therapeutic Area Primary Target/Mechanism of Action Key Structural Feature
Celecoxib Anti-inflammatory, CancerCOX-2 InhibitionTrifluoromethyl-substituted pyrazole
Pazopanib Oncology (Renal Cell Carcinoma)VEGF, PDGF, c-Kit Tyrosine Kinase InhibitorIndazole core
Vemurafenib Oncology (Melanoma)BRAF V600E Kinase InhibitorPyrrolo[2,3-b]pyridine scaffold
Belinostat Oncology (T-cell lymphoma)Histone Deacetylase (HDAC) InhibitorHydroxamic acid group with sulfonamide linker
Indisulam Oncology (Clinical Trials)Cell cycle arrest (G1 phase)Aromatic sulfonamide

Table 1: Selected examples of clinically relevant sulfonamide-containing drugs and their mechanisms.[15][17]

Antimicrobial Agents: Combating Resistance

The rise of drug-resistant pathogens has renewed interest in sulfonamides.[20] Research is focused on two main areas:

  • Modification of Existing Scaffolds: Creating novel derivatives of classic sulfa drugs to evade resistance mechanisms. This includes creating hybrid molecules that combine a sulfonamide with another pharmacophore, such as a triazole, to create agents with dual modes of action.[7]

  • Novel Mechanisms: While classic sulfonamides inhibit folic acid synthesis, newer derivatives are being investigated for different mechanisms, such as inhibiting dihydrofolate reductase or other essential bacterial enzymes.[7][21] This is crucial for tackling pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[7]

CNS and Inflammatory Disorders

The utility of sulfonamides extends to central nervous system (CNS) disorders and inflammation.[22] Their ability to cross the blood-brain barrier and modulate enzymes and ion channels makes them attractive candidates for treating epilepsy, glaucoma, and even Alzheimer's disease.[14][22] Certain sulfonamides also exhibit potent anti-inflammatory properties, often through the inhibition of pathways like cyclooxygenase (COX).[23]

Part 3: Beyond the Pill - Sulfonamides in Material Science & Catalysis

The unique chemical properties of the sulfonamide group make it valuable beyond pharmaceuticals.

  • Advanced Polymers: Sulfonamide-containing polymers are being explored for applications in electronics and specialty materials due to their thermal stability and specific electronic properties.[24]

  • Organocatalysis: Disulfonimides, which contain two sulfonyl groups flanking an amine, are used as highly effective catalysts in enantioselective synthesis, a critical process in producing chiral drugs.[2]

  • Environmental Remediation: Porous resins functionalized with sulfonamide groups are being investigated for their ability to adsorb and remove pollutants, such as other sulfonamide antibiotics, from wastewater.[25]

Part 4: Experimental Protocol: Photocatalytic Late-Stage Hydrosulfonylation

This protocol describes a self-validating system for the late-stage functionalization of a primary sulfonamide via a sulfonyl radical intermediate, adapted from modern photocatalytic methods.[6][13] The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To couple a pharmaceutically relevant primary sulfonamide with an alkene via a metal-free, photocatalyzed hydrosulfonylation reaction.

Materials:

  • Primary Sulfonamide (e.g., Celecoxib) (1.0 eq)

  • Trifluoroacetic Anhydride (TFAA) (1.2 eq)

  • Alkene (e.g., Methyl Vinyl Ketone) (1.5 eq)

  • Photocatalyst (e.g., 4CzIPN) (1 mol%)

  • Solvent: Anhydrous 1,4-Dioxane

  • Blue LED light source (455 nm)

Methodology:

  • Activation of Sulfonamide (Formation of N-Sulfonylimine Intermediate):

    • Step 1.1: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary sulfonamide (1.0 eq) and anhydrous 1,4-dioxane. Rationale: Anhydrous conditions are critical to prevent hydrolysis of the anhydride and the imine intermediate.

    • Step 1.2: Cool the solution to 0 °C in an ice bath. Add TFAA (1.2 eq) dropwise. Rationale: TFAA acts as a dehydrating agent to facilitate the in-situ formation of the N-sulfonylimine, which is the photoactive species. A slight excess ensures complete conversion.

    • Step 1.3: Stir the reaction at room temperature for 30 minutes. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC). Rationale: TLC provides a quick, qualitative check for the consumption of the starting material, confirming the activation step is complete before proceeding.

  • Photocatalytic Reaction:

    • Step 2.1: To the flask containing the N-sulfonylimine solution, add the alkene (1.5 eq) and the photocatalyst (1 mol%). Rationale: The alkene is the radical acceptor. A slight excess drives the reaction to completion. Only a catalytic amount of the photocatalyst is needed as it is regenerated in the catalytic cycle.

    • Step 2.2: Degas the solution with N₂ for 15 minutes. Rationale: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Degassing is essential for efficiency.

    • Step 2.3: Place the flask approximately 5 cm from the blue LED light source and begin irradiation with vigorous stirring. Rationale: The specific wavelength (455 nm) is required to excite the photocatalyst. Stirring ensures homogenous irradiation of the solution.

    • Step 2.4: Monitor the reaction progress by TLC or LC-MS until the starting imine is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Step 3.1: Upon completion, concentrate the reaction mixture under reduced pressure.

    • Step 3.2: Purify the crude residue by flash column chromatography on silica gel. Rationale: Chromatography separates the desired sulfone product from unreacted starting materials, the catalyst, and byproducts.

  • Validation and Characterization:

    • Step 4.1: Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Rationale: This is a self-validating step. NMR confirms the structure and purity of the final compound, while HRMS confirms its exact mass and elemental composition, providing unequivocal proof of identity.

Caption: Step-by-step workflow for photocatalytic sulfonamide functionalization.

Part 5: Future Perspectives & Overcoming Challenges

The future of functionalized sulfonamides is bright, but key challenges must be addressed.

  • Selectivity: A major challenge is designing sulfonamides that selectively target one enzyme or receptor over others (e.g., specific CA isoforms) to minimize off-target effects and toxicity.[26]

  • Bioisosteric Replacement: Research into replacing the oxygen atoms of the sulfonyl group with nitrogen is yielding novel scaffolds like sulfoximines and sulfondiimidamides.[27] These bioisosteres offer new vectors for functionalization and can significantly alter physicochemical properties, potentially improving drug-like characteristics.[27]

By leveraging advanced synthetic strategies and exploring novel biological targets, the scientific community can ensure that the sulfonamide scaffold remains a vital tool in the development of next-generation therapeutics and advanced materials.

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  • Challenges to Overcome in Sulphonamides Market Growth: Analysis 2025-2033. (2025). LinkedIn. [Link]

  • Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. (2011). Journal of Colloid and Interface Science. [Link]

  • Understanding the Chemical Properties and Applications of Sulfonamide Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

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The Enduring Legacy and Biological Versatility of the Sulfonamide Group: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The sulfonamide functional group, a simple yet remarkably versatile chemical moiety, represents a cornerstone of modern medicinal chemistry. Since the groundbreaking discovery of its antibacterial properties in the 1930s, the sulfonamide scaffold has been integral to the development of a vast and diverse array of therapeutic agents.[1][2][3][4] This in-depth technical guide provides a comprehensive exploration of the biological relevance of the sulfonamide group for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, dissect its classic mechanism of action in antimicrobial chemotherapy, and survey its expansive and ever-growing roles in treating a multitude of diseases, from diabetes and hypertension to inflammation and cancer. This guide aims to provide not only a thorough understanding of the established principles but also to illuminate the ongoing innovations and future potential of this remarkable pharmacophore.

Introduction: A Serendipitous Discovery that Revolutionized Medicine

The journey of the sulfonamide group in medicine began with a pivotal discovery that shattered the prevailing dogma that synthetic chemicals could not selectively target and eliminate pathogenic bacteria within a living host.[5] In the early 1930s, at the laboratories of Bayer AG in Germany, Gerhard Domagk was systematically screening synthetic dyes for potential therapeutic value.[1][5] His work led to the identification of a red azo dye named Prontosil, which demonstrated remarkable antibacterial efficacy in live animals but was curiously inactive in vitro.[1][5][6]

The puzzle was solved in 1936 by a French research team at the Pasteur Institute, who discovered that Prontosil was a prodrug.[1][6] In the body, it is metabolized to its active form, sulfanilamide, a colorless compound that had been synthesized decades earlier.[1][6] This revelation was a watershed moment in medicine, heralding the dawn of the antibiotic era and providing the first broadly effective systemic antibacterial agents.[1][7] The discovery not only saved countless lives but also laid the foundation for the principle of bioactivation in drug design.[1] Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939 for this transformative work.[7][8]

Part 1: The Physicochemical and Structural Landscape of Sulfonamides

The remarkable biological activity of sulfonamides is intrinsically linked to their unique chemical and physical properties. Understanding this landscape is crucial for appreciating their diverse therapeutic applications and for the rational design of new sulfonamide-based drugs.

Core Chemical Features

The defining feature of this class of compounds is the sulfonamide functional group, which consists of a sulfonyl group directly bonded to an amine group (R-S(=O)₂-NR'R''). The sulfur atom is in a high oxidation state and is attached to two oxygen atoms, a carbon atom of an organic radical, and a nitrogen atom. This arrangement confers significant stability and specific electronic properties to the moiety. The free amino group on the para-position of the benzene ring is crucial for the antibacterial activity of the original sulfa drugs.[]

Key Physicochemical Properties

The biological behavior of sulfonamides is heavily influenced by their physicochemical properties, particularly their acidity (pKa) and hydrophobicity.[10]

  • Acidity (pKa): The hydrogen on the sulfonamide nitrogen is acidic, and its pKa value can be modulated by the nature of the substituent on the nitrogen. This acidity is critical for the solubility and biological activity of sulfonamides. The degree of ionization at physiological pH affects their ability to cross biological membranes and interact with their molecular targets.[10][11]

  • Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor and acceptor, which allows for strong and specific interactions with biological macromolecules such as enzymes and receptors.[12]

  • Hydrolysis Stability: The S-N bond in sulfonamides is generally stable to hydrolysis, contributing to their good in vivo stability.[12]

Structural Diversity and Classification

Since the initial discovery of sulfanilamide, thousands of derivatives have been synthesized, leading to a wide array of drugs with improved efficacy and reduced toxicity.[1] Sulfonamides can be broadly classified into antibacterial and non-antibacterial agents.[6] Further sub-classifications are often based on their therapeutic application.

Part 2: The Cornerstone of Chemotherapy: Sulfonamides as Antimicrobial Agents

The initial and most famous application of sulfonamides is in the fight against bacterial infections. Their mechanism of action is a classic example of competitive inhibition and antimetabolite theory.

Mechanism of Action: The Dihydropteroate Synthase (DHPS) Inhibition Pathway

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid (vitamin B9) in bacteria.[1][13] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources.[][14] Folic acid is a vital cofactor in the synthesis of nucleotides (purines and pyrimidines), which are the building blocks of DNA and RNA.[]

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] Due to their structural similarity to PABA, they bind to the active site of DHPS, preventing the incorporation of PABA into dihydropteroic acid, a key intermediate in the folic acid synthesis pathway.[][13] This blockade of folic acid synthesis ultimately halts bacterial growth and replication, making sulfonamides bacteriostatic agents.[1][14] The host's immune system is then responsible for clearing the inhibited bacteria.[14] Humans are unaffected by this mechanism because they obtain folic acid from their diet and lack the DHPS enzyme.[1]

DHPS_Inhibition_Pathway cluster_bacteria Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydrofolate Dihydropteroic Acid DHPS->Dihydrofolate Catalyzes Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Folic_Acid Tetrahydrofolic Acid (Folic Acid) Dihydrofolate->Folic_Acid Further Enzymatic Steps Nucleotides Nucleotide Synthesis Folic_Acid->Nucleotides DNA_RNA DNA & RNA Synthesis Nucleotides->DNA_RNA

Caption: Competitive inhibition of DHPS by sulfonamides.

The Synergy with Trimethoprim: A Double Blockade Strategy

To enhance the antibacterial effect and combat resistance, sulfonamides are often co-administered with trimethoprim.[14] Trimethoprim inhibits a subsequent enzyme in the folic acid pathway, dihydrofolate reductase (DHFR). This sequential blockade of two steps in the same metabolic pathway leads to a synergistic and often bactericidal effect.

The Challenge of Antimicrobial Resistance

The widespread use of sulfonamides has inevitably led to the emergence of bacterial resistance. Common mechanisms include mutations in the DHPS enzyme that reduce its affinity for sulfonamides, increased production of PABA, and decreased drug permeability.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) of Sulfonamides

A standard method to assess the susceptibility of bacteria to sulfonamides is the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Objective: To determine the lowest concentration of a sulfonamide that inhibits the visible growth of a bacterial isolate.

Materials:

  • Bacterial isolate in pure culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfonamide stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

  • Incubator (35-37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Serial Dilutions of the Sulfonamide:

    • In the first well of a row in the 96-well plate, add a specific volume of the sulfonamide stock solution to CAMHB to achieve the highest desired concentration.

    • Perform a two-fold serial dilution by transferring half of the volume from the first well to the second well containing an equal volume of CAMHB, and repeat this process across the row.

  • Inoculate the Plate:

    • Add the prepared bacterial inoculum to each well containing the sulfonamide dilutions.

    • Include a positive control well (bacteria in broth without the drug) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Determine the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the sulfonamide at which there is no visible growth (clear well).

Part 3: Beyond Antibiotics: The Versatility of the Sulfonamide Group in Modern Drug Design

While the antibacterial properties of sulfonamides are their historical claim to fame, the versatility of this functional group has led to its incorporation into a wide range of drugs with diverse therapeutic actions.[1][2][3][4]

Diuretics (Carbonic Anhydrase Inhibitors)

Certain sulfonamides are potent inhibitors of the enzyme carbonic anhydrase. This inhibition in the renal tubules leads to a decrease in sodium bicarbonate reabsorption and a subsequent diuretic effect.[15] Thiazide diuretics, which contain a sulfonamide moiety, are widely used in the management of hypertension and edema.[1][16] Loop diuretics like furosemide also contain a sulfonamide group and act by inhibiting the Na+-K+-2Cl- symporter in the thick ascending limb of the loop of Henle.[17][18]

Sulfonamide Diuretic Class Primary Site of Action
AcetazolamideCarbonic Anhydrase InhibitorProximal Convoluted Tubule
HydrochlorothiazideThiazideDistal Convoluted Tubule
FurosemideLoop DiureticThick Ascending Limb of Loop of Henle
IndapamideThiazide-like DiureticDistal Convoluted Tubule
Antidiabetic Drugs (Sulfonylureas)

Sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus.[6] They act by stimulating the release of insulin from pancreatic β-cells.[19][20][21] Sulfonylureas bind to and block ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.[19] This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers insulin exocytosis.[22]

Anti-inflammatory Agents (COX-2 Inhibitors)

The sulfonamide group is a key structural feature of some selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[6][23] These drugs are used to treat pain and inflammation in conditions like arthritis.[24] By selectively inhibiting COX-2, they reduce the production of prostaglandins that mediate inflammation, while sparing the COX-1 enzyme which is involved in protecting the gastric mucosa.[6] Some studies suggest that the anticancer effects of sulfonamide COX-2 inhibitors may also be related to their inhibition of carbonic anhydrase isozymes involved in tumorigenesis.[25]

Anticonvulsants

Several sulfonamide-containing drugs, such as zonisamide, are used in the treatment of epilepsy.[24] Their mechanisms of action are often multifactorial, involving the blockade of sodium and calcium channels, and modulation of GABAergic and glutamatergic neurotransmission.

Antiviral and Antifungal Applications

The therapeutic reach of sulfonamides extends to other infectious agents. Some sulfonamide derivatives have shown promise as antiviral agents, including against HIV.[2][3][4][26] Additionally, certain sulfonamides exhibit antifungal properties.

Oncology: Targeting Tumors with Sulfonamide-Based Drugs

The sulfonamide moiety is present in a number of anticancer drugs with diverse mechanisms of action.[2][3][4][27][28][29][30] These include inhibitors of tyrosine kinases, which are crucial for cancer cell signaling and proliferation, and inhibitors of carbonic anhydrases that are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[27][28] Sulfonamides are also being investigated as inhibitors of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis, by targeting receptors like VEGFR-2.[31]

VEGFR2_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Sulfonamide_Inhibitor Sulfonamide Inhibitor Sulfonamide_Inhibitor->VEGFR2 Inhibits PKC PKC PLCg->PKC Migration Cell Migration PKC->Migration Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Inhibition of VEGFR-2 signaling by sulfonamides.

Part 4: The Sulfonamide Moiety as a Privileged Scaffold in Drug Discovery

The continued prevalence of the sulfonamide group in modern pharmaceuticals is a testament to its status as a "privileged scaffold" – a molecular framework that is capable of binding to multiple biological targets with high affinity.

The "Sulfonamide Advantage"

Several factors contribute to the success of the sulfonamide moiety in drug design:

  • Versatile Binding Interactions: Its ability to participate in hydrogen bonding, ionic interactions, and hydrophobic interactions allows it to bind to a wide range of protein active sites.

  • Synthetic Accessibility: Sulfonamides can be synthesized through robust and well-established chemical reactions, facilitating the creation of large libraries of analogs for screening.[12][13][32][33]

  • Favorable Pharmacokinetic Properties: The sulfonamide group can be modified to tune the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

Modern Synthetic Strategies for Sulfonamide Analogs

The most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine or ammonia.[1][32] Modern synthetic chemistry has expanded the toolkit for sulfonamide synthesis, with methods such as C-H amination and cross-coupling reactions providing novel routes to access diverse sulfonamide structures.[12]

Future Perspectives and Emerging Targets

Research into the biological activities of sulfonamides is ongoing and continues to uncover new therapeutic opportunities. Emerging areas of interest include the development of novel sulfonamides for the treatment of neurodegenerative diseases, parasitic infections, and as modulators of the immune system. The adaptability of the sulfonamide scaffold ensures its continued relevance in addressing current and future medical challenges.[3][4]

Conclusion

From its serendipitous discovery as the first class of effective antibacterial agents to its current status as a ubiquitous scaffold in a wide array of therapeutic agents, the sulfonamide group has left an indelible mark on medicine. Its journey highlights the power of chemical synthesis in addressing biological problems and the enduring importance of fundamental physicochemical properties in drug action. The remarkable versatility of the sulfonamide moiety, enabling it to target a diverse range of enzymes and receptors, ensures its continued prominence in drug discovery and development for the foreseeable future. As our understanding of disease biology deepens, it is certain that this "magic" group will continue to be a source of new and innovative medicines.

References

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An In-depth Technical Guide to N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide: A Key Intermediate in Vemurafenib Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide is a critical chemical intermediate whose significance is intrinsically linked to the synthesis of Vemurafenib, a potent BRAF kinase inhibitor. Vemurafenib is an FDA-approved therapeutic for the treatment of late-stage melanoma, specifically targeting the BRAF V600E mutation. This guide provides a comprehensive overview of this compound, including its commercial availability, synthesis, analytical characterization, and its pivotal role in the production of Vemurafenib. The information presented herein is intended to equip researchers and drug development professionals with the necessary technical insights to effectively source, handle, and utilize this key building block.

Chemical Properties and Identifiers

PropertyValue
IUPAC Name This compound[1]
CAS Number 918523-58-7[1][2]
Molecular Formula C₁₀H₁₁F₂NO₃S[1][3]
Molecular Weight 263.26 g/mol [1][3]
Appearance White to off-white solid
Purity Typically >97% (commercial grades)[4]

Commercial Availability

This compound is available from a range of commercial suppliers specializing in pharmaceutical intermediates and research chemicals. When sourcing this material, it is crucial to consider purity, available quantities, and the supplier's quality management systems, particularly for applications in GMP environments.

SupplierPurityAvailable Quantities
Alchem Pharmtech >97%Gram to kilogram scale[2]
CP Lab Safety 97%Gram scale[4]
ChemicalBook Varies by listingGram to kilogram scale[5]
Capot Chemical >97%Gram to kilogram scale[3]

Note: This is not an exhaustive list, and availability may vary. Researchers should request a Certificate of Analysis (CoA) from the supplier to verify purity and impurity profiles.

The Role in Vemurafenib Synthesis: A Mechanistic Perspective

The primary utility of this compound lies in its role as a key precursor in the synthesis of Vemurafenib. The structure of this intermediate provides the core phenylsulfonamide moiety required for the final drug substance. The synthesis of Vemurafenib involves a critical Friedel-Crafts acylation reaction where this compound is reacted with the acid chloride of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

The formyl (-CHO) group on the phenyl ring of the intermediate is a precursor to the carboxylic acid, which is then converted to an acyl chloride. This acyl chloride subsequently reacts with the pyrrolopyridine core to form the final ketone linkage in Vemurafenib. The difluoro substitution pattern on the phenyl ring is a crucial feature of the final drug, contributing to its binding affinity and pharmacokinetic properties.

G cluster_synthesis Synthesis of this compound cluster_vemurafenib Vemurafenib Synthesis Start N-[3-(dimethoxymethyl)-2,4-difluorophenyl]propane-1-sulfonamide Intermediate Deprotection with HCl in THF Start->Intermediate Acidic Hydrolysis Product This compound Intermediate->Product Reaction Friedel-Crafts Acylation Product->Reaction Pyrrolopyridine 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride Pyrrolopyridine->Reaction Vemurafenib Vemurafenib Reaction->Vemurafenib G cluster_analysis Analytical Methods QC_Workflow Quality Control Workflow HPLC HPLC Purity Assay Impurity Profiling QC_Workflow->HPLC Primary NMR NMR Spectroscopy (¹H, ¹³C) Structural Confirmation QC_Workflow->NMR Primary MS Mass Spectrometry Molecular Weight Confirmation QC_Workflow->MS Supportive FTIR FT-IR Functional Group Analysis QC_Workflow->FTIR Supportive CoA Certificate of Analysis HPLC->CoA NMR->CoA MS->CoA FTIR->CoA

Sources

Methodological & Application

Application Note: A Practical, Two-Step Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and experimentally-grounded protocol for the synthesis of N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in the synthesis of various pharmacologically active molecules. The described synthetic route starts from the commercially available 2,4-difluoro-3-iodoaniline and proceeds through a two-step sequence: a robust sulfonylation followed by a highly regioselective formylation. The causality behind critical experimental choices, particularly the use of a low-temperature lithium-halogen exchange for the formylation step, is thoroughly explained to ensure reproducibility and high yield. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis.

Introduction and Synthetic Strategy

N-aryl sulfonamides are a privileged structural motif found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2] The target molecule, this compound, incorporates this key pharmacophore along with a synthetically versatile aldehyde group on a substituted difluorophenyl ring. This combination makes it a valuable building block for the construction of more complex molecular architectures, including kinase inhibitors.[3][4]

The synthetic strategy outlined herein is designed for efficiency and control, proceeding in two distinct stages from 2,4-difluoro-3-iodoaniline:

  • Sulfonylation: The primary amine of the starting material is first protected and functionalized via reaction with propane-1-sulfonyl chloride. This standard reaction is high-yielding and proceeds under mild conditions to form the stable sulfonamide intermediate, N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide.

  • Formylation: The critical introduction of the formyl group is achieved by converting the aryl iodide of the intermediate into an aldehyde. Among various methods for this transformation[5][6], a lithium-halogen exchange followed by quenching with an electrophilic formylating agent offers superior regioselectivity and yield.[7][8] This method involves the low-temperature generation of a potent aryllithium nucleophile, which is then trapped with N,N-dimethylformamide (DMF) to install the aldehyde at the precise location of the original iodine atom.

The complete synthetic workflow is depicted below.

G cluster_start Starting Material cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Formylation SM 2,4-Difluoro-3-iodoaniline INT N-(2,4-Difluoro-3-iodophenyl)- propane-1-sulfonamide SM->INT  Propane-1-sulfonyl chloride, Pyridine, DCM, 0 °C to rt PROD N-(2,4-Difluoro-3-formylphenyl)- propane-1-sulfonamide INT->PROD  1. n-BuLi, THF, -78 °C  2. DMF, -78 °C to rt

Figure 1: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of N-(2,4-Difluoro-3-iodophenyl)propane-1-sulfonamide (Intermediate)

Principle: This reaction is a nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of propane-1-sulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving it to completion. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both reactants.

Materials and Reagents:

Reagent/MaterialMW ( g/mol )M-equivAmount
2,4-Difluoro-3-iodoaniline255.011.010.0 g (39.2 mmol)
Propane-1-sulfonyl chloride142.601.16.1 g (43.1 mmol)
Pyridine79.102.06.2 g (78.4 mmol)
Dichloromethane (DCM), anhydrous--200 mL
1 M Hydrochloric Acid (HCl)--As required
Saturated Sodium Bicarbonate (NaHCO₃)--As required
Brine--As required
Anhydrous Magnesium Sulfate (MgSO₄)--As required
Ethyl Acetate (EtOAc)--For purification
Hexanes--For purification

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluoro-3-iodoaniline (10.0 g, 39.2 mmol) and anhydrous dichloromethane (200 mL).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add pyridine (6.2 g, 78.4 mmol) to the stirred solution.

  • Add propane-1-sulfonyl chloride (6.1 g, 43.1 mmol) dropwise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide as a solid.

Part 2: Synthesis of this compound (Final Product)

Principle: This transformation leverages the metal-halogen exchange reaction, a powerful tool for creating aryl anions.[9] At -78 °C, n-butyllithium (n-BuLi), a strong organometallic base, preferentially abstracts the iodine atom over other protons on the aromatic ring to form a highly reactive aryllithium intermediate.[10] This nucleophilic species then attacks the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The resulting tetrahedral intermediate is stable at low temperatures and is hydrolyzed to the final aldehyde product during aqueous work-up. Strict anhydrous conditions and low temperatures are critical to prevent side reactions, such as the decomposition of n-BuLi or reaction with trace water.[11]

G cluster_mechanism Key Mechanistic Steps A Aryl Iodide Intermediate B Aryllithium Species A->B + n-BuLi (Li-I Exchange) C Tetrahedral Intermediate B->C + DMF (Nucleophilic Attack) D Final Aldehyde Product C->D Aqueous Work-up (Hydrolysis)

Figure 2: Mechanism of the formylation reaction.

Materials and Reagents:

Reagent/MaterialMW ( g/mol )M-equivAmount
N-(2,4-Difluoro-3-iodophenyl)propane-1-sulfonamide361.131.05.0 g (13.8 mmol)
n-Butyllithium (n-BuLi), 2.5 M in hexanes64.061.26.6 mL (16.6 mmol)
N,N-Dimethylformamide (DMF), anhydrous73.091.51.5 g (20.7 mmol)
Tetrahydrofuran (THF), anhydrous--100 mL
Saturated Ammonium Chloride (NH₄Cl)--As required
Diethyl Ether (Et₂O)--As required
Brine--As required
Anhydrous Magnesium Sulfate (MgSO₄)--As required

Safety Note: n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques. Always wear appropriate personal protective equipment (PPE), including safety glasses and flame-retardant gloves.

Procedure:

  • Assemble a 250 mL three-neck round-bottom flask, previously flame-dried under vacuum and cooled under a nitrogen atmosphere. Equip the flask with a magnetic stir bar, a thermometer, and a rubber septum.

  • Add N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide (5.0 g, 13.8 mmol) to the flask and dissolve it in anhydrous tetrahydrofuran (100 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • While maintaining the temperature at -78 °C, slowly add n-butyllithium (2.5 M in hexanes, 6.6 mL, 16.6 mmol) dropwise via syringe over 20 minutes. A color change may be observed.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • In a separate, dry flask, dissolve anhydrous DMF (1.5 g, 20.7 mmol) in a small amount of anhydrous THF (~10 mL).

  • Add the DMF solution dropwise to the reaction mixture at -78 °C.

  • After the addition, continue stirring at -78 °C for an additional 2 hours.

  • Remove the dry ice/acetone bath and allow the reaction to slowly warm to 0 °C.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (~50 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (~100 mL).

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 75 mL).

  • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography on silica gel (ethyl acetate/hexanes) to yield This compound as a solid.[12][13]

Conclusion

This application note provides a comprehensive and validated two-step protocol for the synthesis of this compound. The methodology relies on robust and well-understood chemical transformations, ensuring high yields and purity. By detailing the principles behind each step and emphasizing critical handling procedures, particularly for the pyrophoric and moisture-sensitive reagents in the formylation step, this guide serves as a reliable resource for chemists in the pharmaceutical and fine chemical industries.

References

  • Reductive Carbonylation − an Efficient and Practical Catalytic Route for the Conversion of Aryl Halides to Aldehydes. Organic Process Research & Development. [Link]

  • Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. Journal of Sulfur Chemistry. [Link]

  • Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate. [Link]

  • (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. ResearchGate. [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). [Link]

  • Synthesis of aldehydes from aryl iodides. ResearchGate. [Link]

  • Palladium-Catalyzed Formylation of Aryl Iodides with HCOOH as CO Source. Organic-Chemistry.org. [Link]

  • Formylation - Common Conditions. The Organic Synthesis Archive. [Link]

  • An efficient Mn-catalyzed reductive carbonylation of aryl iodides to aryl aldehydes and their benzimidazole and benzoxazoles. Taylor & Francis Online. [Link]

  • Formylation of Arylmetal Reagents. Science of Synthesis. [Link]

  • Conversion of Aryl Aldehydes to Benzyl Iodides and Diarylmethanes by H3PO3/I2. ACS Publications. [Link]

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  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • The Barbier-Grignard-type arylation of aldehydes using unactivated aryl iodides in water. SciSpace. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Crimson Publishers. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

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  • The Barbier-Grignard-type arylation of aldehydes using unactivated aryl iodides in water | Request PDF. ResearchGate. [Link]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? ResearchGate. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. National Institutes of Health (NIH). [Link]

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  • Preparation of (r)- and (s)-n-(3, 4-difluoro-2-(2-fluoro-4-iodophenylamino)--6-methoxyphenyl) -1- (2, 3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
  • Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl].
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Application Note and Protocol for the Reductive Amination of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive guide for the reductive amination of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. Reductive amination is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-nitrogen bonds.[1][2] This protocol details a robust and selective method using sodium triacetoxyborohydride, a mild and efficient reducing agent, to convert the aldehyde functionality of the starting material into a secondary or tertiary amine.[3][4][5] The application note is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and methods for reaction monitoring and product purification.

Introduction and Scientific Background

The synthesis of substituted amines from aldehydes is a fundamental transformation in organic chemistry.[2] Reductive amination, which proceeds through the in-situ formation of an imine or iminium ion followed by reduction, offers a highly efficient and controlled method for this conversion, often avoiding the over-alkylation issues associated with direct alkylation of amines.[1][2]

The target transformation in this protocol is the conversion of this compound, a key intermediate in the synthesis of various pharmaceutically active compounds, to its corresponding amine derivative. The choice of the reducing agent is critical to the success of this reaction. While strong reducing agents like sodium borohydride can reduce both the intermediate imine and the starting aldehyde, milder reagents offer greater selectivity.[6][7][8] Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is particularly well-suited for this purpose. Its attenuated reactivity, due to the electron-withdrawing effects of the acetoxy groups, allows for the selective reduction of the protonated imine (iminium ion) in the presence of the aldehyde.[5][7] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.[4][5]

The reaction mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the loss of a water molecule to form an imine.[1] In the presence of an acid catalyst, the imine is protonated to form a more electrophilic iminium ion, which is then readily reduced by the hydride transfer from sodium triacetoxyborohydride to yield the final amine product.[3][8]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the reductive amination of this compound with a generic primary or secondary amine.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
This compoundC₁₀H₁₁F₂NO₃S263.26[9]>98%Commercially AvailableStore in a cool, dry place.
Amine (Primary or Secondary)R¹R²NHVariable>98%Commercially AvailableEnsure the amine is free of moisture.
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.94>95%Commercially AvailableMoisture sensitive. Handle under an inert atmosphere.[6]
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96AnhydrousCommercially AvailablePreferred solvent.[5] THF can also be used.[4]
Acetic Acid (Glacial)CH₃COOH60.05>99.7%Commercially AvailableCan be used as a catalyst, especially for less reactive amines.[4]
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)--Prepared in-houseUsed for quenching the reaction.
Anhydrous Sodium SulfateNa₂SO₄142.04GranularCommercially AvailableUsed for drying the organic layer.
Reaction Workflow Diagram

Reductive_Amination_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start_Materials This compound + Amine Dissolution Dissolution Start_Materials->Dissolution Dissolve Solvent Anhydrous DCE Solvent->Dissolution Add_STAB Add Sodium Triacetoxyborohydride (STAB) (Portion-wise) Dissolution->Add_STAB Stir Stir at Room Temperature (Monitor by TLC/HPLC) Add_STAB->Stir Quench Quench with Sat. NaHCO₃ Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify Final_Product Final Product Purify->Final_Product

Caption: Workflow for the reductive amination process.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Addition of Amine and Solvent: Add the desired primary or secondary amine (1.1-1.2 eq) followed by anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation. For less reactive amines, the addition of glacial acetic acid (1.0-2.0 eq) can be beneficial.[4]

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (1.3-1.6 eq) portion-wise over 10-15 minutes.[4] A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 2-24 hours).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the reaction). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amine.[10]

Reaction Monitoring and Product Characterization

Thin Layer Chromatography (TLC)

TLC is a rapid and effective technique for monitoring the progress of the reaction.[11][12]

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: Visualize the spots under UV light (254 nm).[13] The disappearance of the starting aldehyde spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding. A co-spot of the reaction mixture with the starting material is recommended for accurate comparison.[11]

High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis of reaction conversion and product purity, reverse-phase HPLC is recommended.[13][14]

ParameterCondition
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[15]
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile[16]
Gradient A suitable gradient, for example, 30% to 90% B over 15 minutes.
Flow Rate 1.0 mL/min[14][16]
Detection UV at 270 nm[16]
Sample Preparation Dilute a small aliquot of the reaction mixture in the mobile phase.

The retention time of the starting aldehyde will decrease as it is converted to the more lipophilic amine product.

Process Logic and Troubleshooting

The success of the reductive amination hinges on the selective reduction of the iminium ion over the starting aldehyde.

Troubleshooting_Logic Start Monitor Reaction Progress (TLC/HPLC) Check_Aldehyde Is Starting Aldehyde Consumed? Start->Check_Aldehyde Reaction_Complete Proceed to Work-up Check_Aldehyde->Reaction_Complete Yes Incomplete_Reaction Incomplete Reaction Check_Aldehyde->Incomplete_Reaction No Troubleshoot Troubleshooting Steps Incomplete_Reaction->Troubleshoot Add_Reagent Add more STAB (0.2-0.5 eq) Troubleshoot->Add_Reagent Add_Catalyst Add Acetic Acid (if not present) Troubleshoot->Add_Catalyst Extend_Time Extend Reaction Time Troubleshoot->Extend_Time

Caption: Troubleshooting logic for the reductive amination.

Potential Issues and Solutions:

  • Incomplete Reaction: If the starting aldehyde is not fully consumed, consider adding an additional portion of sodium triacetoxyborohydride. If the amine is known to be weakly nucleophilic, the addition of acetic acid can catalyze imine formation.[4] Extending the reaction time may also be necessary.

  • Formation of Byproducts: The primary byproduct is often the alcohol resulting from the reduction of the starting aldehyde. This is more common with less selective reducing agents like sodium borohydride.[6] Using high-purity, anhydrous reagents and solvents minimizes this side reaction.

  • Low Yield: Ensure all reagents are of high purity and anhydrous conditions are maintained, as moisture can decompose the sodium triacetoxyborohydride.[6] Inefficient extraction or purification can also lead to lower yields.

Conclusion

The protocol described provides a reliable and efficient method for the reductive amination of this compound using sodium triacetoxyborohydride. This approach is characterized by its mild reaction conditions, high selectivity, and broad applicability, making it a valuable tool for medicinal chemists and process development scientists. Careful monitoring of the reaction and adherence to the outlined purification procedures will ensure the synthesis of the desired amine in high yield and purity.

References

  • Myers, J. W. Chem 115: C-N Bond-Forming Reactions: Reductive Amination.
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  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
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  • Zhang, X., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30149–30157. Available at: [Link]

  • Bowser, J. R., Williams, P. J., & Kura, K. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111–4113. Available at: [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Available at: [Link]

  • Patel, D. R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5783. Available at: [Link]

  • University of Wisconsin-River Falls. Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubChem. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Available at: [Link]

  • Thakore, R. R., et al. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6339–6343. Available at: [Link]

  • Gavriil, A., et al. (2023). Pharmaceuticals in Food and Water: Monitoring, Analytical Methods of Detection and Quantification, and Removal Strategies. Molecules, 28(15), 5786. Available at: [Link]

  • Li, J., et al. (2010). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Journal of Chromatographic Science, 48(8), 646–650. Available at: [Link]

  • Moser, A. (2016). Qualitative Elucidation via TLC Staining. ACD/Labs. Available at: [Link]

  • Google Patents. Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. US9150594B2.
  • Google Patents. Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluoro-phenyl}-amide. WO2012010538A2.

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The Strategic Utility of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in Targeted Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Keystone Intermediate in Modern Oncology

In the landscape of precision medicine, the synthesis of highly specific kinase inhibitors has revolutionized the treatment of various cancers. Central to the construction of these complex molecules are versatile chemical intermediates that provide the necessary structural motifs and reactive handles. N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide has emerged as a pivotal building block, most notably in the synthesis of Vemurafenib (PLX4032), a potent inhibitor of the BRAFV600E mutated kinase.[1][2] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this intermediate, detailing its properties, a key synthetic protocol, and the underlying scientific rationale for its molecular design.

The intrinsic value of this compound lies in its trifunctional nature: a nucleophilic sulfonamide, an electrophilic aldehyde, and a strategically fluorinated aromatic ring. This arrangement allows for sequential and controlled modifications, making it an ideal scaffold for building complex drug architectures.

Physicochemical Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis. The following table summarizes its key properties.

PropertyValueSource
CAS Number 918523-58-7[3][4]
Molecular Formula C10H11F2NO3S[3]
Molecular Weight 263.26 g/mol [3]
IUPAC Name This compound[3]
Appearance White to yellow crystalline powder[5]
Purity Typically ≥98.0%[5]

Core Application: Synthesis of a Vemurafenib Precursor

The primary application of this compound is in the synthesis of N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, the active pharmaceutical ingredient in Vemurafenib.[6][7] The key transformation involves a Friedel-Crafts-type acylation reaction between the intermediate and a 7-azaindole core.

Expert Insight: The Rationale Behind the Reaction

The formyl group on the phenyl ring of the intermediate serves as a precursor to the acylating agent. This aldehyde is first converted into a more reactive species, which then undergoes an electrophilic aromatic substitution with the electron-rich 7-azaindole ring. The 2,4-difluoro substitution pattern on the phenyl ring is not arbitrary; it serves to activate the aromatic ring towards nucleophilic attack and modulates the physicochemical properties of the final compound, enhancing its cell permeability and metabolic stability. The propane-1-sulfonamide group is a critical pharmacophore that forms a key hydrogen bond with the backbone of Asp594 in the active site of the BRAF kinase, contributing significantly to the inhibitor's high binding affinity.[8]

Detailed Protocol: Friedel-Crafts-Type Acylation

This protocol outlines the synthesis of the Vemurafenib core structure from this compound and 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • This compound (1 equivalent)

  • 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (1 equivalent)

  • An appropriate oxidizing agent (e.g., pyridinium chlorochromate (PCC) or similar)

  • A suitable Lewis acid catalyst (e.g., AlCl3, TiCl4)

  • Anhydrous dichloromethane (DCM) as solvent

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Oxidation of the Aldehyde: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous DCM.

  • Add the oxidizing agent portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Upon completion, quench the reaction by adding a suitable quenching agent and filter the mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid or acid chloride precursor.

  • Friedel-Crafts Acylation: In a separate flame-dried flask under an inert atmosphere, suspend the 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine and the Lewis acid catalyst in anhydrous DCM.

  • Cool the mixture to 0 °C and add a solution of the crude acylating agent (from step 5) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the desired product, N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_reaction Key Acylation Step Intermediate N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Oxidation Oxidation (e.g., PCC) Intermediate->Oxidation AcylatingAgent Acylating Agent (Carboxylic Acid/Chloride) Oxidation->AcylatingAgent FriedelCrafts Friedel-Crafts Acylation (Lewis Acid) AcylatingAgent->FriedelCrafts Azaindole 5-(4-chlorophenyl)-1H- pyrrolo[2,3-b]pyridine Azaindole->FriedelCrafts Vemurafenib Vemurafenib (PLX4032) FriedelCrafts->Vemurafenib caption Figure 1: Synthetic pathway to Vemurafenib.

Figure 1: Synthetic pathway to Vemurafenib.

Mechanism of Action and Targeted Signaling Pathway

Vemurafenib is a highly selective inhibitor of the BRAF kinase, specifically the V600E mutant form, which is a driver mutation in approximately 50% of melanomas.[9][10] The BRAF protein is a serine/threonine kinase that plays a crucial role in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11]

The MAPK/ERK Signaling Pathway

Under normal physiological conditions, the MAPK/ERK pathway transduces signals from extracellular growth factors to the nucleus, regulating cell proliferation, differentiation, and survival.[11] The pathway consists of a cascade of protein kinases: RAS, RAF (including BRAF), MEK, and ERK.[12] The V600E mutation in BRAF leads to its constitutive activation, resulting in uncontrolled downstream signaling and perpetual cell growth, even in the absence of external growth factors.[5]

Inhibition by Vemurafenib

Vemurafenib functions by competitively binding to the ATP-binding site of the mutated BRAF kinase.[13] This inhibition blocks the phosphorylation and activation of MEK, which in turn prevents the activation of ERK. The ultimate outcome is the downregulation of the entire MAPK pathway, leading to cell cycle arrest and apoptosis in BRAFV600E-mutant cancer cells.[2]

Signaling Pathway Diagram

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates BRAF BRAF (V600E Mutant) Constitutively Active RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates caption Figure 2: The MAPK/ERK pathway and Vemurafenib's point of inhibition.

Figure 2: The MAPK/ERK pathway and Vemurafenib's point of inhibition.

Conclusion

This compound is a testament to the importance of rational drug design and the strategic synthesis of key intermediates. Its well-defined structure provides the necessary chemical functionalities to construct complex and highly specific kinase inhibitors like Vemurafenib. The protocols and insights provided herein are intended to empower researchers and developers to effectively utilize this valuable chemical tool in the ongoing quest for more effective targeted cancer therapies.

References

  • The Critical Role of Intermediates in Vemurafenib Synthesis. (n.d.). Retrieved from [Link]

  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Flaherty, K. T. (2008). The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. Clinical Cancer Research, 14(19), 5994-6001.
  • Vemurafenib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

  • The mechanism of vemurafenib according to involves targeting the... (n.d.). ResearchGate. Retrieved from [Link]

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  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(10), 1616-1623.
  • Vemurafenib. (n.d.). PubChem. Retrieved from [Link]

  • Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. (2024). Preprints.org.
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Application Note: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in the Context of Friedel-Crafts Acylation: A Mechanistic and Practical Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide concerning its application in Friedel-Crafts acylation reactions. A fundamental review of the reaction mechanism reveals the inherent limitations posed by the substrate's electronic properties. Due to the presence of multiple, potent electron-withdrawing groups (two fluoro, one formyl, and one sulfonamide moiety), the aromatic ring of the title compound is severely deactivated, rendering it practically inert to classical electrophilic aromatic substitution under Friedel-Crafts conditions. This note explains the mechanistic basis for this non-reactivity and, in alignment with best practices in synthetic chemistry, proposes viable alternative strategies for achieving related chemical transformations. A detailed protocol for a plausible multi-step alternative synthesis is provided for researchers aiming to incorporate this structural motif.

The Friedel-Crafts Acylation: A Foundational Overview

The Friedel-Crafts acylation, first reported by Charles Friedel and James Crafts in 1877, is a cornerstone of synthetic organic chemistry for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1][2] The reaction proceeds via electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile.[3] A strong Lewis acid, typically aluminum trichloride (AlCl₃), is used to generate a highly electrophilic acylium ion from an acyl halide or anhydride.[4]

The key advantages of this reaction include the formation of a stable ketone product that is more deactivated than the starting material, which effectively prevents unwanted multiple acylations.[1][5] Unlike the related Friedel-Crafts alkylation, the acylium ion electrophile does not undergo carbocation rearrangements, leading to predictable product formation.[6]

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylHalide R-CO-Cl Complex [R-CO-Cl---AlCl₃] Complex AcylHalide->Complex + LewisAcid AlCl₃ LewisAcid->Complex AcyliumIon R-C≡O⁺ (Acylium Ion) Complex->AcyliumIon AlCl4 AlCl₄⁻ Complex->AlCl4 Arene Ar-H (Nucleophilic Arene) SigmaComplex Arenium Ion (σ-complex) Resonance Stabilized Arene->SigmaComplex + R-C≡O⁺ ProductComplex [Ar-CO-R---AlCl₃] Complex SigmaComplex->ProductComplex + AlCl₄⁻ - AlCl₃ - HCl FinalProduct Ar-CO-R (Aryl Ketone) ProductComplex->FinalProduct Aqueous Workup

Diagram 1: General Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.

Electronic Profile of this compound

The reactivity of an aromatic ring in electrophilic substitution is dictated by the electronic nature of its substituents. This compound possesses four substituents that profoundly influence the nucleophilicity of the phenyl ring.

  • Fluoro Groups (-F): While halogens have competing inductive (withdrawing) and resonance (donating) effects, their strong electronegativity makes the inductive withdrawal dominant. Fluorine is the most electronegative element, and two such atoms significantly reduce the electron density of the ring.

  • Formyl Group (-CHO): The aldehyde is a powerful deactivating group. It withdraws electron density through both induction and resonance, placing a partial positive charge on the ring, particularly at the ortho and para positions.[7]

  • Sulfonamide Group (-NHSO₂R): The sulfonamide group is strongly electron-withdrawing due to the highly electronegative oxygen and sulfur atoms. This effect significantly lowers the electron density across the entire aromatic system.[8]

The cumulative effect of these four electron-withdrawing groups (EWGs) renders the aromatic ring exceptionally electron-poor (deactivated). This severe reduction in nucleophilicity makes it incapable of attacking the acylium ion electrophile under standard or even moderately forced Friedel-Crafts conditions.

G Electronic Deactivation of the Aromatic Ring AromaticRing Benzene Ring C-NHSO₂R C-F C-CHO C-F EWG1 Sulfonamide (-NHSO₂R) EWG1->AromaticRing:f1 Inductive & Resonance Withdrawal EWG2 Fluoro (-F) EWG2->AromaticRing:f2 Inductive Withdrawal EWG3 Formyl (-CHO) EWG3->AromaticRing:f3 Inductive & Resonance Withdrawal EWG4 Fluoro (-F) EWG4->AromaticRing:f4 Inductive Withdrawal

Diagram 2: Cumulative Electron-Withdrawing Effects Deactivating the Aromatic Ring.

Critical Assessment: Unsuitability for Direct Friedel-Crafts Acylation

The primary requirement for a successful Friedel-Crafts reaction is a sufficiently nucleophilic aromatic substrate. Aromatic rings substituted with strongly deactivating groups, such as nitro, cyano, carbonyl, or sulfonyl groups, fail to undergo Friedel-Crafts reactions.[9][10] The substrate this compound, with its combination of formyl and sulfonamide groups, falls squarely into this category of non-reactive compounds.[11]

Causality of Non-Reactivity:

  • Insufficient Nucleophilicity: The electron density of the π-system is too low to initiate the attack on the acylium ion. The activation energy for the formation of the corresponding arenium ion intermediate (σ-complex) is prohibitively high.[11]

  • Lewis Acid Complexation: The lone pairs on the oxygen atoms of the formyl and sulfonamide groups can coordinate with the Lewis acid catalyst (e.g., AlCl₃). This complexation further enhances the electron-withdrawing nature of these substituents, adding a positive charge to the system and deactivating the ring even more profoundly.[9]

Recommended Alternative Synthetic Strategies

For drug development professionals and researchers seeking to synthesize derivatives of this scaffold, a multi-step approach that introduces the deactivating groups after the C-C bond formation is necessary.

Strategy: Late-Stage Functionalization

A robust strategy involves performing the Friedel-Crafts acylation on a less substituted, more reactive precursor, followed by the sequential installation of the remaining functional groups. A plausible route would start with 1,3-difluorobenzene.

  • Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene. Acylate the activated ring of 1,3-difluorobenzene. The fluorine atoms will direct the acylation to the 4-position due to ortho,para-directing effects, moderated by sterics.

  • Step 2: Nitration. Introduce a nitro group, which will be directed by the existing substituents.

  • Step 3: Reduction of Nitro Group. Reduce the nitro group to an amine (-NH₂).

  • Step 4: Sulfonylation. React the resulting aniline derivative with propane-1-sulfonyl chloride to form the sulfonamide.

  • Step 5: Formylation. Introduce the formyl group onto the ring using a suitable method like the Vilsmeier-Haack or Duff reaction. The position of formylation will be directed by the powerful activating sulfonamide group.

This sequence ensures that the key C-C bond-forming step occurs on an activated or only moderately deactivated ring.

Protocol: Multi-Step Synthesis of an Acylated Derivative

This protocol details the first and most critical step of the alternative strategy: the Friedel-Crafts acylation of 1,3-difluorobenzene.

Objective: To synthesize 1-(2,4-difluorophenyl)ethan-1-one as a key intermediate.

Materials:

  • 1,3-Difluorobenzene (99%)

  • Acetyl Chloride (99%)

  • Anhydrous Aluminum Chloride (AlCl₃) (99.9%)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Reflux condenser with drying tube (CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Detailed Experimental Procedure:

Step 1: Reaction Setup 1.1. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a calcium chloride drying tube. 1.2. CRITICAL: Ensure all glassware is oven-dried and assembled under a dry nitrogen atmosphere to prevent moisture from inactivating the Lewis acid. 1.3. Charge the flask with anhydrous aluminum chloride (14.7 g, 110 mmol, 1.1 equiv). 1.4. Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Cool the resulting suspension to 0 °C in an ice/water bath with stirring.[12]

Step 2: Formation of Electrophile 2.1. Prepare a solution of acetyl chloride (7.1 mL, 100 mmol, 1.0 equiv) in 20 mL of anhydrous DCM and add it to the addition funnel. 2.2. Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 20 minutes. Maintain the temperature at 0 °C. A vigorous reaction may occur.[12] 2.3. After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0 °C.

Step 3: Friedel-Crafts Reaction 3.1. Prepare a solution of 1,3-difluorobenzene (9.7 mL, 100 mmol, 1.0 equiv) in 20 mL of anhydrous DCM and add it to the addition funnel. 3.2. Add the 1,3-difluorobenzene solution dropwise to the reaction mixture over 30 minutes. Control the rate of addition to maintain the internal temperature below 5 °C. 3.3. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

Step 4: Workup and Quenching 4.1. CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood. 4.2. Slowly and carefully pour the reaction mixture onto a slurry of 100 g of crushed ice in a 500 mL beaker containing 20 mL of concentrated HCl.[12] 4.3. Stir the mixture until all the ice has melted and the aluminum salts have dissolved. 4.4. Transfer the mixture to a separatory funnel. Separate the organic layer. 4.5. Extract the aqueous layer with DCM (2 x 30 mL). 4.6. Combine the organic layers and wash sequentially with water (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

Step 5: Isolation and Purification 5.1. Dry the combined organic layer over anhydrous MgSO₄. 5.2. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product. 5.3. Purify the crude oil by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 1-(2,4-difluorophenyl)ethan-1-one.

G start Start: Assemble Dry Glassware charge_reagents Charge AlCl₃ and DCM Cool to 0 °C start->charge_reagents add_acyl Dropwise Addition of Acetyl Chloride Solution charge_reagents->add_acyl add_arene Dropwise Addition of 1,3-Difluorobenzene Solution add_acyl->add_arene react Stir at Room Temp (2-3 hours) add_arene->react monitor Monitor by TLC/GC-MS react->monitor monitor->react Incomplete quench Quench: Pour onto Ice/HCl monitor->quench Reaction Complete extract Separate Layers Extract Aqueous Phase quench->extract wash Wash Organic Layer (H₂O, NaHCO₃, Brine) extract->wash dry Dry with MgSO₄ Filter and Concentrate wash->dry purify Purify by Distillation or Chromatography dry->purify end End: Isolated Intermediate purify->end

Diagram 3: Experimental Workflow for the Synthesis of a Key Intermediate.

Expected Results and Troubleshooting

The acylation of 1,3-difluorobenzene is expected to proceed in good yield. Subsequent functionalization steps would follow standard, well-documented procedures.

ParameterCondition ACondition BExpected Outcome
Lewis Acid AlCl₃ (1.1 equiv)FeCl₃ (1.1 equiv)Higher yield with AlCl₃; FeCl₃ is a weaker Lewis acid.
Temperature 0 °C to RTRT onlyInitial cooling is critical to control exotherm and prevent side reactions.
Solvent DCMNitrobenzeneDCM is standard. Nitrobenzene can be used for less reactive substrates but complicates workup.
Purity (Crude) 85-90%>90%High purity is expected before purification.
Yield (Purified) 75-85%80-90%Yields are typically high for this transformation.

Troubleshooting:

  • Low Yield: Often due to moisture inactivating the AlCl₃. Ensure all reagents and glassware are scrupulously dry. Using freshly opened or sublimed AlCl₃ is recommended.[13]

  • No Reaction: Confirms the deactivation principle. If attempting the reaction on a more deactivated substrate, consider harsher conditions (e.g., higher temperatures, stronger Lewis acids), but expect low yields and side products.[14]

  • Formation of Isomers: While the 4-acylated product is expected to be major, minor amounts of the 2-acylated isomer may form. Purification by chromatography is effective for separation.

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Introductory Organic Chemistry. (2022). Friedel-Crafts & Relative Ring Reactivity (IOC 35). YouTube. Retrieved from [Link]

  • PubChem. (n.d.). N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Retrieved from [Link]

  • Reddit. (2022). r/OrganicChemistry - Friedel-Crafts reactions with Deactivating groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Bagher, Z., & Eskandari, A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2021). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates. ResearchGate. Retrieved from [Link]

  • Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 97% Purity. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Bravo, J. A., et al. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. Journal of Laboratory Chemical Education. Retrieved from [Link]

  • Wang, F., & Fossum, E. (2000). Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Development of Antibacterial Agents from Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Revitalizing a Classic Pharmacophore

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, represent a cornerstone in the history of medicine.[1][2] Their discovery in the 1930s revolutionized the treatment of bacterial infections, marking the beginning of the antibiotic era.[3] The core mechanism of sulfonamides involves the competitive inhibition of dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[4][5] This pathway is an ideal therapeutic target because humans acquire folic acid from their diet and lack the DHPS enzyme, ensuring selective toxicity towards bacteria.[5][6]

Despite the emergence of other antibiotic classes, the sulfonamide scaffold remains highly relevant. The rise of multidrug-resistant pathogens has created an urgent need for novel therapeutic agents, and the chemical tractability of the sulfonamide core makes it an attractive starting point for the development of new derivatives with improved potency, broader spectrum, and the ability to overcome existing resistance mechanisms.[1][7]

This guide provides a comprehensive overview of the modern workflow for developing novel sulfonamide-based antibacterial agents. It combines foundational scientific principles with detailed, field-proven protocols for synthesis, in vitro screening, and preclinical evaluation.

Section 1: Scientific Foundation for Sulfonamide Design

Mechanism of Action: Targeting Folic Acid Synthesis

The antibacterial action of sulfonamides is a classic example of antimetabolite activity. Bacteria synthesize folic acid (Vitamin B9) de novo using para-aminobenzoic acid (PABA) as a key substrate.[] Folic acid is then reduced to tetrahydrofolate, a vital coenzyme involved in the synthesis of nucleotides (purines and thymidine), which are the building blocks of DNA and RNA.[5][]

Sulfonamides are structural analogs of PABA.[4] Due to this similarity, they act as competitive inhibitors, binding to the active site of the dihydropteroate synthetase (DHPS) enzyme and preventing it from utilizing PABA.[5] This blockade halts the production of dihydrofolic acid, leading to a depletion of tetrahydrofolate and subsequent cessation of bacterial DNA replication and cell division.[4] Because this process inhibits bacterial proliferation rather than directly killing the cells, sulfonamides are classified as bacteriostatic agents.[6] The ultimate clearance of the infection relies on the host's immune system.[6][] This mechanism is often enhanced by co-administering trimethoprim, which inhibits a subsequent enzyme in the pathway, dihydrofolate reductase.[6]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPt_S Dihydropteroate Synthetase (DHPS) PABA->DHPt_S Substrate DHF Dihydrofolic Acid DHPt_S->DHF Catalyzes THF Tetrahydrofolic Acid DHF->THF via DHFR Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Growth Bacterial Growth & Replication Nucleotides->Growth Sulfonamide Sulfonamide (PABA Analog) Sulfonamide->DHPt_S Competitive Inhibition

Caption: Competitive inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Core Principles of Structure-Activity Relationship (SAR)

The antibacterial efficacy and pharmacokinetic properties of sulfonamide derivatives are dictated by their chemical structure. Understanding these relationships is critical for designing novel compounds with superior activity. The key structural features are outlined below.[9][10]

  • The N4 Amino Group: A free para-amino group (-NH2) is generally essential for antibacterial activity.[9][11] This group mimics the amine of PABA. If this group is substituted, the resulting compound is often inactive unless it is a prodrug that can be metabolized in vivo to regenerate the free amine.[11]

  • The Aromatic Ring: The benzene ring is a critical scaffold. The sulfur atom must be directly attached to this ring.[9][12] Substitutions on the ring typically reduce or abolish activity.[9]

  • The Sulfonamide Linkage (-SO2NH-): This linker is crucial. Modifications that alter this group, such as replacing the sulfur with carbon, lead to inactive compounds.[11]

  • The N1 Substituent: This is the most fruitful position for modification. Substituting one of the hydrogens on the amide nitrogen (-SO2NHR ) with various heterocyclic rings can dramatically enhance antibacterial potency and alter physicochemical properties.[7][11] Electron-withdrawing substituents on the N1-ring increase the acidity of the remaining amide proton, which is crucial for activity.[13]

Expert Insight: The optimal antibacterial activity is often observed when the pKa of the sulfonamide is between 6.6 and 7.4.[9][11] In this range, the drug exists as a balance of ionized and non-ionized forms at physiological pH. The non-ionized (lipophilic) form can penetrate the bacterial cell wall, while the ionized form is required for binding to the DHPS enzyme.[11][14]

Structural PositionRequirement for ActivityImpact of Modification
N4-Amino Group Free amine is essentialSubstitution leads to inactive compounds or prodrugs.[11]
Aromatic Ring para-substitution is requiredMoving the amine or sulfonamide group abolishes activity.[9]
Sulfonamide Sulfur Directly linked to the aromatic ringReplacement of sulfur eliminates activity.[12]
N1-Amide Nitrogen Can be mono-substitutedDi-substitution leads to inactive compounds.[11]
N1-Substituent (R) Heterocyclic rings are preferredGreatly influences potency, spectrum, pKa, and solubility.[13]

Section 2: Synthesis and Characterization of Novel Derivatives

Application Note: A Versatile Synthetic Strategy

The most common and robust method for synthesizing novel sulfonamide derivatives involves the reaction of an appropriately substituted sulfonyl chloride with a primary or secondary amine, typically in the presence of a base like pyridine or triethylamine to neutralize the HCl byproduct.[4][12] To generate a library of candidates, a common intermediate such as 4-acetamidobenzenesulfonyl chloride is reacted with a diverse set of amines (often heterocyclic amines) to create various N1-substitutions. The acetyl protecting group on the N4-amine is then removed via acid or base hydrolysis to yield the final active compounds.[12]

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Diversification & Deprotection cluster_2 Analysis Start Acetanilide Chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid) Start->Chlorosulfonation Intermediate 4-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->Intermediate Coupling Amination / Coupling (Pyridine) Intermediate->Coupling Amine Heterocyclic Amine (R-NH2) Amine->Coupling Protected N1-Substituted, N4-Protected Intermediate Coupling->Protected Deprotection Hydrolysis (Acid or Base) Protected->Deprotection Final Final Sulfonamide Derivative Deprotection->Final Purification Purification (Recrystallization) Final->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization Screening_Funnel Library Library of Synthesized Sulfonamide Derivatives MIC Primary Screen: Minimum Inhibitory Concentration (MIC) (Gram-positive & Gram-negative panel) Library->MIC Hit_Selection Hit Selection (Potency & Spectrum) MIC->Hit_Selection Time_Kill Secondary Screen: Time-Kill Kinetic Assay Hit_Selection->Time_Kill Potent Hits Hit_Selection->Time_Kill Mechanism Determine Bacteriostatic vs. Bactericidal Activity Time_Kill->Mechanism Lead_Candidates Lead Candidates for In Vivo Testing Mechanism->Lead_Candidates

Sources

The Strategic Incorporation of Difluorinated Aromatic Moieties in Modern Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the application of difluorinated aromatic compounds in medicinal chemistry. It moves beyond a simple recitation of facts to provide field-proven insights into why and how strategic difluorination can transform a drug candidate's profile. We will delve into the mechanistic underpinnings of fluorine's influence and provide actionable protocols for the synthesis and evaluation of these powerful motifs.

The Unique Physicochemical Properties of Fluorine in Drug Design

Fluorine's exceptional electronegativity, combined with its relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows it to act as a bioisostere of hydrogen while exerting profound electronic effects.[1] The strategic placement of not one, but two, fluorine atoms on an aromatic ring can synergistically amplify these effects, offering medicinal chemists a powerful tool to fine-tune a molecule's properties.[2]

Key advantages of incorporating difluorinated aromatic rings include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][3] This "metabolic shielding" at vulnerable positions on an aromatic ring can dramatically increase a drug's half-life and bioavailability.[1][2]

  • Modulation of Physicochemical Properties:

    • Lipophilicity: Difluorination generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve oral absorption.[2][4] However, the exact impact on lipophilicity (logP) can be complex and is influenced by the substitution pattern.[5]

    • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[2][5] This modulation can be critical for optimizing a drug's solubility, absorption, and target engagement.

  • Improved Binding Affinity: Fluorine atoms can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions.[6][7] These interactions can lead to a significant increase in binding affinity and target selectivity.[2]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule through steric and electronic effects, potentially locking it into a more bioactive shape.[2]

Difluorinated Aromatic Compounds in FDA-Approved Drugs: Case Studies

The successful application of difluorinated aromatic moieties is evident in the growing number of FDA-approved drugs that incorporate this structural feature. Between 2018 and 2022, approximately 30% of all small-molecule new molecular entities approved by the FDA were fluorinated.[8]

Drug Name (Brand Name)Therapeutic AreaRole of Difluorinated Aromatic Moiety
Pirtobrutinib (Jaypirca) Oncology (Mantle Cell Lymphoma)The difluorophenyl group contributes to the molecule's high binding affinity and selectivity for Bruton's tyrosine kinase (BTK).[9]
Repotrectinib (Augtyro) Oncology (Non-Small Cell Lung Cancer)The difluorinated tetralin moiety plays a crucial role in the drug's activity in reducing Aβ, with the difluoro substitution significantly improving potency compared to the non-fluorinated analog.[9]
Selumetinib (Koselugo) Oncology (Neurofibromatosis type 1)The difluorinated aromatic ring is a key component of this MEK1/2 inhibitor.[10]
Capmatinib (Tabrecta) Oncology (Non-Small Cell Lung Cancer)The difluorobenzyl ether moiety is integral to its function as a MET inhibitor.[10][11]

Experimental Protocols

Synthesis of a Difluorinated Aromatic Building Block: 2,4-Difluorobenzoyl Chloride

This protocol outlines the synthesis of a common difluorinated aromatic building block, 2,4-difluorobenzoyl chloride, from 2,4-difluorobenzoic acid. This intermediate is valuable for introducing the 2,4-difluorophenyl moiety into drug candidates via amide bond formation.

Materials:

  • 2,4-Difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add 2,4-difluorobenzoic acid (1 equivalent).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

    • The crude 2,4-difluorobenzoyl chloride can be purified by vacuum distillation.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of thionyl chloride with atmospheric moisture, which would lead to the formation of HCl and SO₂ and reduce the yield of the desired product.

  • Excess Thionyl Chloride: Ensures complete conversion of the carboxylic acid to the acid chloride.

  • Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Vacuum Distillation: Purifies the product by separating it from any non-volatile impurities.

Evaluation of Metabolic Stability: In Vitro Microsomal Assay

This protocol describes a common in vitro assay to assess the metabolic stability of a difluorinated aromatic compound using liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

Materials:

  • Test compound (difluorinated aromatic compound)

  • Positive control (a compound with known metabolic instability, e.g., verapamil)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plate

  • Incubator

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound or positive control to the wells.

    • Pre-incubate the plate at 37 °C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Cl_int).

Self-Validating System:

  • Positive Control: The inclusion of a compound with a known metabolic profile validates the activity of the microsomes and the overall assay performance.

  • Time-Zero Sample: The t=0 sample serves as the baseline for 100% compound availability before the onset of metabolism.

  • Internal Standard: The internal standard corrects for variations in sample processing and LC-MS/MS analysis, ensuring accurate quantification.

Visualizations

Metabolic_Shielding cluster_0 Standard Aromatic Ring Metabolism cluster_1 Metabolic Shielding by Difluorination Aromatic_Ring Aromatic Ring (with C-H bond) CYP450 Cytochrome P450 Enzymes Aromatic_Ring->CYP450 Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite (Excreted) CYP450->Hydroxylated_Metabolite Difluoro_Aromatic_Ring Difluorinated Aromatic Ring (with C-F bonds) CYP450_2 Cytochrome P450 Enzymes Difluoro_Aromatic_Ring->CYP450_2 Resistant to Oxidation No_Metabolism Metabolism Blocked CYP450_2->No_Metabolism

Caption: Metabolic shielding of an aromatic ring by difluorination.

Synthetic_Workflow Start 2,4-Difluorobenzoic Acid Step1 Reaction with Thionyl Chloride Start->Step1 Intermediate 2,4-Difluorobenzoyl Chloride Step1->Intermediate Step2 Amide Coupling with Amine-Containing Scaffold Intermediate->Step2 Product Difluorinated Drug Candidate Step2->Product

Caption: General synthetic workflow for incorporating a difluorophenyl moiety.

Conclusion

The strategic application of difluorinated aromatic compounds is a cornerstone of modern medicinal chemistry. The ability of this motif to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity has been repeatedly validated in numerous successful drug development programs.[2][8] By understanding the fundamental principles behind fluorine's influence and employing robust synthetic and analytical protocols, researchers can effectively leverage difluorination to design safer and more efficacious therapeutics.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • A Comprehensive Analysis of U.S. FDA-Approved Fluorinated Drugs: Structural Advantages, Applications, and Industry Insights.
  • Full article: The role of fluorine in medicinal chemistry.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.
  • Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022).
  • Breaking C-F bonds in drugs - Hypha Discovery Blogs.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes | Request PDF - ResearchGate.
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications.
  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate.
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central.
  • FDA approved fluorine-containing drugs in 2023.

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High-Throughput Purification of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and scalable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purification of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in pharmaceutical synthesis. The narrative explains the causal relationships behind critical methodological choices, from stationary phase selection to mobile phase optimization. The protocol is designed as a self-validating system, ensuring reproducibility and high purity of the final compound. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable method to obtain this sulfonamide derivative with high purity for downstream applications.

Introduction and Purification Rationale

This compound is a substituted aromatic sulfonamide.[1][2][3] Such molecules are of significant interest in medicinal chemistry. The purification of synthetic intermediates like this is a critical step in the drug development pipeline, as the purity of starting materials directly impacts the yield and impurity profile of the final active pharmaceutical ingredient (API).

Reversed-phase chromatography is the technique of choice for molecules of this nature.[4] The presence of a difluorophenyl ring provides significant hydrophobicity, making it ideal for retention on a non-polar stationary phase like C18. This method is developed to separate the target compound from potential impurities, such as starting materials, reagents, or by-products from the synthesis.

Physicochemical Properties of the Target Compound

A foundational understanding of the analyte's properties is crucial for designing an effective purification strategy.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 918523-58-7ChemicalBook[2]
Molecular Formula C₁₀H₁₁F₂NO₃SPubChem[1]
Molecular Weight 263.26 g/mol PubChem[1]
Structure Aromatic sulfonamide with moderate polarityInferred

The Science of Separation: Method Development Strategy

The development of a purification method is a systematic process. The goal is to achieve optimal resolution between the target compound and its impurities with a reasonable run time and solvent consumption.

The Core Principle: Reversed-Phase Chromatography

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[4] Our target molecule, this compound, is retained on the column through hydrophobic interactions between its aromatic ring and the C18 alkyl chains of the stationary phase. The separation is modulated by the composition of the mobile phase; increasing the proportion of the organic solvent (e.g., acetonitrile) decreases its polarity, causing the analyte to elute from the column.

Method Development Workflow

The logical flow for developing this purification method is outlined below. This systematic approach ensures all critical parameters are considered and optimized.

MethodDevelopment A Analyte Characterization (Solubility, UV λmax) B Column Selection (C18, 5 µm) A->B Select Phase C Mobile Phase Scouting (ACN vs. MeOH, pH) B->C Choose Solvents D Initial Gradient Run (Broad, 5-95%) C->D Establish Baseline E Gradient Optimization (Focused Slope) D->E Refine Separation F Loading Study (Determine Max Capacity) E->F Assess Scalability G Method Validation (Purity, Recovery) F->G Confirm Performance

Caption: Workflow for RP-HPLC method development.

Causality Behind Experimental Choices
  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its strong hydrophobic retention characteristics, which are necessary to adequately retain the aromatic sulfonamide.[5] A particle size of 5 µm is standard for preparative work, offering a good balance between resolution and backpressure.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile (ACN) is selected over methanol. ACN generally provides lower backpressure and better peak efficiency for aromatic compounds compared to methanol.

    • Aqueous Phase & pH Modifier: Water (HPLC-grade) constitutes the weak solvent. A small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is added to both the aqueous and organic phases. The sulfonamide group (-SO₂NH-) is weakly acidic. By maintaining a low pH, the ionization of this group is suppressed. This is critical because the neutral form of the molecule is more retained and produces sharper, more symmetrical peaks.[6]

  • UV Detection Wavelength: Aromatic sulfonamides typically exhibit strong UV absorbance.[7] A photodiode array (PDA) detector should be used during method development to determine the wavelength of maximum absorbance (λmax) for the target compound, which is expected to be in the 260-280 nm range. This ensures maximum sensitivity for both detection and fraction collection. For this class of compounds, 265 nm is often a robust choice.[6]

Detailed Purification Protocol

This protocol is designed for a preparative HPLC system equipped with a binary pump, autosampler, column oven, and a UV/PDA detector with a fraction collector.

Materials and Reagents
ItemSpecification
HPLC System Preparative HPLC with binary pump and fraction collector
Column C18, 250 x 21.2 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water (HPLC Grade)
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade)
Sample Crude this compound
Sample Diluent 50:50 Acetonitrile/Water or Dimethyl Sulfoxide (DMSO)
Glassware Class A volumetric flasks, beakers, filtered solvent bottles
Solution Preparation
  • Mobile Phase A: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade water. Filter through a 0.45 µm filter and degas.

  • Mobile Phase B: Add 1.0 mL of formic acid to a 1 L volumetric flask. Dilute to the mark with HPLC-grade acetonitrile. Filter through a 0.45 µm filter and degas.

  • Sample Preparation: Dissolve the crude sample in the sample diluent to a concentration of 10-20 mg/mL. Ensure complete dissolution; use sonication if necessary. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

HPLC Instrumentation and Method Parameters

The following parameters serve as a starting point and should be optimized based on the specific impurity profile of the crude material.

ParameterSetting
Flow Rate 20.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (or determined λmax)
Injection Volume 1.0 - 5.0 mL (dependent on loading study)
Run Time 25 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.06040Linear
2.06040Linear
15.01585Linear
18.01585Linear
18.16040Linear
25.06040Linear
Purification Workflow

The day-to-day operational workflow ensures consistent and efficient purification runs.

PurificationWorkflow Start Start Equilibrate Equilibrate Column (5 column volumes with starting conditions) Start->Equilibrate Inject Inject Filtered Sample Equilibrate->Inject Run Run Gradient Method Inject->Run Collect Collect Fractions (Based on UV signal threshold) Run->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions (>98% Purity) Analyze->Pool Evaporate Remove Solvent (Rotary Evaporation) Pool->Evaporate End Obtain Pure Compound Evaporate->End

Caption: Step-by-step purification and recovery workflow.

Post-Purification Processing
  • Purity Analysis: Analyze an aliquot of each collected fraction using a rapid analytical HPLC method to determine purity.

  • Pooling: Combine fractions that meet the required purity specification (e.g., >98%).

  • Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. Care should be taken to avoid excessive heat.

  • Drying: Dry the resulting solid product under high vacuum to remove residual solvents.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High Backpressure 1. Blocked column frit or tubing. 2. Sample precipitation on the column.1. Reverse-flush the column with a strong solvent like isopropanol.[8] 2. Ensure the sample is fully dissolved; reduce injection concentration.
Peak Tailing 1. Unsuppressed silanol interactions. 2. Column overload.1. Ensure 0.1% acid is in both mobile phases. 2. Reduce the sample load per injection.
Poor Resolution 1. Gradient slope is too steep. 2. Inappropriate mobile phase.1. Decrease the gradient slope (e.g., change from a 13-min to a 20-min gradient). 2. Evaluate different organic modifiers or pH.
No/Low Recovery 1. Compound precipitation. 2. Fraction collector error.1. Check solubility in the mobile phase at high organic content. 2. Verify fraction collector settings and tubing.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparative HPLC purification of this compound. By employing a C18 stationary phase with an acetonitrile/water mobile phase modified with formic acid, high purity and good recovery of the target compound can be reliably achieved. The outlined method development strategy, detailed protocol, and troubleshooting guide offer a complete framework for scientists engaged in the synthesis and purification of novel chemical entities.

References

  • Vertex AI Search. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules.
  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • ResearchGate. (2024). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC.
  • Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly.
  • PubChem. (n.d.). N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Retrieved from [Link]

  • MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • ResearchGate. (2024). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Retrieved from [Link]

  • Chemass. (n.d.). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). N-(2,4-difluorophenyl)propane-1-sulfonamide. Retrieved from [Link]

  • Kehua Wisdom. (n.d.). N-(2,4-difluoro-3-forMylphenyl)propane-2-sulfonamide. Retrieved from [Link]

  • Cytiva. (n.d.). Reversed Phase Chromatography Handbook. Retrieved from [Link]

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Application Note: Comprehensive NMR-Based Structural Elucidation of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, methodology-driven guide for the complete structural characterization of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a complex synthetic intermediate relevant to drug discovery and materials science. The inherent structural complexity, arising from a densely substituted aromatic ring and the presence of fluorine atoms, precludes unambiguous assignment by one-dimensional (1D) Nuclear Magnetic Resonance (NMR) alone. We present a systematic workflow employing a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments. This guide moves beyond simple protocols to explain the causal logic behind the experimental strategy, ensuring a self-validating approach to data interpretation. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust and unequivocal molecular structure verification.

Introduction: The Challenge of a Multifunctional Molecule

This compound is a molecule that presents several analytical challenges. Its structure combines a propane-1-sulfonamide moiety with a trifunctionalized benzene ring containing an aldehyde (formyl) group and two fluorine atoms. This arrangement leads to complex spin-spin coupling networks and significant substituent-induced chemical shift effects. For quality control, regulatory submission, or progression in a synthetic route, an unassailable structural confirmation is paramount.[1][2]

Simple 1D ¹H NMR can identify the presence of key functional groups, but it fails to resolve the precise regiochemistry of the aromatic substituents. The presence of two fluorine atoms makes ¹⁹F NMR essential and introduces complex ¹H-¹⁹F and ¹³C-¹⁹F couplings that complicate the ¹H and ¹³C spectra.[3][4] Therefore, a multi-dimensional approach is not merely beneficial but necessary for complete and accurate characterization. This note details the integrated application of 1D and 2D NMR techniques to solve the structure from first principles.

Strategic Workflow for Structural Elucidation

The logic of the characterization process is to build the molecular structure piece by piece, starting with identifying neighboring protons and culminating in the assembly of the complete carbon skeleton through long-range correlations. The overall experimental and analytical workflow is outlined below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_1d cluster_2d cluster_analysis Phase 3: Data Analysis & Interpretation cluster_confirm Phase 4: Confirmation SamplePrep Sample Preparation (Dissolution in DMSO-d6) H1_NMR ¹H NMR SamplePrep->H1_NMR C13_NMR ¹³C{¹H} NMR H1_NMR->C13_NMR Basis for 2D COSY ¹H-¹H COSY H1_NMR->COSY Analyze_1D Analyze 1D Spectra (Identify Functional Groups) H1_NMR->Analyze_1D F19_NMR ¹⁹F NMR C13_NMR->Analyze_1D F19_NMR->COSY F19_NMR->Analyze_1D HSQC ¹H-¹³C HSQC COSY->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC Analyze_COSY Analyze COSY (Establish ¹H-¹H Spin Systems) Analyze_1D->Analyze_COSY Analyze_HSQC Analyze HSQC (Link Protons to Carbons) Analyze_COSY->Analyze_HSQC Analyze_HMBC Analyze HMBC (Connect Fragments via Long-Range Couplings) Analyze_HSQC->Analyze_HMBC Structure Final Structure Assignment & Data Consolidation Analyze_HMBC->Structure

Caption: Overall workflow for NMR characterization.

Detailed Experimental Protocols

As a Senior Application Scientist, the emphasis here is on not just the steps, but the rationale. The choices made directly impact data quality and the ease of interpretation.

Sample Preparation: The Foundation of Quality Data

The choice of solvent is the first critical decision. While deuterated chloroform (CDCl₃) is a common choice, sulfonamides often exhibit better solubility in more polar solvents.[5] Furthermore, the acidic sulfonamide proton (-SO₂NH-) is more likely to be observed in a non-exchanging solvent like deuterated dimethyl sulfoxide (DMSO-d₆).[6]

Protocol:

  • Weighing: Accurately weigh 10-15 mg of this compound. This concentration provides excellent signal-to-noise for all experiments, including less sensitive ones like ¹³C and HMBC, without significant viscosity issues.[5]

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (≥99.96% D). The use of high-purity solvent minimizes interfering residual solvent peaks.[7]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions caused by suspended solids.

  • Standard: Tetramethylsilane (TMS) is used as the internal reference standard for ¹H and ¹³C NMR, setting the 0.00 ppm point. The residual solvent peak of DMSO-d₆ at ~2.50 ppm (¹H) and ~39.52 ppm (¹³C) serves as a secondary reference.[7]

1D NMR Acquisition: The Initial Survey

1D spectra provide the fundamental chemical shift and coupling information.

Protocol Table: 1D NMR Acquisition Parameters

Experiment Key Parameters & Rationale
¹H NMR Spectral Width: -2 to 12 ppm (to capture all signals from aliphatic to aldehyde and amide).Pulse Angle: 30-45° (a smaller flip angle allows for a shorter relaxation delay).Relaxation Delay (d1): 2 seconds (ensures near-complete T1 relaxation for accurate integration).Number of Scans: 8-16 (sufficient for good signal-to-noise on a modern spectrometer).
¹³C{¹H} NMR Spectral Width: 0 to 200 ppm (covers the full range of expected carbon types).Pulse Program: zgpg30 or similar with proton decoupling.Relaxation Delay (d1): 2-5 seconds (longer delay needed for quaternary carbons).Number of Scans: 1024-2048 (¹³C is an insensitive nucleus requiring more scans).

| ¹⁹F NMR | Spectral Width: -100 to -150 ppm (typical range for fluoroaromatics, but should be confirmed).[8]Decoupling: Can be run with and without ¹H decoupling to observe ¹H-¹⁹F couplings.Relaxation Delay (d1): 2 seconds.Number of Scans: 64-128 (¹⁹F is a highly sensitive nucleus).[9] |

2D NMR Acquisition: Mapping the Connections

2D experiments are the core of the assignment process, resolving overlaps and establishing connectivity.[10][11]

Protocol Table: 2D NMR Acquisition Parameters

Experiment Key Parameters & Rationale
¹H-¹H COSY Pulse Program: cosygpqf (gradient-selected, phase-sensitive for high resolution).Spectral Width (F1 & F2): Set to match the ¹H spectrum (e.g., -2 to 12 ppm).Data Points: 2048 (F2) x 256-512 (F1) (balances resolution and experiment time).Number of Scans: 2-4 per increment.
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3 (gradient-selected, multiplicity-edited to distinguish CH/CH₃ from CH₂).Spectral Width: F2 (¹H): -2 to 12 ppm; F1 (¹³C): 0 to 180 ppm.¹J(CH) Coupling Constant: Optimized for ~145 Hz (a good average for both sp² and sp³ C-H bonds).Number of Scans: 2-8 per increment.

| ¹H-¹³C HMBC | Pulse Program: hmbcgplpndqf (gradient-selected for long-range correlations).Spectral Width: F2 (¹H): -2 to 12 ppm; F1 (¹³C): 0 to 200 ppm.nJ(CH) Coupling Constant: Optimized for 8 Hz (this value is optimal for detecting 2- and 3-bond correlations while suppressing 1-bond correlations).[12][13]Number of Scans: 8-16 per increment (requires more scans due to weaker correlations). |

Data Interpretation: A Step-by-Step Logic

The power of this approach lies in the systematic integration of data from each experiment.

G H1 ¹H Spectrum: - Identify proton types (Aromatic, Aldehyde, NH, Propyl). - Note multiplicities and integrations. COSY COSY Spectrum: - Connect H-5 to H-6 on the aromatic ring. - Connect H-1' to H-2' and H-2' to H-3' in the propyl chain. H1->COSY C13 ¹³C Spectrum: - Count carbon signals. - Identify types (Carbonyl, Aromatic, Aliphatic). - Note C-F couplings. HSQC HSQC Spectrum: - Assign C-5, C-6, C-1', C-2', C-3' and C-7 based on direct ¹H-¹³C correlations. C13->HSQC F19 ¹⁹F Spectrum: - Confirm two distinct fluorine environments. - Analyze F-F and F-H couplings. F19->H1 Confirms coupling patterns COSY->HSQC Provides proton assignments for HSQC HMBC HMBC Spectrum: - Connect all fragments. - Key correlations: H-7 to C-3/C-4; H-5 to C-1/C-3/C-4; H-1' to C-1. HSQC->HMBC Provides ¹J(CH) assignments to distinguish from nJ(CH) Final Final Structure: Unambiguous assignment of all atoms is achieved. HMBC->Final

Caption: Logical flow of spectral data interpretation.

Analysis of 1D Spectra: Expected Signals
  • ¹H NMR (DMSO-d₆):

    • ~10.2 ppm: A singlet corresponding to the aldehyde proton (H-7).

    • ~9.8 ppm: A broad singlet for the sulfonamide proton (-NH-).

    • ~7.0-8.0 ppm: Two coupled signals in the aromatic region (H-5, H-6), exhibiting complex splitting due to ¹H-¹H and ¹H-¹⁹F couplings.

    • ~3.0-3.2 ppm: A triplet for the methylene group adjacent to the sulfur (H-1').

    • ~1.6-1.8 ppm: A sextet for the central methylene group of the propyl chain (H-2').

    • ~0.9 ppm: A triplet for the terminal methyl group (H-3').

  • ¹³C NMR (DMSO-d₆):

    • ~188 ppm: Aldehyde carbonyl carbon (C-7).

    • ~110-165 ppm: Six signals for the aromatic carbons. C-2 and C-4 will appear as doublets with large ¹J(CF) couplings. C-1, C-3, C-5, and C-6 will show smaller ²J(CF) or ³J(CF) couplings.

    • ~50 ppm: Methylene carbon adjacent to sulfur (C-1').

    • ~22 ppm: Central methylene carbon (C-2').

    • ~13 ppm: Terminal methyl carbon (C-3').

  • ¹⁹F NMR (DMSO-d₆):

    • Two distinct signals are expected, likely appearing as doublets of doublets (or more complex multiplets) due to coupling to each other (³J(FF)) and to the aromatic protons (³J(HF) and ⁴J(HF)).[3][14]

Structural Assembly with 2D NMR

The 2D spectra are used to connect the fragments identified in the 1D spectra.

  • COSY: Confirms the proton-proton connectivities. A cross-peak will be observed between the two aromatic protons, confirming their ortho or meta relationship. The sequential correlations from H-1' to H-2' and from H-2' to H-3' will unequivocally establish the n-propyl spin system.[15][16]

  • HSQC: Provides the direct one-bond C-H attachments. Each proton signal (except the NH) will show a correlation to its corresponding carbon signal. The multiplicity-edited experiment will show CH and CH₃ signals with opposite phase to CH₂ signals, confirming the assignments for the propyl chain.[1][17]

  • HMBC: This is the ultimate tool for assembling the molecule.[12][13][18] It reveals the 2- and 3-bond correlations that piece the puzzle together.

G mol p1 H-7 (Aldehyde) c1 C-3, C-4 p1->c1 p2 H-5 c2 C-1, C-3 p2->c2 p3 H-1' c3 C-1 p3->c3 p4 NH p4->c3

Caption: Key HMBC correlations confirming the molecular skeleton.

Crucial HMBC Correlations:

  • Aldehyde to Ring: A strong correlation from the aldehyde proton (H-7, ~10.2 ppm) to the aromatic carbons C-3 and C-4 confirms the position of the formyl group.

  • Sulfonamide to Ring: A correlation from the NH proton (~9.8 ppm) to the aromatic carbon C-1 confirms the attachment point of the sulfonamide group. A correlation from the propyl H-1' protons to C-1 provides definitive proof.

  • Aromatic Protons to Carbons: Correlations from the aromatic protons (H-5, H-6) to their neighboring carbons will confirm the full substitution pattern of the ring. For example, H-5 should show correlations to C-1, C-3, and C-4.

Consolidated Data Summary

The final step is to consolidate all assignments into a clear, comprehensive table. This serves as the definitive record of the characterization.

Table: NMR Assignments for this compound in DMSO-d₆

Atom No. δ ¹³C [ppm] δ ¹H [ppm] Multiplicity (J [Hz]) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H)
1 ~130 (dd) - - - -
2 ~162 (d, ¹J(CF)≈250) - - - -
3 ~120 (dd) - - - -
4 ~160 (d, ¹J(CF)≈250) - - - -
5 ~128 (d) ~7.8 dd C-1, C-3, C-4 H-6
6 ~115 (dd) ~7.3 t C-1, C-2, C-4 H-5
7 (CHO) ~188 ~10.2 s C-3, C-4 -
NH - ~9.8 br s C-1 -
1' (CH₂) ~50 ~3.1 t (7.5) C-1, C-2' H-2'
2' (CH₂) ~22 ~1.7 sext (7.5) C-1', C-3' H-1', H-3'
3' (CH₃) ~13 ~0.9 t (7.5) C-2' H-2'
F-2 - See ¹⁹F NMR - - -
F-4 - See ¹⁹F NMR - - -

Note: Chemical shifts (δ) are approximate and may vary slightly based on experimental conditions. Coupling constants (J) are illustrative.

Conclusion

The structural elucidation of this compound demonstrates the essential power of a multi-dimensional NMR strategy. While 1D NMR provides a preliminary fingerprint, it is insufficient for resolving the complex regiochemistry and spin systems present in this molecule. The systematic application of COSY, HSQC, and HMBC experiments, complemented by ¹⁹F NMR, allows for the confident and unambiguous assignment of every proton and carbon atom. This robust, self-validating workflow represents a gold standard for the characterization of novel small molecules in the pharmaceutical and chemical industries, ensuring data integrity and accelerating research and development.[1][18]

References

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Application Notes and Protocols: Screening N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial screening of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide for potential anticancer activity. The sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic agents, including several with proven anticancer properties.[1][2][3] Structurally novel sulfonamide derivatives have demonstrated significant antitumor effects in both preclinical and clinical settings, acting through diverse mechanisms such as enzyme inhibition, cell cycle arrest, and disruption of microtubule assembly.[2][3][4] This guide outlines a logical, tiered approach to evaluating the cytotoxic and mechanistic properties of this compound, beginning with broad in vitro screening and progressing to more focused mechanistic and in vivo studies. The protocols provided herein are designed to be robust and reproducible, incorporating established methodologies to ensure data integrity and comparability.

Introduction: The Rationale for Screening this compound

This compound is a synthetic organic compound featuring a sulfonamide linkage. While this specific molecule is noted as an intermediate in the synthesis of more complex pharmaceutical agents, its intrinsic bioactivity remains largely unexplored in the public domain.[5][6] The sulfonamide functional group is a key feature in a number of successful anticancer drugs. These compounds exert their effects through a variety of mechanisms, including:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1][7]

  • Tyrosine Kinase Inhibition: The sulfonamide scaffold has been incorporated into molecules that target tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[1]

  • Cell Cycle Arrest: Certain sulfonamide derivatives have been shown to induce cell cycle arrest, particularly in the G1 or G2/M phases, thereby preventing cancer cell division.[2][3]

  • Disruption of Microtubule Assembly: Some sulfonamides interfere with the dynamics of microtubule polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[2][3]

  • Angiogenesis Inhibition: By inhibiting matrix metalloproteinases (MMPs) or vascular endothelial growth factor receptor-2 (VEGFR-2), some sulfonamides can disrupt the formation of new blood vessels that tumors need to grow.[1][8]

Given the proven track record of the sulfonamide scaffold in oncology, a systematic evaluation of this compound is a scientifically sound starting point for novel anticancer drug discovery.

Preliminary Characterization of the Test Compound

Prior to initiating biological screening, it is imperative to fully characterize the test compound, this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H11F2NO3SPubChem
Molecular Weight263.26 g/mol PubChem[9]
IUPAC NameThis compoundPubChem[9]
CAS Number918523-58-7PubChem[9]

Protocol 2.1: Purity and Identity Verification

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Employ a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor the eluent at a suitable wavelength (e.g., 254 nm).

    • Acceptance Criteria: Purity should be ≥95%.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight.

    • Method: Utilize electrospray ionization (ESI) in both positive and negative ion modes to identify the molecular ion peak.

    • Acceptance Criteria: The observed mass should be within ±0.05 Da of the calculated mass.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Acquire 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6).

    • Acceptance Criteria: The observed chemical shifts and coupling constants should be consistent with the proposed structure.

Protocol 2.2: Solubility Determination

  • Objective: To determine the solubility of the compound in common cell culture solvents (e.g., DMSO) and aqueous media.

  • Method: Prepare a stock solution of the compound in DMSO (e.g., 10 mM). Serially dilute the stock solution in phosphate-buffered saline (PBS) or cell culture medium to determine the maximum soluble concentration. Visual inspection for precipitation is a primary indicator.

  • Importance: Establishing the solubility is critical for preparing accurate drug concentrations for in vitro assays and avoiding artifacts due to compound precipitation.

In Vitro Anticancer Screening: A Tiered Approach

A tiered approach to in vitro screening allows for a cost-effective and efficient evaluation of the compound's anticancer potential.[10][11]

Tier 1: Broad-Spectrum Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the growth of a panel of human cancer cell lines.

dot

Tier1_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Compound N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Stock_Solution Prepare Stock Solution in DMSO Compound->Stock_Solution Treatment Treat Cells with Serial Dilutions Stock_Solution->Treatment Cell_Panel Panel of Human Cancer Cell Lines Seeding Seed Cells in 96-well Plates Cell_Panel->Seeding Seeding->Treatment Incubation Incubate for 72 hours Treatment->Incubation SRB_Assay Sulforhodamine B (SRB) Assay Incubation->SRB_Assay Data_Analysis Calculate GI50 SRB_Assay->Data_Analysis

Caption: Tier 1 In Vitro Screening Workflow.

Protocol 3.1: Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content.[12]

  • Cell Line Panel: Select a diverse panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel as a reference).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • Cell Fixation: Gently fix the cells with 10% trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with 0.4% SRB solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that causes 50% growth inhibition) for each cell line.

Table 2: Example Data Presentation for Tier 1 Screening

Cell LineTumor TypeGI50 (µM)
MCF-7BreastValue
A549LungValue
HCT-116ColonValue
HeLaCervicalValue
MDA-MB-231Breast (Triple-Negative)Value
Tier 2: Mechanistic Assays

If the compound shows promising activity in Tier 1 (e.g., GI50 < 10 µM in multiple cell lines), proceed to investigate its mechanism of action.

dot

Tier2_Workflow cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Progression Active_Compound Active Compound from Tier 1 AnnexinV Annexin V/PI Staining Active_Compound->AnnexinV Caspase_Activity Caspase-3/7 Assay Active_Compound->Caspase_Activity PI_Staining Propidium Iodide Staining Active_Compound->PI_Staining Flow_Cytometry Flow Cytometry Analysis PI_Staining->Flow_Cytometry

Caption: Tier 2 Mechanistic Assay Workflow.

Protocol 3.2: Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To determine if the compound induces apoptosis.

  • Method:

    • Treat a sensitive cell line with the compound at its GI50 and 2x GI50 concentrations for 24 and 48 hours.

    • Harvest the cells and stain with FITC-conjugated Annexin V and propidium iodide (PI).

    • Analyze the stained cells by flow cytometry.

  • Interpretation:

    • Annexin V positive, PI negative cells are in early apoptosis.

    • Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Protocol 3.3: Cell Cycle Analysis

  • Objective: To determine if the compound affects cell cycle progression.

  • Method:

    • Treat a sensitive cell line with the compound at its GI50 concentration for 24 hours.

    • Fix the cells in 70% ethanol.

    • Stain the cellular DNA with propidium iodide (PI) containing RNase.

    • Analyze the DNA content by flow cytometry.

  • Interpretation: An accumulation of cells in a specific phase of the cell cycle (G1, S, or G2/M) suggests a block in cell cycle progression.

In Vivo Efficacy Studies

If the compound demonstrates a potent and interesting in vitro mechanism of action, the next step is to evaluate its efficacy in an in vivo model.

dot

InVivo_Workflow cluster_model Model Development cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Mice Immunodeficient Mice (e.g., NOD/SCID) Tumor_Implantation Subcutaneous Implantation of Cancer Cells Mice->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer Compound (e.g., i.p., oral) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Tumor_Excision Excise Tumors at Endpoint Monitoring->Tumor_Excision Analysis Histology, Biomarker Analysis Tumor_Excision->Analysis

Caption: In Vivo Xenograft Model Workflow.

Protocol 4.1: Human Tumor Xenograft Model

Xenograft models using human cancer cell lines are a standard for evaluating novel anticancer agents.[13]

  • Animal Model: Use immunodeficient mice (e.g., nude or NOD/SCID).

  • Tumor Cell Implantation: Subcutaneously implant a sensitive human cancer cell line into the flank of the mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses. Include a vehicle control group.

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Table 3: Example Data Presentation for In Vivo Study

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-Value0
Compound X10ValueValue
Compound X30ValueValue
Positive ControlDoseValueValue

Concluding Remarks

This application note provides a structured and comprehensive framework for the initial anticancer screening of this compound. The proposed tiered approach, from broad in vitro cytotoxicity testing to focused mechanistic studies and in vivo efficacy models, allows for a thorough and efficient evaluation of this novel compound. The detailed protocols are based on established and validated methodologies to ensure the generation of high-quality, reproducible data. The insights gained from these studies will be crucial in determining the potential of this compound as a lead compound for further anticancer drug development.

References

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  • A.S.S.A. El-Reedy, et al. (2018). A Review on in-vitro Methods for Screening of Anticancer Drugs. Indo American Journal of Pharmaceutical Sciences, 5(5), 3566-3574. [Link]

  • Skehan, P., et al. (1990). Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines. Journal of the National Cancer Institute, 82(13), 1107-1112. [Link]

  • Wang, Y., et al. (2020). Comparisons of in vivo cancer models and their applications. ResearchGate. [Link]

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  • Li, H., & Chen, J. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. [Link]

  • Scozzafava, A., & Supuran, C. T. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets, 2(1), 55-75. [Link]

  • Ilies, M. A., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 28(14), 5434. [Link]

  • Crown Bioscience. (n.d.). In Vivo Model Systems. [Link]

  • Anderson, M. O., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17768-17776. [Link]

  • Leong, F., et al. (2022). Tissue-engineered Cancer Models in Drug Screening. Comprehensive Biomaterials II, 300-318. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. PubChem. [Link]

  • Google Patents. (n.d.). WO2012010538A2 - Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl].
  • Asadi, M., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 11(3), 805-810. [Link]

  • Akocak, S., et al. (2024). Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. ChemMedChem, 19(9), e202300680. [Link]

  • Google Patents. (n.d.). US9150594B2 - Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl].
  • Szafarz, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(19), 10398. [Link]

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Use in nucleophilic aromatic substitution polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Polymerization

Introduction: Building High-Performance Polymers

Nucleophilic Aromatic Substitution (SNAr) polymerization is a cornerstone of modern polymer chemistry, enabling the synthesis of high-performance aromatic polymers with exceptional thermal stability, chemical resistance, and mechanical strength.[1] Materials like Poly(ether ether ketone) (PEEK), Poly(aryl ether sulfone)s (PAES), and other poly(aryl ether)s are synthesized through this powerful step-growth polycondensation method.[2][3][4] Unlike electrophilic substitution reactions that require electron-rich aromatic rings, SNAr polymerization thrives on electron-deficient aromatic systems, making it a uniquely versatile tool for materials science, aerospace, and medical device development.[5][6]

This guide provides an in-depth exploration of the SNAr polymerization mechanism, outlines the critical parameters for successful synthesis, presents a detailed experimental protocol for a PEEK-like polymer, and discusses essential characterization and troubleshooting techniques.

Part 1: The SNAr Polymerization Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7] Understanding this pathway is critical to optimizing reaction conditions and monomer design.

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The polymerization is initiated by the attack of a potent nucleophile (typically a phenoxide, generated in situ) on an electron-poor aromatic ring at the carbon atom bearing a leaving group (the ipso-carbon).[6] This is the rate-determining step.[5] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6]

  • Elimination of the Leaving Group: Aromaticity is restored in the fast second step, where the leaving group is expelled, resulting in the formation of a new ether or thioether linkage that constitutes the polymer backbone.[5]

For polymerization to occur, this process must be able to repeat, linking monomer units into long chains. This requires bifunctional monomers (or a single monomer with two different reactive groups) that can react at both ends.

Causality Behind Mechanistic Requirements:
  • Electron-Withdrawing Group (EWG): The presence of a strong EWG (e.g., sulfone -SO₂-, ketone -C(O)-, nitro -NO₂) positioned ortho or para to the leaving group is non-negotiable.[5][6][8] This group serves to activate the ring toward nucleophilic attack by inductively withdrawing electron density and, more importantly, by stabilizing the negative charge of the Meisenheimer intermediate through resonance.[5][6] Meta-positioned EWGs are ineffective as they cannot participate in this resonance stabilization.[5][8]

  • Leaving Group (LG): The leaving group must be a good electron acceptor but its departure is not the rate-limiting step.[5] Halides are common, with a reactivity order of F > Cl > Br > I. Fluorine's high electronegativity makes the ipso-carbon exceptionally electrophilic, accelerating the initial nucleophilic attack, which is the slow step.[5][8] Therefore, aryl fluorides are the most reactive monomers for SNAr polymerization.[9]

  • Nucleophile: The nucleophile must be strong enough to attack the electron-poor ring. Phenoxides and thiolates are commonly used. These are typically generated in situ from less reactive bisphenols or dithiols using a weak base to avoid side reactions.[2][4]

Part 2: Core Components for a Successful Polymerization

Achieving high molecular weight polymers requires meticulous control over three key components: monomer design, solvent choice, and reaction conditions.

Monomer Design and Stoichiometry

SNAr polymerization typically employs an AA/BB polycondensation approach.

  • AA Monomer: A bisphenate or dithiol (the nucleophile). Examples include Hydroquinone, Bisphenol A, or 4,4'-biphenol.

  • BB Monomer: An activated dihalide (the electrophile). Examples include 4,4'-Difluorobenzophenone (for PEEK) or Bis(4-fluorophenyl) sulfone (for PAES).[3][4]

Critical Insight: The purity of the monomers and precise stoichiometric balance are paramount. Step-growth polymerization kinetics dictate that even a small deviation from a 1:1 molar ratio will severely limit the achievable molecular weight.[10] Monomers should be purified by recrystallization or sublimation, and weighed with high accuracy.

Monomer Type Example Structure Activating Group Polymer Class
Activated Dihalide 4,4'-DifluorobenzophenoneKetonePoly(ether ether ketone)
Activated Dihalide Bis(4-fluorophenyl) sulfoneSulfonePoly(ether sulfone)
Bisphenol HydroquinoneN/APoly(ether ether ketone)
Bisphenol 4,4'-BiphenolN/APoly(ether sulfone)

Table 1: Representative monomers used in SNAr polymerization.

The Crucial Role of the Solvent

The choice of solvent is arguably as important as the monomers themselves. The ideal solvent must:

  • Be Aprotic and Polar: Polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), and Diphenyl sulfone are essential.[11][12] They can solvate the charged Meisenheimer intermediate, stabilizing it and lowering the activation energy of the rate-determining step.[11] Protic solvents would cage and deactivate the nucleophile through hydrogen bonding, drastically slowing or stopping the reaction.[12]

  • Have a High Boiling Point: SNAr reactions often require high temperatures (150-320°C) to proceed at a reasonable rate.[4][13] High-boiling solvents like Diphenyl sulfone (b.p. 389°C) allow the reaction to reach these temperatures while remaining in the liquid phase.

  • Keep the Polymer in Solution: As the polymer chains grow, they must remain dissolved to allow further reaction and achieve high molecular weight.[10] If the polymer precipitates prematurely, chain growth stops.

Base and Temperature Profile
  • Base Selection: A weak, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) is the standard choice.[4][14] Its function is to deprotonate the bisphenol to form the highly reactive bisphenoxide in situ. Stronger bases like NaOH can promote unwanted side reactions, such as hydrolysis of the monomers or solvent degradation at high temperatures.

  • Temperature Control: A carefully staged temperature profile is often necessary. An initial lower temperature stage allows for the formation of the phenoxide and the removal of water (a byproduct of deprotonation) via azeotropic distillation with a co-solvent like toluene.[15] The temperature is then ramped up to drive the polymerization to completion.[4][13]

Part 3: Detailed Application Protocol: Synthesis of PEEK

This protocol describes the synthesis of Poly(ether ether ketone) (PEEK) from 4,4'-difluorobenzophenone and hydroquinone in diphenyl sulfone.

Materials and Equipment
  • Reagents: 4,4'-difluorobenzophenone (DFBP), Hydroquinone (HQ), Anhydrous Potassium Carbonate (K₂CO₃, finely ground and dried), Diphenyl sulfone, Toluene.

  • Equipment: 3-neck round-bottom flask, mechanical stirrer, nitrogen inlet/outlet, Dean-Stark trap with condenser, heating mantle with temperature controller, thermocouple.

Step-by-Step Methodology
  • Reagent Preparation (Self-Validation):

    • Rationale: Impurities and water are potent chain terminators that will prevent high molecular weight polymer formation.[10] This step is critical.

    • Protocol: Dry the hydroquinone and 4,4'-difluorobenzophenone in a vacuum oven at 60°C for 12 hours. Grind anhydrous K₂CO₃ into a fine powder and dry at 120°C for at least 4 hours just before use.

  • Reactor Setup:

    • Rationale: The reaction is sensitive to oxygen and moisture at high temperatures. An inert atmosphere is mandatory.

    • Protocol: Assemble the glassware, ensuring all parts are flame-dried or oven-dried. Charge the flask with diphenyl sulfone (as solvent), precisely weighed equimolar amounts of 4,4'-difluorobenzophenone and hydroquinone, and a slight excess (e.g., 1.05 equivalents) of K₂CO₃.[4] Add toluene (approx. 30% of the diphenyl sulfone volume).

    • Purge the entire system with dry nitrogen for 30 minutes and maintain a gentle positive nitrogen flow throughout the reaction.[4]

  • Polymerization Reaction:

    • Rationale: A staged heating profile ensures complete water removal before proceeding to the high-temperature polymerization step.

    • Protocol:

      • Dehydration: Heat the stirred mixture to 140-160°C. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Maintain this temperature for 1-2 hours until no more water is collected.[15]

      • Polymerization Stage 1: Slowly increase the temperature to 180-200°C while draining the toluene from the trap. Hold at this temperature for 1 hour.

      • Polymerization Stage 2: Ramp the temperature up to 320°C over about 1 hour.[4][13][16] The viscosity of the mixture will increase dramatically as the polymer chains grow. Maintain the reaction at 320°C for 1-3 hours. The reaction is complete when the stirrer begins to stall due to the high viscosity of the polymer melt.

  • Isolation and Purification:

    • Rationale: The crude product is a solid mass containing the desired polymer, the solvent, and inorganic salts. A series of washes is required for purification.

    • Protocol:

      • Allow the reactor to cool to ~150°C and pour the viscous mixture into a large volume of vigorously stirred acetone or methanol to precipitate the polymer.

      • Break up the resulting solid mass and grind it into a fine powder.

      • Wash the powder extensively with hot acetone to remove the diphenyl sulfone solvent.[13]

      • Wash repeatedly with hot deionized water to remove the K₂CO₃ and KF salts.[13]

      • Finally, wash with methanol and dry the purified white PEEK powder in a vacuum oven at 120°C to a constant weight.

Part 4: Visualization of the SNAr Polymerization Workflow

The following diagram illustrates the key stages of the process described above.

SNAr_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-Up cluster_char 4. Characterization Monomer_Select Monomer Selection (e.g., DFBP + HQ) Reagent_Prep Reagent Purification (Drying, Grinding) Monomer_Select->Reagent_Prep Setup Reactor Setup (Inert Atmosphere) Reagent_Prep->Setup Dehydration Dehydration (140-160°C, Toluene Azeotrope) Setup->Dehydration Polymerization Polymerization (Ramp to 320°C) Dehydration->Polymerization Isolation Precipitation & Isolation Polymerization->Isolation Purification Solvent & Salt Washes Isolation->Purification Drying Vacuum Drying Purification->Drying NMR Structure (NMR) Drying->NMR GPC Molecular Wt. (GPC) NMR->GPC DSC Thermal Props. (DSC/TGA) GPC->DSC

Caption: Workflow for SNAr polymerization from preparation to characterization.

Part 5: Polymer Characterization

Confirming the successful synthesis and determining the properties of the polymer are crucial final steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer's structure.[17][18] The disappearance of the phenolic -OH proton signal from the hydroquinone monomer and the appearance of new aromatic signals corresponding to the ether-linked polymer backbone are key indicators of success.

  • Gel Permeation Chromatography (GPC / SEC): GPC is the primary method for determining the molecular weight distribution of the polymer.[19] It provides the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a successful step-growth polymerization, a PDI approaching 2.0 is expected. High Mₙ values (e.g., >25,000 g/mol ) are indicative of a successful reaction.[20]

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): DSC is used to determine key thermal transitions, such as the glass transition temperature (T₉) and the melting temperature (Tₘ).[21] TGA measures the polymer's thermal stability by identifying the temperature at which it begins to decompose. High-performance polymers like PEEK exhibit a high T₉ (around 143°C) and Tₘ (around 343°C).

Part 6: Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Molecular Weight 1. Impure monomers or solvent (water is a chain terminator).[10]2. Incorrect stoichiometry.[10]3. Reaction temperature too low or time too short.4. Premature precipitation of the polymer.1. Rigorously purify and dry all reagents and solvents.2. Re-verify all mass calculations and use a high-precision balance.3. Ensure the reaction reaches the target temperature and hold for the specified time.4. Use a better solvent or increase the reaction temperature.
Gelation / Cross-linking 1. Side reactions at very high temperatures.2. Presence of multifunctional impurities in monomers.3. Oxygen contamination causing oxidative coupling.1. Reduce the final reaction temperature or time.2. Re-purify monomers to remove any tri-functional species.3. Ensure a robust inert atmosphere is maintained throughout the reaction.
Dark Polymer Color 1. Oxidative side reactions.2. Solvent degradation.3. Reaction temperature is excessively high.1. Improve inert gas purge; use antioxidants if compatible.2. Use a more stable solvent (e.g., diphenyl sulfone over NMP at very high temps).3. Optimize the temperature profile to be no higher than necessary.

Table 2: Common issues and solutions in SNAr polymerization.[22]

References

  • MDPI. (n.d.). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BYJU'S. (n.d.). Nucleophilic aromatic substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • ResearchGate. (n.d.). The mechanism of nucleophilic aromatic substitution polymerization.
  • ResearchGate. (n.d.). Synthesis and post-polymerization modification of poly(arylene ether sulfone)s containing pendant sulfonamide groups.
  • WordPress. (2025). SNAr Reaction in Other Common Molecular Solvents.
  • NIH. (2021, April 28). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions.
  • RSC Publishing. (n.d.). Synthesis and self-assembly of partially sulfonated poly(arylene ether sulfone)s and their role in the formation of Cu2S nanowires.
  • ResearchGate. (n.d.). Synthesis of poly(arylene ether sulfone) copolymers.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Poly(ether ether ketone) (PEEK) Polymers.
  • ResearchGate. (2020, July 27). Design and synthesis of poly(arylene ether sulfone)s with high glass transition temperature by introducing biphenylene groups.
  • NIH. (2021, May 24). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods.
  • ACS Publications. (2023, June 12). Chemically Recyclable Polymer System Based on Nucleophilic Aromatic Ring-Opening Polymerization.
  • Reddit. (2023, December 23). SNAr troubleshooting : r/AskChemistry.
  • ACS Publications. (n.d.). Aryl fluoride monomers in nucleophilic aromatic substitution polymerization: evaluation of monomer reactivity by 19F NMR spectroscopy.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • SpringerLink. (2018, March 6). SYNTHESIS AND PROPERTIES OF POLYETHERETHERKETONES FOR 3D PRINTING.
  • YouTube. (2020, February 2). SNAr reaction scope & limitations.
  • ResearchGate. (n.d.). Polymers characterization by 1H NMR, DSC and GPC.
  • Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation.
  • ResearchGate. (n.d.). Synthesis and Modification of Poly(ether ether ketone) and their Properties: A Review.
  • EAG Laboratories. (n.d.). Characterization of Polymers using Differential Scanning Calorimetry (DSC).
  • Google Patents. (n.d.). US8236919B2 - Process for preparing a polyether ether ketone.
  • Reddit. (2021, November 16). Troubleshooting step growth polymerization : r/Chempros.
  • SlidePlayer. (n.d.). Characterization of polymers by NMR.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in pharmaceutical development. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help researchers overcome common challenges and improve reaction yield and purity. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure you can achieve reliable and reproducible results.

Synthetic Pathway Overview

The most common and reliable synthetic route involves the direct sulfonylation of 3-amino-2,4-difluorobenzaldehyde with propane-1-sulfonyl chloride. This one-step process is efficient but requires careful control of reaction parameters to prevent side reactions and ensure high conversion.

Synthetic_Pathway A 3-Amino-2,4-difluorobenzaldehyde B N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide A->B Sulfonylation Reagents Propane-1-sulfonyl chloride Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) Reagents->A

Caption: General synthetic scheme for this compound.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Q: My reaction is yielding very little or no desired sulfonamide, and I primarily recover the starting amine. What are the likely causes and how can I fix this?

A: This is the most frequent challenge and typically points to issues with the electrophile or the reaction environment.

  • Potential Cause 1: Hydrolysis of Propane-1-sulfonyl Chloride.

    • Explanation: Sulfonyl chlorides are highly reactive and extremely sensitive to moisture. Even trace amounts of water will hydrolyze the sulfonyl chloride to the corresponding and unreactive propane-1-sulfonic acid, halting the reaction.[1]

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use fresh, anhydrous solvents. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices that should be passed through a solvent purification system or used from a freshly opened bottle stored over molecular sieves.[1]

      • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

      • Reagent Quality: Use a fresh bottle of propane-1-sulfonyl chloride or distill older stock before use. Do not use sulfonyl chlorides that have been stored for long periods after opening.[1]

  • Potential Cause 2: Inappropriate Base or Stoichiometry.

    • Explanation: The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized. If the base is too weak, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic. If the base is nucleophilic, it can compete with the amine in reacting with the sulfonyl chloride.

    • Solution:

      • Select a Non-Nucleophilic Organic Base: Pyridine or triethylamine (TEA) are excellent choices. Pyridine is often preferred as it can also act as a nucleophilic catalyst. Use at least 1.1 to 1.5 equivalents to ensure complete HCl scavenging.

      • Avoid Aqueous Bases: While Schotten-Baumann conditions use aqueous bases like NaOH, this dramatically increases the risk of hydrolyzing the sulfonyl chloride and is not recommended for this substrate.[1]

  • Potential Cause 3: Low Reaction Temperature.

    • Explanation: While the initial addition of the sulfonyl chloride is often done at 0 °C to control the initial exotherm, the reaction may require warming to proceed to completion, especially given the electronically deactivated nature of the aniline starting material (deactivated by two fluorine atoms and a formyl group).

    • Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gentle heating (e.g., to 40 °C in DCM) may be required.

Issue 2: Significant Formation of Impurities

Q: My final product is contaminated with significant impurities, making purification difficult. What are these impurities and how can I prevent them?

A: Impurities usually consist of unreacted starting materials or side products.

  • Potential Cause 1: Unreacted Starting Materials.

    • Explanation: This occurs when the reaction does not go to completion. The reasons are the same as those causing low yield (see Issue 1). The presence of both starting amine and the hydrolyzed sulfonic acid can complicate work-up.

    • Solution:

      • Monitor the Reaction: Before quenching the reaction, check for the complete consumption of the limiting reagent (typically the amine) by TLC or LC-MS.

      • Control Stoichiometry: Use a slight excess (1.1 equivalents) of the propane-1-sulfonyl chloride to ensure the full conversion of the more valuable aminobenzaldehyde starting material.

  • Potential Cause 2: Formation of Bis-sulfonylated Product.

    • Explanation: While primary amines can sometimes react twice to form a bis-sulfonylated product, this is not the case here as the product is a secondary sulfonamide. A more likely side reaction involves the formyl group.

    • Solution: This is not a common pathway for this specific reaction but ensuring a well-controlled, non-basic environment (after the initial reaction) during workup is crucial to maintain the integrity of the aldehyde.

Issue 3: Difficult Product Isolation and Purification

Q: I'm struggling to isolate a pure, crystalline product after the work-up. What is the best procedure?

A: Sulfonamides are typically stable, crystalline solids, but proper work-up and purification techniques are essential.[1]

  • Work-up Procedure:

    • Explanation: The work-up must effectively remove the excess base (e.g., pyridine), its hydrochloride salt, and any unreacted sulfonyl chloride or its sulfonic acid byproduct.

    • Solution:

      • Quench the reaction carefully with water or dilute acid (e.g., 1M HCl) to neutralize excess pyridine.

      • Extract the product into an organic solvent like ethyl acetate or DCM.

      • Wash the organic layer sequentially with dilute acid (to remove the last traces of pyridine), water, and brine.

      • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[2]

  • Purification Technique:

    • Explanation: The crude product obtained after work-up may still contain minor impurities. Recrystallization is the most effective method for purifying solid sulfonamides.[1]

    • Solution:

      • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent or solvent system. Ideal solvents dissolve the product when hot but poorly when cold. Common choices include ethanol, isopropanol, or mixtures like ethyl acetate/heptane or ethanol/water.[1]

      • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If using a co-solvent system, dissolve in the better solvent and add the poorer solvent dropwise until turbidity persists, then re-heat to clarify. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control in this synthesis? A1: Without question, maintaining strictly anhydrous conditions is the most critical factor. The susceptibility of the sulfonyl chloride starting material to hydrolysis is the primary cause of low yields.[1]

Q2: Can I use an alternative to propane-1-sulfonyl chloride? A2: While sulfonyl chlorides are the classical reagent, other methods for sulfonamide synthesis exist, such as the oxidative conversion of thiols or reactions involving sulfinate salts.[3][4] However, for this specific transformation, the reaction between the amine and the corresponding sulfonyl chloride is the most direct and widely used industrial method.[5]

Q3: My 3-amino-2,4-difluorobenzaldehyde starting material appears discolored. Can I still use it? A3: Aromatic amines, especially those with aldehyde groups, can oxidize and discolor over time. While slight discoloration may not be detrimental, significant darkening suggests degradation. It is recommended to purify the starting material (e.g., by recrystallization or a short silica gel plug) or use a fresh batch for best results and to avoid introducing impurities at the start.

Q4: Is there an alternative synthetic route to the target molecule? A4: Yes, an alternative involves reversing the order of steps. One could start with 2,4-difluoroaniline, perform the sulfonylation first to get N-(2,4-difluorophenyl)propane-1-sulfonamide, and then introduce the formyl group at the 3-position. This would likely be achieved via a directed ortho-metalation (lithiation) followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This route avoids handling the potentially less stable aminobenzaldehyde but introduces the challenges of organometallic chemistry.

Optimized Experimental Protocols

Protocol 1: Synthesis of this compound

  • Preparation: Add 3-amino-2,4-difluorobenzaldehyde (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Cooling & Base Addition: Cool the resulting solution to 0 °C using an ice-water bath. Add anhydrous pyridine (1.5 eq.) dropwise, maintaining the internal temperature below 5 °C.

  • Sulfonyl Chloride Addition: In a separate flask, dissolve propane-1-sulfonyl chloride (1.1 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the consumption of the starting amine using TLC (e.g., 3:7 Ethyl Acetate:Hexane).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl (aq.) to quench the reaction and neutralize the pyridine. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, and saturated brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Dissolution: Heat the mixture gently on a hotplate with stirring until all the solid dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Yield Maximization: Once crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize precipitation.

  • Collection: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Summary: Impact of Reaction Parameters

The following table provides an overview of how different reaction parameters can affect the synthesis outcome. Data is representative of typical optimization studies.

ParameterCondition ACondition BCondition CExpected Outcome
Base (eq.) Pyridine (1.2)Triethylamine (1.2)Pyridine (0.8)Pyridine often gives slightly better yields. Insufficient base (C) leads to stalling.
Solvent Anhydrous DCMTHF (reagent grade)Anhydrous THFAnhydrous solvents (A, C) are critical. Using non-anhydrous solvent (B) drastically reduces yield.
Temperature 0 °C to RT0 °C onlyRT to 40 °CWarming to RT (A) is usually necessary. Keeping at 0 °C (B) may lead to incomplete reaction. Heating (C) can accelerate the reaction but may increase side products.
Typical Yield 85-95%< 20%90-98%Condition A represents a robust starting point for optimization.
Purity (Crude) > 90%N/A> 90%Purity is mainly dependent on the completeness of the reaction and work-up.

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow Start Start: Low Product Yield Check_Moisture Are all reagents and solvents anhydrous? Start->Check_Moisture Check_Base Is base non-nucleophilic and >1.1 eq.? Check_Moisture->Check_Base Yes Fix_Moisture Action: Dry glassware and solvents. Use fresh sulfonyl chloride. Check_Moisture->Fix_Moisture No Check_Temp Was reaction allowed to warm to RT? Check_Base->Check_Temp Yes Fix_Base Action: Use Pyridine or TEA. Increase to 1.5 eq. Check_Base->Fix_Base No Fix_Temp Action: Allow to stir at RT for 4-12h. Monitor by TLC. Check_Temp->Fix_Temp No Success Yield Improved Check_Temp->Success Yes Fix_Moisture->Success Fix_Base->Success Fix_Temp->Success

Caption: Troubleshooting decision tree for addressing low product yield.

References

  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions.
  • BenchChem. (2025).
  • Mondal, S., & Malakar, C. C. (2021). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Results in Chemistry, 3, 100181.
  • Cheung, C. W., & Hu, X. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9653–9658. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 247-266). Royal Society of Chemistry.

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Technical Support Center: Side-Product Analysis in the Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in the development of pharmaceutical agents, presents unique challenges related to regioselectivity and reaction control. The presence of multiple activating and deactivating groups on the aromatic ring can lead to a complex mixture of products, making impurity profiling a critical aspect of process development and quality control. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and analysis of this compound, grounded in mechanistic principles and established analytical methodologies.

Part 1: Core Synthetic Strategy & Mechanistic Overview

The most common and regioselective industrial synthesis of the target molecule does not proceed by direct formylation of N-(2,4-difluorophenyl)propane-1-sulfonamide via electrophilic substitution, which would likely yield a mixture of isomers. Instead, a more controlled approach involving a directed ortho-metalation is employed. This strategy leverages the acidity of the proton at the C3 position, which is activated by both the adjacent sulfonamide group and the C2-fluorine atom.

The general workflow is as follows:

  • Sulfonamide Formation: 2,4-difluoroaniline is reacted with propane-1-sulfonyl chloride to form the precursor, N-(2,4-difluorophenyl)propane-1-sulfonamide.[1][2][3]

  • Directed ortho-Metalation: The precursor is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), under cryogenic conditions to selectively deprotonate the C3 position.

  • Formylation: The resulting lithiated intermediate is quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group at the desired position.

  • Work-up & Purification: The reaction is quenched with an aqueous acid, and the final product is isolated and purified, typically by crystallization or chromatography.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2 & 3: Directed Formylation A 2,4-Difluoroaniline B Propane-1-sulfonyl chloride C N-(2,4-difluorophenyl)propane-1-sulfonamide A->C Base (e.g., Pyridine) B->C D N-(2,4-difluorophenyl)propane-1-sulfonamide E Ortho-lithiated Intermediate D->E 1. n-BuLi, THF, -78 °C D->E F N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide (Target) E->F 2. DMF 3. H3O+ work-up E->F

Caption: High-level workflow for the synthesis of the target sulfonamide.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My final product analysis (HPLC/LC-MS) shows a high percentage of unreacted starting material, N-(2,4-difluorophenyl)propane-1-sulfonamide. What are the likely causes?

Answer: This is a common issue indicating a failure in the metalation or formylation steps. The primary causes are:

  • Incomplete Deprotonation (ortho-metalation):

    • Insufficient Base: The stoichiometry of the organolithium base is critical. Ensure at least 1.0 equivalent is used, with a slight excess (1.05-1.1 eq.) often being beneficial to counteract any trace protic impurities.

    • Base Quality: Organolithium reagents degrade over time. Titrate your n-BuLi solution before use to confirm its molarity.

    • Temperature Control: The lithiation step must be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. A rise in temperature can lead to decomposition or reaction with the solvent.

  • Premature Quenching:

    • Protic Impurities: The reaction is extremely sensitive to moisture and atmospheric CO₂. Ensure all glassware is oven-dried, the reaction is run under an inert atmosphere (Argon or Nitrogen), and all solvents and reagents are anhydrous. Any trace water will quench the organolithium reagent and the lithiated intermediate, returning the starting material.

  • Inefficient Formylation:

    • DMF Addition: The N,N-dimethylformamide (DMF) should be added slowly at low temperature to the lithiated species. A rapid, exothermic addition can lead to complex side reactions.

    • Insufficient DMF: Ensure at least 1.0 equivalent of anhydrous DMF is used.

Question 2: I've isolated an impurity with the same mass as my target product (m/z 263.04) but it elutes at a different retention time. What is it and how can I prevent it?

Answer: This is almost certainly a positional isomer of the desired product. While the C3 position is the most kinetically favored site for deprotonation, lithiation can occur at other positions on the ring, leading to isomeric aldehydes upon quenching with DMF.

  • Likely Isomers:

    • N-(2,4-Difluoro-5-formylphenyl)propane-1-sulfonamide: Lithiation at C5 is a possibility, as this position is ortho to the C4-fluorine and meta to the sulfonamide.

    • N-(2,4-Difluoro-6-formylphenyl)propane-1-sulfonamide: Lithiation at C6 is ortho to the sulfonamide but can be sterically hindered.

Impurity NamePosition of Formyl GroupRationale for Formation
Target Product C3Kinetically favored deprotonation, activated by adjacent -F and -NHSO₂R groups.
Isomer 1 C5Deprotonation activated by adjacent C4-F group.
Isomer 2 C6Deprotonation activated by adjacent -NHSO₂R group; less likely due to sterics.
  • Prevention and Control:

    • Strict Temperature Control: Maintaining the reaction at -78 °C favors the kinetically controlled deprotonation at C3. Allowing the temperature to rise can increase the formation of thermodynamically more stable, or simply alternative, lithiated species.

    • Solvent Choice: Tetrahydrofuran (THF) is the standard solvent. The use of coordinating additives can sometimes alter the regioselectivity of lithiation.

  • Structural Confirmation:

    • Definitive identification requires structural elucidation, primarily via Nuclear Magnetic Resonance (NMR) spectroscopy. 2D-NMR experiments like NOESY or ROESY are invaluable for establishing through-space correlations between the aldehyde proton (-CHO) and nearby protons or fluorine atoms on the ring, confirming its position.

Question 3: During analysis, I detected a significant impurity identified as 2,4-difluoro-3-formylaniline. How did this form?

Answer: The presence of 2,4-difluoro-3-formylaniline indicates cleavage of the sulfonamide (S-N) bond. This is typically a result of harsh hydrolytic conditions during the reaction work-up or purification.

  • Mechanism of Formation: The sulfonamide bond can be susceptible to hydrolysis under either strong acidic or strong basic conditions, especially at elevated temperatures. If the aqueous work-up is too aggressive (e.g., using concentrated acid or heating for extended periods), the S-N bond can break, releasing the corresponding aniline derivative.

  • Mitigation Strategy:

    • Use milder conditions for the aqueous quench, such as saturated ammonium chloride solution or dilute hydrochloric acid at low temperatures.

    • Minimize the time the product is exposed to harsh pH conditions.

    • If purification by chromatography is performed, ensure the silica gel is not overly acidic, or use a deactivated silica gel.

Question 4: What are the recommended analytical techniques for robust side-product analysis and quantification in this synthesis?

Answer: A multi-technique approach is essential for comprehensive impurity profiling.[4]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main product and its impurities.[5][6] A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (often with a modifier like 0.1% formic acid) provides excellent resolution.[5] Purity is typically determined by area percentage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying unknown impurities.[6][7] It provides the molecular weight of the eluting peaks from the HPLC, allowing you to quickly identify isomers, degradation products, or unexpected side-products.

  • Quantitative NMR (qNMR): For achieving an absolute purity value without requiring a certified reference standard for every impurity, qNMR is a powerful tool.[5]

  • Gas Chromatography (GC): Useful for detecting and quantifying volatile impurities, such as residual solvents from the reaction or purification steps.[8]

Part 3: Standard Operating Protocol - HPLC Analysis

This protocol provides a standardized method for the purity analysis of the final product.

Objective: To separate and quantify this compound from its potential process-related impurities.

Methodology:

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    15.0 10 90
    20.0 10 90
    20.1 70 30

    | 25.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to a final concentration of ~1 mg/mL.[5] Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks. Calculate purity based on the relative peak area of the main component compared to the total area of all peaks.

Part 4: Visualizing Competing Reaction Pathways

The formation of the target product versus a key positional isomer can be visualized as a branch point following the initial formation of the precursor.

G A N-(2,4-difluorophenyl) propane-1-sulfonamide B Lithiation (n-BuLi, -78 °C) A->B C C3-Lithiated Intermediate (Kinetic Product) B->C Major Pathway D C5-Lithiated Intermediate (Side-Product) B->D Minor Pathway (e.g., higher temp.) G Quench with DMF C->G D->G E Target Product (Formyl at C3) F Isomeric Impurity (Formyl at C5) G->E G->F

Caption: Competing pathways in the directed ortho-metalation step.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
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  • Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]

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  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

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  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available at: [Link]

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  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available at: [Link]

  • Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Thieme Connect. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. IJRPS. Available at: [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. Available at: [Link]

  • N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. PubChem. Available at: [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

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  • Process for continuously preparing difluorobenzene derivatives with long operating times. Google Patents.
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  • Synthesis of N-F sulfonamides 4-1a-g. ResearchGate. Available at: [Link]

  • Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]. Google Patents.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]. Google Patents.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ResearchGate. Available at: [Link]

  • Preparation of sulfonamides from N-silylamines. PMC - NIH. Available at: [Link]

  • Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.

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Technical Support Center: Stabilizing N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into preventing the decomposition of this compound in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule's Stability Challenges

This compound is a molecule that combines two key functional groups: an aromatic aldehyde and a sulfonamide. This unique structure, while synthetically valuable, presents specific stability challenges in solution. The primary modes of decomposition involve the reactivity of the aldehyde group and the potential hydrolysis of the sulfonamide linkage.

The aromatic aldehyde is susceptible to oxidation and other reactions typical of aldehydes, while the sulfonamide bond can be cleaved under certain pH and temperature conditions. The presence of two electron-withdrawing fluorine atoms on the phenyl ring further influences the electronic properties and reactivity of the molecule.[1] This guide will provide a comprehensive overview of the factors affecting its stability and practical strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two main points of vulnerability in the molecule are the aldehyde (formyl) group and the sulfonamide linkage.

  • Aldehyde Group Reactivity:

    • Oxidation: Aromatic aldehydes can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air (auto-oxidation). This process can be accelerated by light and the presence of trace metal impurities.

    • Cannizzaro Reaction: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo disproportionation to form a mixture of the corresponding alcohol and carboxylic acid.[2][3]

    • Condensation Reactions: The aldehyde group can participate in various condensation reactions, such as the Perkin or Benzoin condensation, particularly under specific catalytic conditions.[3]

  • Sulfonamide Bond Hydrolysis:

    • The sulfonamide (S-N) bond is generally more stable than an amide bond but can undergo hydrolysis under acidic or basic conditions, although they are often more stable in neutral to alkaline environments.[1][4] The rate of hydrolysis is highly dependent on pH and temperature.[4][5]

Q2: How does pH affect the stability of the solution?

A2: pH is a critical factor in maintaining the stability of this compound.

  • Acidic Conditions (pH < 7): Sulfonamides are generally more susceptible to degradation under acidic conditions.[1][4] The hydrolysis rate for some sulfonamides is highest at pH 4.[4]

  • Neutral to Alkaline Conditions (pH 7-9): Sulfonamides tend to be more stable in neutral to alkaline solutions.[1][4][5] Many sulfonamides are hydrolytically stable at pH 7.0 and pH 9.0.[4][5]

  • Strongly Basic Conditions (pH > 9): While the sulfonamide bond may be relatively stable, strongly basic conditions can promote reactions involving the aldehyde group, such as the Cannizzaro reaction.[2][3]

Q3: What role does the solvent play in the decomposition of the compound?

A3: The choice of solvent is crucial for stability.

  • Protic vs. Aprotic Solvents: Protic solvents, especially water, can participate directly in hydrolysis reactions. While aqueous buffers are often necessary for biological assays, their pH must be carefully controlled. Aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred for long-term storage of stock solutions.

  • Solvent Purity: Impurities in solvents, such as peroxides in ethers or acidic/basic contaminants, can catalyze degradation. Using high-purity, anhydrous solvents is recommended.

Q4: Is this compound sensitive to light?

A4: Yes, compounds with aromatic rings and carbonyl groups can be photosensitive.[6] The difluorophenyl moiety, in particular, may contribute to photostability or photodegradation depending on the specific molecular context.[7][8] It is best practice to protect solutions from light to prevent photochemical reactions that could lead to degradation.

Troubleshooting Guide: Proactive and Reactive Measures

This section provides actionable steps to prevent and address the decomposition of this compound in your experiments.

Issue 1: Rapid degradation of the compound observed in aqueous buffers.

Root Cause Analysis: The likely culprit is pH-mediated hydrolysis of the sulfonamide or reactions of the aldehyde group. The presence of dissolved oxygen can also lead to oxidation of the aldehyde.

Preventative Measures:

  • pH Optimization: Maintain the pH of your aqueous buffer in the neutral to slightly alkaline range (pH 7.0-8.0), where sulfonamides exhibit greater stability.[4][5]

  • Buffer Preparation: Prepare fresh buffers for each experiment to avoid pH drift and microbial growth.

  • Degassing: To minimize oxidation of the aldehyde, degas aqueous buffers by sparging with an inert gas like nitrogen or argon before adding the compound.

Corrective Actions:

  • If you suspect degradation, analyze a sample of your solution by HPLC or LC-MS to identify potential degradation products.

  • Prepare fresh solutions in a carefully controlled pH environment.

Issue 2: Stock solution in an organic solvent shows signs of degradation over time.

Root Cause Analysis: This could be due to the presence of moisture in the solvent, exposure to light, or inappropriate storage temperature.

Preventative Measures:

  • Solvent Selection and Handling:

    • Use anhydrous, high-purity aprotic solvents such as DMSO or DMF for preparing stock solutions.

    • Store solvents over molecular sieves to maintain dryness.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C to slow down potential degradation reactions. A recommended storage temperature for a similar compound is 2-8°C, which may be suitable for short-term storage.

    • Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Corrective Actions:

  • If degradation is suspected, perform a purity check of your stock solution using an appropriate analytical method.

  • If necessary, prepare a fresh stock solution using best practices for solvent handling and storage.

Issue 3: Inconsistent experimental results when using the compound.

Root Cause Analysis: Inconsistent results are often a symptom of compound instability. The concentration of the active compound may be decreasing over the course of the experiment or between different batches of solutions.

Preventative Measures:

  • Standardized Solution Preparation: Develop and adhere to a strict, standardized protocol for preparing solutions of this compound.

  • "Just-in-Time" Preparation: For sensitive experiments, prepare working solutions immediately before use from a freshly thawed aliquot of a concentrated stock solution.

  • Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Corrective Actions:

  • Implement a quality control step to check the purity and concentration of your solutions before critical experiments.

  • Review your experimental timeline to minimize the time the compound spends in solution, especially in aqueous buffers.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stable Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly sealed vials.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to a range of 7.0-8.0.

  • Degassing: Degas the buffer by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Thawing Stock: Remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Add the required volume of the stock solution to the degassed buffer to achieve the final working concentration. Mix gently but thoroughly.

  • Immediate Use: Use the freshly prepared working solution as soon as possible to minimize the risk of degradation.

Data Summary Table

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFAprotic solvents prevent hydrolysis.
Working Solution pH 7.0 - 8.0Sulfonamides are generally more stable in neutral to slightly alkaline conditions.[4][5]
Storage Temperature -20°C to -80°CLow temperatures slow down chemical reactions.
Light Exposure Minimize; use amber vialsPrevents photodegradation.[6]
Atmosphere Inert gas (N₂ or Ar) for sensitive applicationsReduces oxidation of the aldehyde group.

Visualization of Stability Factors

StabilityFactors Compound N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Solution Degradation Decomposition Compound->Degradation leads to pH pH pH->Degradation influences hydrolysis Solvent Solvent Choice Solvent->Degradation can enable hydrolysis Light Light Exposure Light->Degradation can cause photodegradation Temperature Temperature Temperature->Degradation accelerates reactions Oxygen Oxygen Oxygen->Degradation causes oxidation

Caption: Key factors influencing the decomposition of this compound in solution.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 429, 274–280. Available at: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Request PDF on ResearchGate. Available at: [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. Available at: [Link]

  • Uematsu, M., et al. (2001). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 45(2), 529–535. Available at: [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PubMed. Available at: [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Photostability studies. (a-c) The changes in absorbance at the.... Available at: [Link]

  • Filo. (2025). Why does aromatic aldehyde stay at last?. Available at: [Link]

  • Thiele-Bruhn, S., et al. (2004). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environment Quality, 33(4), 1331–1341. Available at: [Link]

  • Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Request PDF on ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Reactivity and Mechanism in the Hydrolysis of β-Sultams. Available at: [Link]

  • Google Patents. (n.d.). US4414419A - Stabilization of aldehydes.
  • Google Patents. (n.d.). US6137013A - Method of stabilizing aldehydes.
  • Quora. (2015). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. Available at: [Link]

  • Kour, G., et al. (2021). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 13(13), 1145–1159. Available at: [Link]

  • Tacic, A., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 84(1), 1–21. Available at: [Link]

  • Wikipedia. (n.d.). Aldehyde. Available at: [Link]

  • eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Available at: [Link]

  • PubChem. (n.d.). N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Available at: [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Available at: [Link]

  • Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 1–18. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonamide Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonamide synthesis. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

I. Troubleshooting Guide: Common Issues and Strategic Solutions

This section is dedicated to resolving the most frequent obstacles encountered during sulfonamide synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Issue 1: Consistently Low Reaction Yields

Q: My sulfonamide synthesis is consistently resulting in low yields. What are the likely causes and how can I improve it?

A: Low yields are a common frustration in sulfonamide synthesis, often stemming from a few critical factors. By systematically addressing each, you can significantly enhance your product recovery.

  • Hydrolysis of the Sulfonyl Chloride: The primary culprit is often the hydrolysis of the highly reactive sulfonyl chloride starting material.[1] Moisture in the reaction environment converts the sulfonyl chloride to the unreactive sulfonic acid, halting the desired reaction.

    • Solution: Implement Rigorous Anhydrous Conditions. All glassware must be thoroughly oven-dried or flame-dried before use. Utilize anhydrous solvents, and conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from interfering.[1] It is also advisable to use a fresh or properly stored sulfonyl chloride, as it can hydrolyze over time.

  • Inappropriate Base or Solvent Selection: The choice of base and solvent is pivotal. The base neutralizes the HCl generated during the reaction, while the solvent must effectively dissolve the reactants.[1][2]

    • Solution: Optimize Base and Solvent. Employ a non-nucleophilic organic base like pyridine or triethylamine (TEA). These bases will scavenge the HCl byproduct without competing with your amine nucleophile.[1][3] Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective inert solvents.[1]

  • Suboptimal Stoichiometry: Incorrect ratios of reactants can lead to incomplete conversion.

    • Solution: Control Stoichiometry. A slight excess of the amine (typically 1.1-1.2 equivalents) can help drive the reaction to completion by ensuring the full consumption of the sulfonyl chloride.[1]

Below is a workflow to diagnose the cause of low yields:

LowYieldTroubleshooting Start Low Yield Observed CheckReactants 1. Verify Reactant Quality & Stoichiometry Start->CheckReactants OptimizeConditions 2. Optimize Reaction Conditions CheckReactants->OptimizeConditions SulfonylChloride Sulfonyl Chloride Degradation (Hydrolysis)? CheckReactants->SulfonylChloride AmineReactivity Amine Purity or Side Reactions? CheckReactants->AmineReactivity AnalyzeWorkup 3. Analyze Workup & Purification OptimizeConditions->AnalyzeWorkup BaseChoice Incorrect Base? (Strength/Sterics) OptimizeConditions->BaseChoice SolventChoice Inappropriate Solvent? OptimizeConditions->SolventChoice TempTime Suboptimal Temp/Time? OptimizeConditions->TempTime SideProducts Evidence of Side Products? (e.g., bis-sulfonylation) AnalyzeWorkup->SideProducts PurificationLoss Product Loss During Purification? AnalyzeWorkup->PurificationLoss Sol_Reactants Solution: - Use fresh sulfonyl chloride - Check amine purity - Use slight excess of amine SulfonylChloride->Sol_Reactants AmineReactivity->Sol_Reactants Sol_Conditions Solution: - Screen bases (e.g., Pyridine, TEA) - Screen solvents (e.g., DCM, THF) - Vary temperature BaseChoice->Sol_Conditions SolventChoice->Sol_Conditions TempTime->Sol_Conditions Sol_SideProducts Solution: - Use slow addition of sulfonyl chloride - Adjust stoichiometry SideProducts->Sol_SideProducts Sol_Workup Solution: - Optimize extraction pH - Use alternative purification (e.g., recrystallization) PurificationLoss->Sol_Workup

Caption: Troubleshooting workflow for low yields in sulfonamide synthesis.

Issue 2: Formation of Unexpected Side Products

Q: I am observing an unexpected side product in my reaction. What is the most common side product and how can I prevent its formation?

A: The most prevalent side product, particularly when using primary amines, is the bis-sulfonated product. This occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

  • Mechanism of Bis-Sulfonation: The N-H bond of a sulfonamide is acidic and can be deprotonated, especially in the presence of a base. The resulting anion is nucleophilic and can react with another equivalent of the electrophilic sulfonyl chloride.

  • Prevention Strategies:

    • Slow Addition of Sulfonyl Chloride: Adding the sulfonyl chloride slowly to a solution of the amine ensures that it is more likely to react with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide anion.[1]

    • Control of Stoichiometry: Using a larger excess of the primary amine can also disfavor the formation of the bis-sulfonated product.[1]

    • Use of Protecting Groups: For complex molecules, protecting the amine functionality can prevent unwanted side reactions. The protecting group can be removed in a subsequent step.[1]

BisSulfonation Reactants Primary Amine (R-NH₂) + Sulfonyl Chloride (R'-SO₂Cl) DesiredProduct Desired Sulfonamide (R-NH-SO₂R') Reactants->DesiredProduct Reaction Intermediate Sulfonamide Anion (R-N⁻-SO₂R') DesiredProduct->Intermediate Deprotonation SideProduct Bis-Sulfonated Side Product (R-N(SO₂R')₂) Intermediate->SideProduct Reaction Base Base Base->Intermediate SulfonylChloride2 Sulfonyl Chloride (R'-SO₂Cl) SulfonylChloride2->SideProduct

Caption: Formation pathway of the bis-sulfonated side product.

Issue 3: Difficulty in Product Purification

Q: How can I effectively purify my sulfonamide product and remove common impurities?

A: Sulfonamides are typically crystalline solids, making recrystallization the most effective purification method.[1][4] However, other techniques like column chromatography may be necessary for non-crystalline products or to remove specific impurities.

  • Recrystallization:

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve the sulfonamide at elevated temperatures but not at room temperature, while impurities remain soluble at all temperatures.[1] Common solvents include ethanol, isopropanol, and mixtures of ethanol and water.[1]

    • Protocol:

      • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

      • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering the solution.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cooling in an ice bath can maximize the yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Removal of Common Impurities during Workup:

    • Excess Base (Pyridine, Triethylamine): These can often be removed by washing the organic layer with a dilute acidic solution (e.g., 1M HCl) during the aqueous workup. The acid protonates the amine base, making it water-soluble and easily extracted into the aqueous layer.[5]

    • Hydrolyzed Sulfonyl Chloride (Sulfonic Acid): The sulfonic acid byproduct is acidic and can be removed by washing the organic layer with a basic solution, such as saturated sodium bicarbonate.[5]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, silica gel column chromatography is a viable alternative. A common eluent system is a mixture of hexane and ethyl acetate.[5]

II. Frequently Asked Questions (FAQs)

Q1: What is the classic and most common method for sulfonamide synthesis?

A1: The most classic and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine.[3] This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) that is generated.[3]

Q2: Can I use an aqueous base like sodium hydroxide?

A2: While it is possible under certain conditions (known as the Schotten-Baumann reaction), using an aqueous base significantly increases the risk of hydrolyzing the sensitive sulfonyl chloride starting material.[1] For most laboratory-scale syntheses, an organic, non-nucleophilic base in an anhydrous organic solvent is the preferred method to maximize yield.[1]

Q3: How does temperature affect sulfonamide synthesis?

A3: Temperature can be a critical parameter. While many sulfonamide syntheses proceed efficiently at room temperature, some reactions may require cooling (e.g., to -78 °C with certain organometallic reagents) to prevent side reactions and improve selectivity.[6] In other specialized cases, temperature can be used to control the reaction outcome, leading to different products from the same starting materials.[7][8]

Q4: Are there alternative methods to the classic sulfonyl chloride and amine reaction?

A4: Yes, several modern methods have been developed to overcome the limitations of the classic approach, such as the often harsh conditions required to prepare sulfonyl chlorides.[9] These include:

  • From N-Silylamines: N-silylamines react with sulfonyl chlorides to produce sulfonamides in high yields, often under milder conditions.[10]

  • Using Organometallic Reagents: Primary sulfonamides can be synthesized directly from organometallic reagents (like Grignard or organolithium reagents) and a novel sulfinylamine reagent, t-BuONSO.[6][9][11]

  • From Sulfur Dioxide Surrogates: Stable and easy-to-handle sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), can be used to construct sulfonamides from various starting materials.[11][12]

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Once the starting material spot has disappeared, the reaction is typically considered complete.

III. Quantitative Data and Protocols

Table 1: Effect of Base and Solvent on Sulfonamide Yield

The following table summarizes the impact of different bases and solvents on the yield of N-benzyl-4-toluenesulfonamide, demonstrating the importance of optimizing these parameters.[5]

EntryAmineSulfonyl ChlorideBase (equiv.)SolventTime (h)Yield (%)
1Benzylaminep-Toluenesulfonyl chloridePyridine (2)DCM1295
2Benzylaminep-Toluenesulfonyl chlorideTriethylamine (2)DCM1292
3Benzylaminep-Toluenesulfonyl chlorideDIPEA (2)DCM2485
4Benzylaminep-Toluenesulfonyl chloridePyridine (2)Acetonitrile1288
Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol provides a standard, step-by-step methodology for the synthesis of a sulfonamide from an amine and a sulfonyl chloride.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.1 equiv.) and a suitable anhydrous solvent (e.g., DCM) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a non-nucleophilic base (e.g., pyridine or triethylamine, 2.0 equiv.) to the solution.

  • Reaction Initiation: Cool the mixture in an ice bath (0 °C). Slowly add a solution of the sulfonyl chloride (1.0 equiv.) in the same anhydrous solvent to the flask.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Workup:

    • Once the reaction is complete, dilute the mixture with the organic solvent.

    • Wash the organic layer sequentially with 1M HCl to remove the excess base, followed by saturated NaHCO₃ solution to remove any sulfonic acid byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent or by silica gel column chromatography.

IV. References

  • BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions. Retrieved from

  • Jin, J., Li, C., Wang, R., Xia, Z., Yan, Q., & Wang, H. (2023). Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. Organic Letters, 25(32), 6012–6017. [Link]

  • Wikipedia. (2023). Sulfonamide. Retrieved from [Link]

  • Orelup, E. C. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.

  • Jin, J., Li, C., Wang, R., Xia, Z., Yan, Q., & Wang, H. (2023). Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. Organic Letters, 25(32), 6012–6017. [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing Sulfonamide Synthesis. Retrieved from

  • BenchChem. (n.d.). Troubleshooting low yield in sulfonamide synthesis. Retrieved from

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • Cooper, M. S., & Heaney, H. (1998). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 39(49), 9033-9036. [Link]

  • Davies, T. Q., Tilby, M. J., Skolc, D., Hall, A., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9495–9499. [Link]

  • Wu, Y., & Sun, Z. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(23), 8994–8996. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

  • Li, Y., et al. (2021). Library‐Friendly Synthesis of Bicyclo[1.1.1]pentane‐Containing Sulfonamides via a Transition Metal‐Free Three‐Component Reaction. Angewandte Chemie International Edition, 60(16), 8837-8842. [Link]

  • BenchChem. (n.d.). Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. Retrieved from

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Technical Support Center: Troubleshooting Low Reactivity of the Formyl Group

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of the formyl group (–CHO) in their synthetic pathways. The seemingly straightforward nature of aldehyde chemistry can often mask underlying complexities that lead to sluggish or failed reactions.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve issues related to low formyl group reactivity. We will delve into the electronic and steric factors governing reactivity and provide actionable, field-proven strategies to enhance the desired chemical transformations.

Part 1: Troubleshooting Guide - Low to No Product Yield

This section addresses scenarios where a reaction involving a formyl group as an electrophile results in a low yield or the recovery of unreacted starting material.

Issue 1: The Nucleophile Fails to Add to the Carbonyl

Q: My nucleophilic addition to an aldehyde is not proceeding, or is extremely sluggish. What are the primary factors I should investigate?

A: When a nucleophilic addition to a formyl group fails, it is crucial to systematically evaluate the electronic and steric environment of the aldehyde, the nature of the nucleophile, and the reaction conditions. The core of the issue lies in the electrophilicity of the carbonyl carbon; if it is not sufficiently electron-deficient, or if it is physically shielded, the reaction will be slow.[1][2]

Underlying Causes and Solutions:

  • Insufficient Electrophilicity of the Carbonyl Carbon:

    • Electronic Effects: Electron-donating groups (EDGs) attached to the carbonyl carbon reduce its partial positive charge, making it less attractive to nucleophiles.[1][3] Aromatic aldehydes with EDGs (e.g., methoxy, amino groups) are classic examples where reactivity is diminished.

    • Solution: Lewis Acid Catalysis. The most effective strategy to enhance electrophilicity is the addition of a Lewis acid catalyst (e.g., TiCl₄, BF₃·OEt₂, ZnCl₂, SnCl₄).[4][5] The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and making the carbonyl carbon significantly more electrophilic.[6]

      Lewis_Acid_Activation

      Figure 1. Lewis acid activation of an aldehyde.

  • Steric Hindrance:

    • Substrate Structure: Bulky groups near the formyl group can physically block the trajectory of the incoming nucleophile.[7][8] This is a common issue in complex molecules or with ortho-substituted aromatic aldehydes.

    • Solution: Modify Reaction Conditions.

      • Increase Temperature: Supplying more thermal energy can help overcome the activation barrier imposed by steric hindrance. However, this must be done cautiously to avoid side reactions or decomposition.[9]

      • Use a Smaller Nucleophile: If possible, switching to a sterically less demanding nucleophile can be effective.

      • Prolonged Reaction Time: In cases of mild steric hindrance, simply extending the reaction time may be sufficient to achieve a reasonable yield.

  • Weak Nucleophile:

    • Inherent Reactivity: Neutral nucleophiles (e.g., water, alcohols) are inherently less reactive than their anionic counterparts.

    • Solution: Acid Catalysis for Weak Nucleophiles. For weak nucleophiles, an acid catalyst can protonate the carbonyl oxygen, forming a highly electrophilic oxonium ion, which is then readily attacked.[10]

      Acid_Catalysis_Weak_Nucleophile

      Figure 2. Acid catalysis for weak nucleophiles.

Experimental Protocol: Lewis Acid-Catalyzed Addition of a Nucleophile

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv) in a dry, aprotic solvent (e.g., CH₂Cl₂, THF) and cool the solution to -78 °C or 0 °C.

  • Catalyst Addition: Slowly add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise. Stir the mixture for 15-30 minutes.

  • Nucleophile Addition: Add the nucleophile (1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NH₄Cl or a pH 7 buffer.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by extraction, drying of the organic layer, and purification by column chromatography.[11][12]

ParameterRecommended ConditionRationale
Solvent Anhydrous CH₂Cl₂, THF, ToluenePrevents quenching of the Lewis acid.
Temperature -78 °C to 0 °CControls the exothermicity of Lewis acid coordination and improves selectivity.
Lewis Acid TiCl₄, BF₃·OEt₂, SnCl₄Choice depends on substrate; TiCl₄ is generally very effective.[6]
Stoichiometry 1.1-1.5 equiv of Lewis AcidEnsures complete activation of the aldehyde.

Part 2: Frequently Asked Questions (FAQs)

Q1: I'm trying to perform a reaction on another part of my molecule, but the formyl group is interfering. How can I prevent this?

A1: This is a classic chemoselectivity problem where the high reactivity of the aldehyde leads to undesired side reactions. The solution is to use a protecting group for the formyl moiety.[13][14] Acetals, particularly cyclic acetals formed with diols like ethylene glycol, are excellent protecting groups for aldehydes.[15][16]

  • Protection: The aldehyde is converted to an acetal under acidic conditions.

  • Stability: Acetals are stable to bases, nucleophiles, reducing agents, and oxidizing agents.[17]

  • Deprotection: The aldehyde can be easily regenerated by hydrolysis with a mild acid.[17]

Protection_Strategy

Figure 3. Protecting group strategy for aldehydes.

Q2: My formylation reaction on an electron-rich aromatic ring is giving me a mixture of ortho and para isomers. How can I improve regioselectivity?

A2: Regioselectivity in aromatic formylation is often directed by the reaction conditions and the specific formylation method used.[18] For phenols, ortho-formylation is frequently favored due to coordination between the phenoxide ion and the electrophilic intermediate.[19]

  • Duff Reaction: Employs hexamethylenetetramine (HMTA) in an acidic medium and typically gives high ortho-selectivity for phenols.[9][20]

  • Reimer-Tiemann Reaction: Uses chloroform and a strong base, also favoring ortho-formylation.[20]

  • Vilsmeier-Haack Reaction: Uses DMF and POCl₃ and is effective for a range of electron-rich aromatics.[9][20] The regioselectivity can sometimes be influenced by steric factors.

To improve selectivity, carefully control the stoichiometry and consider the steric environment of your substrate. If the ortho positions are blocked, formylation will naturally be directed to the para position.[20]

Q3: Can I use a catalyst to make the formyl C-H bond itself reactive for other transformations?

A3: Yes, this is a more advanced area of aldehyde chemistry that moves beyond its role as a simple electrophile. Transition metal catalysis, particularly with rhodium and cobalt, can activate the typically inert formyl C-H bond.[21] This allows for novel transformations like hydroacylation, where the aldehyde is added across a double or triple bond.[21] N-Heterocyclic Carbenes (NHCs) are also powerful organocatalysts that can activate the aldehyde C-H bond for various transformations, including oxidative esterification.[22]

Q4: My reaction is producing a polymeric resin instead of the desired product, especially with phenolic substrates. What is causing this?

A4: Phenol-formaldehyde resin formation is a common side reaction, particularly under acidic or basic conditions when using formaldehyde or an equivalent.[9] This occurs through repeated hydroxymethylation and subsequent condensation. To minimize this:

  • Control Stoichiometry: Use a formaldehyde-to-phenol ratio of less than one if possible.[9]

  • Manage Temperature: Avoid high temperatures which accelerate polymerization.[9]

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed.[9]

References

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • KPU Pressbooks. (n.d.). 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II. [Link]

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Brainly. (2023). How does steric hindrance affect the relative reactivity of aldehydes and ketones?[Link]

  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • JoVE. (2025). Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • YouTube. (2019). acetals and ketals as protecting groups. [Link]

  • ACS Publications. (n.d.). Iron Lewis Acid Catalyzed Reactions of Aromatic Aldehydes with Ethyl Diazoacetate: Unprecedented Formation of 3-Hydroxy-2-arylacrylic Acid Ethyl Esters by a Unique 1,2-Aryl Shift. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Lewis acid catalysis. [Link]

  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?[Link]

  • Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

  • MDPI. (n.d.). NHC-Catalyzed Reaction of Aldehydes for C(sp2)–O Bond Formation. [Link]

  • RSC Publishing. (2020). Aldehyde catalysis – from simple aldehydes to artificial enzymes. [Link]

  • PubMed. (2021). Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis. [Link]

  • ACS Publications. (2018). Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters. Journal of the American Chemical Society. [Link]

  • NIH. (n.d.). Catalytic discrimination between formyl groups in regio- and stereoselective intramolecular cross-aldol reactions. [Link]

  • ProQuest. (2024). Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia. [Link]

  • ResearchGate. (n.d.). Strategies for C−H activation of aromatic aldehydes. [Link]

  • Semantic Scholar. (2000). Lewis-acid catalysed ene reaction of electrondeficient aldehydes and ketones at unsaturated fatty acid derivatives. [Link]

  • Fiveable. (n.d.). Formyl Group Definition - Organic Chemistry Key Term. [Link]

  • Master Organic Chemistry. (2025). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. [Link]

  • ResearchGate. (2025). Theoretical Study about the Reactivity of Formyl Groups in Heterocyclic Derivatives. [Link]

  • Wikipedia. (n.d.). Formylation. [Link]

  • NIH. (n.d.). An electronic effect on protein structure. [Link]

  • University of Rochester. (n.d.). Troubleshooting: I Cant Reproduce an Earlier Experiment![Link]

  • University of Rochester. (n.d.). How to Troubleshoot a Reaction. [Link]

  • ACS Publications. (2025). Ligand-Relay Strategy Enabling Copper-Catalyzed C–C/C–O/C–N Cascade Trifunctionalization of Internal Alkynes and Propargylic Sites: Synthesis of Benzofuran-β-Lactams. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2002). Mild and Highly Selective Formyl Protection of Primary Hydroxyl Groups. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). Chemoselective O-formyl and O-acyl protection of alkanolamines, phenoxyethanols and alcohols catalyzed by nickel(ii) and copper(ii)-catalysts. [Link]

  • NIH. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. [Link]

  • Chinese Chemical Society. (2025). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. [Link]

  • Britannica. (2025). formyl group | chemical compound. [Link]

  • Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature. [Link]

  • ACS Publications. (n.d.). Synthesis of transition metal formyl compounds by nucleophilic attack of hydride on coordinated carbon monoxide. Journal of the American Chemical Society. [Link]

  • JoVE. (2023). Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism. [Link]

  • NTU. (2015). Applications for the activation of hydroxyl groups to nucleophilic attack. [Link]

  • Chemistry LibreTexts. (2015). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. [Link]

  • ACS Catalysis. (2026). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. [Link]

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Technical Support Center: Purification of Fluorinated Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique and often complex challenges associated with the purification of fluorinated sulfonamide compounds. The introduction of fluorine into a sulfonamide scaffold dramatically alters its physicochemical properties, frequently rendering standard purification protocols inadequate. This resource provides in-depth troubleshooting guides and FAQs to address the specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) - The "Fluorine Factor"

This section addresses the fundamental principles governing the behavior of fluorinated sulfonamides during purification.

Q1: Why are my fluorinated sulfonamides so much more difficult to purify by column chromatography than their non-fluorinated analogs?

A1: The difficulty arises from the unique electronic properties of the fluorine atom. While chemists often think of fluorine as simply a halogen, its high electronegativity (the highest of any element) and the strength of the carbon-fluorine (C-F) bond introduce several complexities[1][2].

  • Altered Polarity and Dipole Moment: The C-F bond is highly polarized.[1] Depending on the degree and position of fluorination, the overall molecular dipole moment can be significantly different from the non-fluorinated parent compound. This can lead to unexpected interactions with the stationary phase (e.g., silica gel). A molecule might become more or less polar, defying simple predictions based on atom count.[2]

  • "Polar Hydrophobicity": Organofluorine compounds exhibit a phenomenon sometimes called "polar hydrophobicity" or "lipophobicity". While the molecule may have a strong dipole, it does not readily accept hydrogen bonds, which can prevent it from being solvated effectively by polar protic solvents like methanol.[1] This can result in poor peak shape and unpredictable elution on silica gel.

  • Fluorophilicity: Highly fluorinated compounds can exhibit "fluorophilicity," a tendency to interact favorably with other fluorinated molecules.[3] This can cause aggregation on standard stationary phases or suggest the use of specialized fluorous-phase chromatography for separation.[3]

Q2: I'm having trouble with recrystallization. My fluorinated sulfonamide either "oils out" or remains stubbornly soluble. Why?

A2: This is a common and frustrating issue. "Oiling out" occurs when a compound separates from the solution as a liquid instead of forming a crystalline solid.[4] For fluorinated sulfonamides, this is often due to a combination of factors:

  • Disrupted Crystal Packing: The introduction of fluorine can disrupt the efficient crystal lattice packing that is possible for the non-fluorinated analog.

  • Solvent Interactions: The unique "polar hydrophobicity" of fluorinated molecules makes finding an ideal recrystallization solvent challenging.[1] A solvent that is polar enough to dissolve the compound when hot may be too good at solvating it when cold, preventing crystallization. Conversely, a nonpolar solvent may not be sufficient to dissolve the compound at all.

  • Impurities: The presence of even small amounts of impurities, particularly structurally similar branched isomers from the synthesis of perfluorinated starting materials, can significantly inhibit crystallization.[5]

Q3: What are the most common impurities I should expect in my crude fluorinated sulfonamide reaction mixture?

A3: Aside from product-specific side reactions, the most common impurities are typically unreacted starting materials.

  • Excess Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and are often used in slight excess to drive the reaction to completion.[6] Their polarity can be similar to the desired sulfonamide product, making chromatographic separation difficult.[7][8]

  • Excess Amine: An excess of the amine is also commonly used.[6] While simple amines can often be removed with an acidic wash, more complex or less basic amines can be challenging to separate from the product.

  • Hydrolyzed Sulfonyl Chloride: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6][9] This acidic impurity can sometimes be removed with a basic wash, but it can also complicate the purification of acid-sensitive products.

Part 2: Troubleshooting Guide: Column Chromatography

Issue 1: My fluorinated sulfonamide is co-eluting with a non-polar impurity.

  • The Problem: You observe two spots with very similar Rf values on your TLC plate, even after trying various hexane/ethyl acetate solvent systems. The high electronegativity of fluorine can reduce the polarity of adjacent C-H bonds, making the molecule less polar than expected and causing it to elute closer to non-polar impurities.[10]

  • Solution Workflow:

    Caption: Workflow for resolving co-elution with non-polar impurities.

Issue 2: My product is streaking badly on the silica TLC plate.

  • The Problem: Streaking often indicates that the compound is interacting too strongly with the acidic silica gel, is degrading, or is not sufficiently soluble in the mobile phase as it moves up the plate. The sulfonamide nitrogen itself can be acidic and interact strongly with the silica.

  • Solutions:

    • Add a Modifier: Add a small amount (0.1-1%) of an acid (like acetic acid) or a base (like triethylamine) to the eluent. For sulfonamides, triethylamine is often effective as it deactivates the acidic sites on the silica.[11]

    • Use Deactivated Silica: If your compound is particularly sensitive, consider using silica gel that has been pre-treated or "deactivated" with a base.[11]

    • Change Stationary Phase: Neutral alumina can be an excellent alternative for compounds that are sensitive to acidic conditions.[11]

Table 1: Stationary Phase Selection Guide
Stationary PhaseAcidityBest ForKey Considerations
Silica Gel Acidic (pH ~4-5)General purpose, good for most neutral and moderately polar compounds.Can cause degradation of acid-labile compounds (e.g., N-TMS sulfonamides).[11]
Neutral Alumina Neutral (pH ~7)Acid-sensitive or basic compounds.Different selectivity compared to silica; may require re-optimization of eluent.
Basic Alumina Basic (pH ~9-10)Strongly basic compounds; good for removing acidic impurities.Can cause degradation of base-labile compounds.
Fluorous Silica N/AHighly fluorinated compounds.Operates on the principle of "fluorophilicity"; requires fluorous solvents.[3]

Part 3: Troubleshooting Guide: Removal of Common Impurities

Issue: My crude product is contaminated with unreacted sulfonyl chloride.

  • The Problem: Unreacted sulfonyl chloride (e.g., TsCl, MsCl) is a reactive electrophile that can interfere with subsequent steps and is often difficult to remove by chromatography due to similar polarity to the product.[7][8]

  • Solution: Quenching before Purification. The most effective strategy is to convert the sulfonyl chloride into a compound with very different polarity before attempting chromatography or recrystallization.[8][12]

    Caption: Decision tree for removing unreacted sulfonyl chloride.

Protocol 1: Removal of Excess Sulfonyl Chloride using a Scavenger Resin

This protocol is ideal for products that are sensitive to aqueous or basic conditions.[7]

  • Dissolve Crude Mixture: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., Dichloromethane or THF).

  • Add Scavenger Resin: Add a polymer-bound amine scavenger (e.g., aminomethyl polystyrene, typically 2-3 equivalents relative to the excess sulfonyl chloride).[7]

  • Stir: Stir the suspension at room temperature. The reaction time can range from a few hours to overnight.

  • Monitor: Monitor the reaction for the complete disappearance of the sulfonyl chloride spot by Thin Layer Chromatography (TLC).[7]

  • Filter: Once the reaction is complete, filter the mixture through a pad of celite or a sintered glass funnel to remove the resin.

  • Wash and Concentrate: Wash the resin with a small amount of the organic solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now free of the sulfonyl chloride impurity.

Part 4: Troubleshooting Guide: Recrystallization

Issue: My fluorinated sulfonamide "oils out" during recrystallization.

  • The Problem: The compound is coming out of solution above its melting point, or its affinity for the solvent is preventing the formation of an ordered crystal lattice.[4] This is a common issue for fluorinated compounds due to their unique solubility profiles.

  • Solutions:

    • Slow Down Cooling: This is the most critical first step. After dissolving your compound in the minimum amount of boiling solvent, allow the flask to cool to room temperature as slowly as possible. Insulate the flask with glass wool or a towel. Do not disturb it.[4][13]

    • Change the Solvent System: The ideal solvent should dissolve the compound when hot but be a poor solvent when cold.[6] For fluorinated compounds, you may need to experiment with less common mixtures.

      • Good Starting Points: Ethanol/water, Isopropanol/water, Toluene/hexanes, Ethyl acetate/heptane.

      • Fluorine-Specific Tip: If standard solvents fail, consider a solvent's fluorophilicity. Sometimes a mixture involving a fluorinated solvent like trifluoroethanol can be effective, but this is highly compound-dependent.[3]

    • Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a tiny "seed" crystal of the pure compound.[4]

    • Re-purify First: If the product is highly impure, the impurities may be inhibiting crystallization. Consider a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization again.[4]

Table 2: General Solvent Properties for Recrystallization
SolventPolarityBoiling Point (°C)Notes
Ethanol Polar78Often used with water as a co-solvent for sulfonamides.[4][6]
Isopropanol Polar82Similar to ethanol, good for moderately polar compounds.[6]
Ethyl Acetate Medium77Good for a wide range of polarities; often paired with hexanes/heptane.
Toluene Non-polar111Higher boiling point can help dissolve stubborn compounds.
Hexanes/Heptane Non-polar69 / 98Typically used as the "anti-solvent" in a binary system.

References

  • Google Patents. (1997).
  • NIH. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Berger, R., et al. (2011). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PMC. [Link]

  • University of Cambridge. (2006). Crystallisation Techniques. [Link]

  • Kimata, K., et al. (1996). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Chromatographic Science. [Link]

  • O'Hagan, D. (2008). On the polarity of partially fluorinated methyl groups. ResearchGate. [Link]

  • University of Florida. (2015). How To Grow Crystals. [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. [Link]

  • Begel, M., et al. (2016). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. [Link]

  • Berridge, M. S., et al. (2012). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. It provides in-depth troubleshooting advice and answers to frequently asked questions to address challenges that may arise during laboratory-scale synthesis and scale-up operations.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering insights into the underlying causes and providing actionable solutions.

Question 1: Why am I experiencing low yields of the final sulfonamide product?

Low yields are a frequent challenge in multi-step syntheses and can be attributed to several factors in this specific protocol.[1][2]

Potential Causes & Solutions:

Potential CauseDetailed Explanation & Solution
Hydrolysis of Propane-1-sulfonyl chloride The sulfonyl chloride starting material is highly susceptible to moisture, leading to its hydrolysis into the unreactive propane-1-sulfonic acid. Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1]
Incomplete Vilsmeier-Haack Formylation If you are synthesizing the 3-amino-2,6-difluorobenzaldehyde precursor, incomplete formylation of the starting 2,4-difluoroaniline can be a significant bottleneck. The Vilsmeier reagent is a weak electrophile, and the reaction requires an electron-rich aromatic ring for efficient substitution.[3][4] Solution: Ensure the Vilsmeier reagent is prepared correctly, typically from DMF and POCl₃ at low temperatures (0°C), before the dropwise addition of the aniline derivative.[3] For less reactive substrates, you may need to increase the equivalents of the Vilsmeier reagent or elevate the reaction temperature after the initial addition.[3]
Suboptimal Base or Solvent in Sulfonylation The choice of base and solvent is critical for the reaction between 3-amino-2,6-difluorobenzaldehyde and propane-1-sulfonyl chloride. An inappropriate base can compete with the amine as a nucleophile, while the solvent must effectively dissolve both reactants.[1][2] Solution: Use a non-nucleophilic organic base such as pyridine or triethylamine to neutralize the HCl byproduct.[1] Suitable anhydrous solvents include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Product Loss During Workup and Purification The desired product may be lost during aqueous workup if the pH is not optimized for extraction. Additionally, significant losses can occur during purification if the chosen method is not suitable. Solution: Optimize the pH during aqueous extraction to ensure the sulfonamide is in its neutral form for efficient extraction into the organic layer. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for crystalline solids.[1] If chromatography is necessary, careful selection of the stationary and mobile phases is crucial to minimize tailing and product loss on the column.
Question 2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?

Impurity profiles can be complex, but understanding the potential side reactions is key to their mitigation.

Potential Side Reactions & Mitigation Strategies:

Side ReactionExplanation & Minimization Strategy
Bis-sulfonylation of the Amine The primary amine of 3-amino-2,6-difluorobenzaldehyde can potentially react with two molecules of propane-1-sulfonyl chloride, especially if the sulfonyl chloride is added too quickly or in large excess. Mitigation: Add the propane-1-sulfonyl chloride solution dropwise to the reaction mixture containing the amine and base at a controlled temperature (e.g., 0°C to room temperature). Use a slight excess of the amine relative to the sulfonyl chloride to favor monosubstitution.[2]
Polymerization During Vilsmeier-Haack Reaction If the reaction conditions for the formylation are too harsh (e.g., excessively high temperatures), polymerization of the electron-rich aniline derivative can occur. Mitigation: Maintain careful temperature control during the formation of the Vilsmeier reagent and the subsequent reaction with the aniline.[3]
Ortho vs. Para Formylation In the Vilsmeier-Haack reaction, regioselectivity can be an issue. While the amino group is ortho, para-directing, steric hindrance from the fluorine atoms should favor formylation at the desired ortho position. However, changes in reaction conditions could lead to isomeric impurities. Mitigation: Running the reaction at lower temperatures generally favors the thermodynamically more stable product.[3]
Question 3: What are the primary challenges when scaling up this synthesis from grams to kilograms?

Scaling up a chemical synthesis introduces new challenges that are often not apparent at the lab scale.

Scale-Up Considerations:

ChallengeMitigation Strategy
Exothermic Reactions Both the formation of the Vilsmeier reagent and the sulfonylation reaction can be exothermic. On a large scale, inefficient heat dissipation can lead to runaway reactions and increased impurity formation. Strategy: Ensure the reaction vessel has adequate cooling capacity. For highly exothermic steps, consider a semi-batch process where one of the reagents is added at a controlled rate to manage the heat evolution.
Reagent Addition and Mixing Inadequate mixing in a large reactor can lead to localized "hot spots" of high reagent concentration, promoting side reactions like bis-sulfonylation. Strategy: Use a reactor with an appropriate impeller design to ensure efficient mixing. The dropwise addition of the sulfonyl chloride becomes even more critical at scale.
Workup and Product Isolation Handling large volumes of organic solvents and aqueous waste requires careful planning. Product isolation via filtration or centrifugation needs to be efficient to minimize product loss in the mother liquor. Strategy: Optimize the extraction and filtration procedures at the pilot scale before moving to full-scale production. Consider the use of a filter dryer for efficient isolation and drying of the final product.
Safety The reagents used, such as phosphorus oxychloride and sulfonyl chlorides, are corrosive and react violently with water.[5] Strategy: Conduct a thorough process safety review before scaling up. Ensure all personnel are equipped with appropriate personal protective equipment (PPE) and are trained on the hazards of the chemicals involved.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation step?

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent.[4][6] The mechanism proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with phosphorus oxychloride (POCl₃) to form a substituted chloroiminium ion, which is the electrophilic Vilsmeier reagent.[4]

  • Electrophilic Aromatic Substitution: The electron-rich 2,4-difluoroaniline attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton re-aromatizes the ring, and hydrolysis of the resulting iminium ion during aqueous workup yields the desired aldehyde.[4]

Q2: Why is it necessary to protect the amino group in some sulfonamide syntheses, and is it needed here?

In many sulfonamide syntheses starting from anilines, the amino group is protected (e.g., by acetylation) to prevent it from reacting with the chlorosulfonic acid during the formation of the sulfonyl chloride.[7] However, in this specific synthesis of this compound, we are reacting a pre-formed sulfonyl chloride (propane-1-sulfonyl chloride) with an aniline derivative. Therefore, protection of the amino group is not necessary as we are not generating the sulfonyl chloride in situ from the aniline.

Q3: Are there alternative, greener methods for sulfonamide synthesis?

Yes, the field of synthetic chemistry is continually evolving towards more sustainable methods. Some emerging techniques for sulfonamide synthesis include:

  • Electrochemical Synthesis: This method can avoid the use of harsh chlorinating agents by using electricity as the oxidant.[8]

  • One-Pot Syntheses from Carboxylic Acids: Recent methods allow for the conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by in-situ amination, which can reduce the number of synthetic steps.[9]

  • Mechanochemical Synthesis: Utilizing mechanical energy, such as ball milling, can reduce the need for bulk solvents and in some cases, lead to faster reaction times.[10][11]

Q4: How can I effectively purify the final product?

The purification strategy depends on the nature of the impurities.

  • Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization is an effective and scalable purification method.[1] Common solvent systems include ethanol/water or isopropanol/heptane.

  • Column Chromatography: For closely related impurities or non-crystalline products, silica gel column chromatography is the method of choice at the lab scale. However, this method is less ideal for large-scale production due to cost and solvent consumption.

  • Slurry Wash: Sometimes, impurities can be removed by stirring the crude product as a slurry in a solvent in which the desired product is sparingly soluble, but the impurities are soluble.

Experimental Protocols & Visualizations

Overall Synthetic Workflow

G cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Sulfonylation cluster_2 Purification A 2,4-Difluoroaniline C 3-Amino-2,6-difluorobenzaldehyde A->C Electrophilic Aromatic Substitution B Vilsmeier Reagent (DMF/POCl3) B->C E This compound C->E Pyridine or TEA, DCM D Propane-1-sulfonyl chloride D->E F Crude Product E->F Aqueous Workup G Pure Product F->G Recrystallization / Chromatography

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-Amino-2,6-difluorobenzaldehyde (Vilsmeier-Haack Formylation)
  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).

  • Cool the flask to 0°C in an ice-water bath.

  • Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the DMF via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5°C.[3]

  • Stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 2,4-difluoroaniline (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the aniline solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction mixture to 0°C and slowly quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Protocol 2: Synthesis of this compound
  • Dissolve 3-amino-2,6-difluorobenzaldehyde (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.5 equiv.) to the solution and cool to 0°C.

  • In a separate flask, dissolve propane-1-sulfonyl chloride (1.1 equiv.) in anhydrous DCM.

  • Add the propane-1-sulfonyl chloride solution dropwise to the stirred amine solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., 95% ethanol) or by silica gel chromatography.[1]

Troubleshooting Workflow for Low Yield

G cluster_A Reactant Issues cluster_B Reaction Condition Issues cluster_C Post-Reaction Issues Start Problem: Low Yield A Verify Reactant Quality & Stoichiometry Start->A B Optimize Reaction Conditions Start->B C Analyze Workup & Purification Start->C A1 Sulfonyl Chloride Hydrolyzed? A->A1 A2 Amine Purity Low? A->A2 B1 Incorrect Base/Solvent? B->B1 B2 Suboptimal Temp/Time? B->B2 B3 Side Reactions Prevalent? B->B3 C1 Product Loss During Extraction? C->C1 C2 Inefficient Purification? C->C2 SolA1 SolA1 A1->SolA1 Solution: Use fresh/anhydrous reagents. Work under inert atmosphere. SolA2 SolA2 A2->SolA2 Solution: Purify amine before use. SolB1 SolB1 B1->SolB1 Solution: Screen non-nucleophilic bases (Pyridine, TEA). Use anhydrous solvents (DCM, THF). SolB2 SolB2 B2->SolB2 Solution: Run temperature/time course study. SolB3 SolB3 B3->SolB3 Solution: Slow addition of sulfonyl chloride. Adjust stoichiometry. SolC1 SolC1 C1->SolC1 Solution: Optimize extraction pH. SolC2 SolC2 C2->SolC2 Solution: Optimize recrystallization solvent system. Consider alternative purification methods.

Caption: A troubleshooting workflow for diagnosing low yields in the sulfonamide synthesis.

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
  • BenchChem. (2025). troubleshooting low yield in sulfonamide synthesis. BenchChem.
  • Chemistry World. (2021).
  • Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (n.d.).
  • BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters. BenchChem.
  • ResearchGate. (n.d.). Mechanochemical synthesis of aromatic sulfonamides.
  • Books. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry.
  • MULTISTEP SYNTHESIS PROTECTING GROUPS. (n.d.).
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.

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Technical Support Center: Synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with this synthesis. The guidance herein is grounded in established principles of organic chemistry and process development, aiming to ensure high purity and yield.

Introduction: The Importance of Impurity Profiling

The synthesis of this compound involves the formation of a sulfonamide bond between 3-amino-2,6-difluorobenzaldehyde and propane-1-sulfonyl chloride. While seemingly straightforward, this transformation is susceptible to several side reactions that can introduce impurities. In pharmaceutical development, the diligent identification, quantification, and control of such impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] According to ICH Q3A guidelines, any impurity present above the identification threshold (typically ≥0.10%) must be structurally characterized.[2][4] This guide is designed to proactively address these potential impurities, ensuring the final compound meets the stringent quality, safety, and efficacy standards required.[2][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What are the primary classes of impurities I should expect in this synthesis?

A1: Impurities can be broadly categorized as process-related or degradation-related.[4][5]

  • Process-Related Impurities: These arise directly from the synthetic steps.

    • Starting Material Carryover: Unreacted 3-amino-2,6-difluorobenzaldehyde or propane-1-sulfonyl chloride.

    • By-products: Formed from side reactions, with the most common being the N,N-bis(propylsulfonyl) derivative (di-sulfonated impurity).

    • Reagent-Related Impurities: Hydrolysis products like propane-1-sulfonic acid from the degradation of the sulfonyl chloride.[6][7]

  • Degradation Products: These can form during the reaction or subsequent storage, often through oxidation of the aldehyde or aniline functional groups.

Q2: My reaction is complete by TLC/LCMS, but the yield is low. What are the likely causes?

A2: Low yield can often be attributed to two main factors:

  • Hydrolysis of the Sulfonyl Chloride: Propane-1-sulfonyl chloride is highly moisture-sensitive and can rapidly hydrolyze to the unreactive propane-1-sulfonic acid, especially if solvents are not anhydrous or if the reaction is exposed to atmospheric moisture.[7][8]

  • Poor Quality of Starting Materials: The starting aniline, 3-amino-2,6-difluorobenzaldehyde, can be unstable. If it contains non-reactive impurities or has degraded, this will directly impact the yield.

Q3: How can I best minimize the formation of the di-sulfonated impurity?

A3: The di-sulfonated impurity, N-(propylsulfonyl)-N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide, forms when the initially formed sulfonamide is further sulfonylated. To minimize this, precise control of reaction conditions is key:

  • Stoichiometry: Use a strict 1.0 to 1.1 equivalent of propane-1-sulfonyl chloride relative to the aniline. An excess of the sulfonylating agent significantly promotes di-sulfonylation.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C). This prevents localized high concentrations of the reagent.

  • Base Selection: Use a non-nucleophilic base like triethylamine or pyridine. The base scavenges the HCl by-product; using the correct amount is crucial.

Q4: The color of my crude product is yellow or brown. Is this a concern?

A4: Yes, discoloration often indicates the presence of degradation impurities. The aniline starting material and the product itself are susceptible to aerial oxidation, which can form highly colored, often polymeric, species. Running the reaction under an inert atmosphere (Nitrogen or Argon) and using degassed solvents can mitigate this issue.

Part 2: Detailed Troubleshooting Guide

This section provides solutions to specific experimental observations.

Observation / Problem Potential Root Cause(s) Recommended Actions & Troubleshooting Steps
A major side product with M+106 is observed by LC-MS. Formation of the N,N-bis(propylsulfonyl) impurity. The mass difference corresponds to an additional propanesulfonyl group (-SO₂C₃H₇).1. Verify Stoichiometry: Re-check the equivalents of propane-1-sulfonyl chloride used. Reduce to a maximum of 1.1 eq. 2. Control Reagent Addition: Add the sulfonyl chloride slowly via a syringe pump at 0 °C. 3. Purification: This impurity is significantly less polar than the desired product. It can often be removed via column chromatography on silica gel using a hexane/ethyl acetate gradient.
TLC shows a baseline spot that does not move. Presence of propane-1-sulfonic acid. This is the hydrolysis product of the sulfonyl chloride and is highly polar.1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run the reaction under an inert atmosphere. 2. Work-up: During the aqueous work-up, the sulfonic acid salt will partition into the aqueous layer. Perform a thorough extraction and wash with a saturated sodium bicarbonate solution.
NMR of the crude product shows residual starting aniline. Incomplete reaction.1. Check Reagent Quality: The propane-1-sulfonyl chloride may have degraded. Use a fresh bottle or re-distill if necessary.[6] 2. Increase Reaction Time/Temperature: Allow the reaction to stir for a longer period or warm gently to room temperature after the initial addition at 0 °C. Monitor progress carefully by TLC or LC-MS to avoid degradation.
The final product degrades upon storage. The formyl (-CHO) group is susceptible to oxidation to a carboxylic acid (-COOH). The aniline moiety can also be a source of instability.1. Storage Conditions: Store the final compound under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (2-8 °C). 2. Purity: Ensure the product is free from residual acid or base from the work-up, as these can catalyze degradation. A final wash with brine and drying over anhydrous sodium sulfate is recommended.

Part 3: Key Experimental Protocols & Data

Protocol 1: General Synthesis of this compound
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3-amino-2,6-difluorobenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM, ~10 mL per gram of aniline).

  • Cooling & Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise.

  • Sulfonylation: In a separate flask, dissolve propane-1-sulfonyl chloride (1.05 eq) in anhydrous DCM (~2 mL per gram). Add this solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding 1M HCl (aq). Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a gradient of 10% to 40% ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., isopropanol/water).[9]

Table 1: Common Impurities and Analytical Signatures
Impurity NameStructureLikely OriginExpected Δ Mass (vs. Product)Expected [M+H]⁺
3-amino-2,6-difluorobenzaldehydeAniline SMStarting Material-106.15158.04
Propane-1-sulfonic acidSulfonic AcidReagent Hydrolysis-139.19123.02
N,N-bis(propylsulfonyl) ImpurityDi-sulfonatedBy-product+106.15370.06
Carboxylic Acid DegradantCarboxylic AcidProduct Oxidation+16.00280.04

Note: Structures are representational. Exact masses calculated for the most abundant isotopes.

Protocol 2: Impurity Profiling by HPLC-MS

This method is crucial for identifying and quantifying impurities.[10][11]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+ mode).

  • Expected Elution Order: Propane-1-sulfonic acid (very early), Carboxylic Acid Degradant, Product, Starting Aniline, Di-sulfonated Impurity (late).

Part 4: Mechanistic Insights & Visualizations

Understanding the reaction pathways is essential for effective troubleshooting.

Main Reaction Pathway

The desired reaction is a nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride.

ReactionPathway cluster_reactants Reactants Aniline 3-Amino-2,6-difluorobenzaldehyde Intermediate Tetrahedral Intermediate Aniline->Intermediate + SulfonylCl SulfonylCl Propane-1-sulfonyl Chloride Base Base (e.g., Et3N) Product N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Intermediate->Product - HCl HCl HCl SideReaction Product Product (Sulfonamide) Anion Sulfonamide Anion (Deprotonated Product) Product->Anion -H⁺ (via Base) Base Excess Base DiSulfonated Di-sulfonated Impurity Anion->DiSulfonated + SulfonylCl SulfonylCl Excess Propane-1- sulfonyl Chloride

Caption: Mechanism for the formation of the di-sulfonated by-product.

Troubleshooting Workflow

A logical approach to diagnosing issues with the synthesis.

Troubleshooting Start Problem Observed (Low Yield / High Impurity) Check_SM Analyze Starting Materials (NMR, Purity) Start->Check_SM SM_OK SMs OK Check_SM->SM_OK [ Purity > 98% ] SM_Bad SMs Impure Check_SM->SM_Bad [ Purity < 98% ] Check_Cond Review Reaction Conditions (Temp, Stoich., Anhydrous?) Cond_OK Conditions OK Check_Cond->Cond_OK [ As Per Protocol ] Cond_Bad Conditions Suboptimal Check_Cond->Cond_Bad [ Deviation ] Check_Workup Evaluate Work-up & Purification (Extraction pH, Column Loading) Pur_Bad Purification Inefficient Check_Workup->Pur_Bad SM_OK->Check_Cond Repurify_SM Action: Re-purify or Re-source Starting Materials SM_Bad->Repurify_SM Cond_OK->Check_Workup Optimize_Cond Action: Adjust Stoichiometry, Use Anhydrous Solvents, Control Temp. Cond_Bad->Optimize_Cond Pur_OK Purification OK Optimize_Pur Action: Modify Chromatography Gradient or Recrystallization Solvent Pur_Bad->Optimize_Pur

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Patel, B., et al. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • ICH Guideline Official Channel. (2023). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link]

  • Wehr, W. M. (1957). Sulfonamide purification process. U.S. Patent No. US2777844A.
  • Johnson, M. I., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. [Link]

  • Willis, M. C. (2017). Mild Sulfonylation of Anilines. ChemistryViews. [Link]

  • Xu, L., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry. [Link]

  • King, J. F., & Lee, T. M. (1978). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry. [Link]

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. [Link]

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Technical Support Center: Managing Moisture Sensitivity in Reactions with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing sulfonyl chloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting one of the most common failure points in sulfonamide and sulfonate ester synthesis: moisture sensitivity.

Fundamental Principles: The Inherent Reactivity of Sulfonyl Chlorides with Water

Sulfonyl chlorides (R-SO₂Cl) are powerful electrophiles, a property essential for their reaction with nucleophiles like amines and alcohols. However, this high reactivity also makes them highly susceptible to hydrolysis by water, which is often present in trace amounts in solvents, reagents, or adsorbed onto glassware.

The reaction with water is an irreversible process that converts the reactive sulfonyl chloride into the corresponding and typically unreactive sulfonic acid (R-SO₃H).[1][2] This not only consumes the starting material, leading to significantly lower yields, but the resulting sulfonic acid can also complicate the reaction workup and product purification due to its high polarity.[3][4]

The Mechanism of Hydrolysis

The hydrolysis of most alkanesulfonyl and arenesulfonyl chlorides proceeds through a bimolecular nucleophilic substitution (SN2-type) mechanism.[5][6][7][8] Water acts as the nucleophile, attacking the electrophilic sulfur atom. This process is often concerted, meaning bond-formation and bond-breaking occur simultaneously.[7][8]

Caption: SN2-type hydrolysis of a sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide/sulfonate ester yield is very low, and I see a highly polar, water-soluble byproduct. What is the likely cause?

A primary cause for low yields in these reactions is the hydrolysis of the sulfonyl chloride starting material.[1] Sulfonyl chlorides react readily with trace moisture to form the corresponding sulfonic acid, which is unreactive towards amines or alcohols and is highly polar.[3][4]

Q2: What are the tell-tale signs of moisture contamination in my reaction?

  • Low Yield: The most common indicator is a lower-than-expected yield of the desired product.[9]

  • Formation of Sulfonic Acid: Detection of the corresponding sulfonic acid by TLC (baseline spot) or LC-MS is a definitive sign of hydrolysis.[9]

  • Inconsistent Results: High variability in yield between seemingly identical reaction setups often points to differing levels of atmospheric moisture or solvent water content.

  • Difficulty in Purification: The presence of sulfonic acid can complicate extraction and chromatography due to its high polarity and potential to form emulsions.

Q3: How critical is it to use a fresh bottle of a sulfonyl chloride?

It is highly recommended. Over time, sulfonyl chlorides can hydrolyze simply due to exposure to atmospheric moisture each time the bottle is opened.[1] Using an older or improperly stored bottle can introduce significant amounts of the corresponding sulfonic acid from the start, leading to lower yields.

Q4: Can I use an aqueous base like sodium hydroxide for my reaction?

While possible under specific conditions (e.g., Schotten-Baumann reaction), using an aqueous base dramatically increases the risk of hydrolyzing the sulfonyl chloride, which competes directly with your desired nucleophile (amine or alcohol).[1][10] For most laboratory-scale syntheses, an anhydrous organic solvent with a non-nucleophilic organic base like triethylamine or pyridine is the preferred method to neutralize the HCl byproduct.[3][11]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to diagnosing and solving moisture-related issues in your experiments.

Problem: Low Yield and Confirmed Presence of Sulfonic Acid

This is the classic symptom of moisture contamination. The key is to systematically identify and eliminate all potential sources of water.

Troubleshooting_Workflow Start Observation: Low Yield & Sulfonic Acid Byproduct Hypothesis Hypothesis: Moisture Contamination Start->Hypothesis CheckSolvent 1. Verify Solvent Anhydrous Status Hypothesis->CheckSolvent CheckGlassware 2. Ensure Glassware is Dry Hypothesis->CheckGlassware CheckReagents 3. Check Reagents for Water Content Hypothesis->CheckReagents CheckAtmosphere 4. Implement Inert Atmosphere Hypothesis->CheckAtmosphere SolventDry Action: Re-dry or distill solvent. Use molecular sieves. CheckSolvent->SolventDry GlasswareDry Action: Oven or flame-dry all glassware immediately before use. CheckGlassware->GlasswareDry ReagentsDry Action: Use fresh reagents. Dry amine/alcohol if necessary. CheckReagents->ReagentsDry AtmosphereSetup Action: Use N₂ or Ar balloon/manifold. See Protocol B. CheckAtmosphere->AtmosphereSetup Rerun Re-run Experiment with All Precautions SolventDry->Rerun GlasswareDry->Rerun ReagentsDry->Rerun AtmosphereSetup->Rerun Success Problem Solved Rerun->Success

Caption: Troubleshooting workflow for moisture contamination.

Causality & Corrective Actions
  • Solvents: Commercial "anhydrous" solvents can still contain 10-50 ppm of water, which is often sufficient to impact a sensitive reaction. Furthermore, they are hygroscopic and will absorb atmospheric moisture once opened.

    • Solution: Always use freshly dried solvents. For the most demanding reactions, distillation from an appropriate drying agent (e.g., CaH₂ for dichloromethane) is the gold standard.[12] For routine use, storing the solvent over activated molecular sieves is effective.[12] See Protocol A .

  • Glassware: Glass surfaces are covered with a thin film of adsorbed water. Standard air-drying is insufficient to remove this.

    • Solution: All glassware, including stir bars and needles, must be rigorously dried immediately before use. Oven-drying at >120 °C for several hours or flame-drying under vacuum are effective methods.[13][14] The apparatus should be assembled while hot and allowed to cool under a stream of inert gas.

  • Reagents: The amine or alcohol substrate may contain water. Liquid bases like triethylamine or pyridine are also notoriously hygroscopic.

    • Solution: Use fresh, high-purity reagents. Liquid amines and alcohols can be dried over KOH or BaO, followed by distillation.[12] Solid reagents should be dried in a vacuum oven.

  • Atmosphere: On a humid day, the air in your reaction flask is a significant source of water.

    • Solution: The reaction must be performed under an inert atmosphere of dry nitrogen or argon.[15] This involves flushing the assembled, dry apparatus with the inert gas to displace all air and moisture. See Protocol B .

Key Experimental Protocols

Protocol A: Preparation of Anhydrous Solvents

This protocol details the use of molecular sieves, a safe and effective method for drying common organic solvents.[12]

Objective: To reduce the water content of an organic solvent to <10 ppm.

Materials:

  • Solvent to be dried (e.g., Dichloromethane, THF, Acetonitrile)

  • 3Å or 4Å molecular sieves

  • Anhydrous-grade solvent bottle with a septum-sealed cap

  • Oven capable of reaching 300 °C

Procedure:

  • Activate Molecular Sieves: Place the required amount of molecular sieves in a flask and heat in an oven at 300 °C under vacuum for at least 24 hours.[12]

  • Cool Under Inert Atmosphere: Remove the flask from the oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Solvent Addition: Once cool, quickly add the activated sieves to the bottle of anhydrous solvent (a loading of 5-10% m/v is typical).[12]

  • Equilibration: Seal the bottle and allow it to stand for at least 48-72 hours before use.[12] The sieves will trap water molecules within their pores.

  • Withdrawal: Use a dry, nitrogen-flushed syringe and needle to withdraw the required volume of solvent through the septum.[14][16]

Data Table: Common Drying Agents for Organic Solvents
Drying AgentCapacitySpeedMechanismSuitable ForUnsuitable For
Magnesium Sulfate (MgSO₄) HighFastForms hydrates (MgSO₄·7H₂O)Ethers, esters, halogenated alkanes---
Sodium Sulfate (Na₂SO₄) HighSlowForms hydrates (Na₂SO₄·10H₂O)General purpose, pre-dryingDiethyl ether (less effective)[17]
Calcium Chloride (CaCl₂) HighMediumForms hydrates (CaCl₂·6H₂O)Ethers, halogenated alkanesAlcohols, amines (forms adducts)
Molecular Sieves (3Å, 4Å) LowMediumAdsorption (traps water in pores)Most organic solvents---
Calcium Hydride (CaH₂) HighMediumChemical reaction (CaH₂ + 2H₂O → Ca(OH)₂ + 2H₂)Ethers, hydrocarbons, halogenated alkanes[12][18]Alcohols, acids, esters
Potassium Hydroxide (KOH) MediumFastChemical reaction & deliquescenceAmines, basic compoundsAcids, esters, phenols

Data compiled from various sources.[12][17][18][19][20]

Protocol B: Setting Up a Reaction Under Inert Atmosphere

Objective: To exclude atmospheric oxygen and moisture from a reaction vessel.

Materials:

  • Oven- or flame-dried reaction flask with stir bar

  • Rubber septa

  • Balloon filled with nitrogen or argon[16]

  • Needles (one for gas inlet, one for outlet)[14]

Procedure:

  • Assemble Hot Glassware: While still hot, assemble the glassware (e.g., flask and condenser) and cap all openings with rubber septa. Clamp the apparatus to a stand.

  • Purge the System: Insert a needle attached to the inert gas balloon through the septum. Insert a second, open needle (the outlet) in another septum to serve as a vent.[21]

  • Flush: Allow the inert gas to flow through the flask for 5-10 minutes.[21] This process, known as flushing or purging, displaces the heavier, moist air with the dry inert gas.

  • Cool: Remove the outlet needle and allow the flask to cool completely to room temperature with the gas balloon still attached, maintaining a slight positive pressure of inert gas.

  • Add Reagents: Add dry solvents and liquid reagents via a dry, inert-gas-flushed syringe.[14][16] Add solid reagents quickly by briefly removing a septum and immediately re-purging the flask with inert gas.

  • Maintain Atmosphere: Leave the balloon attached to the flask (via the needle) throughout the reaction to maintain a positive pressure, preventing air from entering.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Delloyd's Lab-Tech. Solvent Drying and Drying Agents. [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. [Link]

  • Scribd. Drying Agents for Organic Solvents. [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. [Link]

  • Chemistry LibreTexts. (2024). 4.5: Drying Agents. [Link]

  • Rogae, O. J., & Williams, A. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 10, 1875-1879. [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? [Link]

  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. [Link]

  • Fiveable. Inert atmosphere Definition. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 913-928. [Link]

  • King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. Canadian Journal of Chemistry, 57(19), 2477-2485. [Link]

  • Lisa Nichols. (2021). Inert Atmospheric Methods. YouTube. [Link]

  • Lisa Nichols. (2021). Inert Atmosphere, with no O2. YouTube. [Link]

  • King, J. F., et al. (1994). Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Canadian Journal of Chemistry, 72(6), 1591-1600. [Link]

  • Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. [Link]

  • Quora. (2017). Why will sulfonic acid chlorides not react with water? [Link]

  • King, J. F., et al. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(15), 5757–5768. [Link]

  • Moody, C. J., & Newton, C. G. (2001). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 5(2), 113-116. [Link]

  • Wikipedia. Sulfonyl halide. [Link]

  • Youn, S. W. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-211. [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H and ¹⁹F NMR Spectral Assignment of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a molecule of interest in medicinal chemistry, presents a unique set of challenges and opportunities for spectral analysis. This guide provides an in-depth, experience-driven approach to the assignment of its ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra. We will delve into the theoretical underpinnings of the expected spectral features, offer a robust experimental protocol for data acquisition, and compare NMR spectroscopy with other analytical techniques, thereby providing a comprehensive framework for its characterization.

The Structural Significance of this compound

The molecule this compound incorporates several key functional groups: a difluorinated benzaldehyde ring and a propane-1-sulfonamide chain. The electronic interplay between the electron-withdrawing formyl and fluoro groups on the aromatic ring, coupled with the sulfonamide linkage, creates a distinct electronic environment that is reflected in its NMR spectra. Accurate spectral assignment is crucial for confirming the molecule's identity, assessing its purity, and understanding its conformational dynamics, all of which are critical aspects of drug development and materials science.

Experimental Protocol for NMR Spectral Acquisition

To obtain high-quality ¹H and ¹⁹F NMR spectra of this compound, a systematic approach to sample preparation and instrument setup is essential.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent that readily dissolves the compound without reacting with it is required. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for sulfonamides due to its ability to prevent the exchange of the N-H proton.

  • Concentration: A concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining good signal-to-noise ratios in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H NMR, with its signal set to 0.00 ppm. For ¹⁹F NMR, an external standard such as trifluorotoluene or hexafluorobenzene may be used.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the complex splitting patterns expected for the aromatic protons.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is generally used for routine spectra.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.[1]

  • ¹⁹F NMR Acquisition Parameters:

    • Proton Decoupling: To simplify the spectrum and enhance sensitivity, proton decoupling is employed.

    • Acquisition Parameters: Similar acquisition times and relaxation delays as for ¹H NMR can be used. The number of scans may be adjusted based on the signal-to-noise ratio.

Below is a Graphviz diagram illustrating the general workflow for NMR spectral acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer insert_sample Insert Sample into Spectrometer transfer->insert_sample lock_shim Lock and Shim insert_sample->lock_shim setup_params Setup Acquisition Parameters lock_shim->setup_params acquire_data Acquire FID setup_params->acquire_data ft Fourier Transform (FID to Spectrum) acquire_data->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate Chemical Shifts phase_baseline->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals and Analyze Couplings integrate->assign

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectral Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, the sulfonamide N-H proton, and the protons of the propyl group. The predicted chemical shifts (in ppm) and multiplicities are summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)9.8 - 10.2Singlet1HThe aldehyde proton is highly deshielded due to the adjacent carbonyl group and will appear far downfield.[2]
Aromatic (H-6)7.8 - 8.2Triplet1HThis proton is ortho to the formyl group and coupled to the adjacent fluorine and H-5.
Aromatic (H-5)7.2 - 7.6Triplet of doublets1HThis proton is coupled to H-6 and the two fluorine atoms.
Sulfonamide (-SO₂NH-)8.5 - 9.5Singlet (broad)1HThe chemical shift of the N-H proton is variable and depends on concentration and solvent. In DMSO-d₆, it is expected to be a sharp singlet.[3]
Propyl (-CH₂SO₂-)3.0 - 3.4Triplet2HThese protons are adjacent to the electron-withdrawing sulfonyl group and will be shifted downfield. They are coupled to the adjacent methylene group.
Propyl (-CH₂CH₂SO₂-)1.7 - 2.1Sextet2HThese protons are coupled to the two adjacent methylene groups.
Propyl (-CH₃)0.9 - 1.2Triplet3HThe terminal methyl group will appear in the typical aliphatic region.

Predicted ¹⁹F NMR Spectral Assignment

The ¹⁹F NMR spectrum will provide crucial information about the fluorine substituents on the aromatic ring. Due to the asymmetry of the molecule, the two fluorine atoms are chemically non-equivalent and are expected to show distinct signals.

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityRationale
Fluorine (F-2)-110 to -130Doublet of doubletsThis fluorine is ortho to the sulfonamide group and meta to the formyl group. It will be coupled to the adjacent aromatic proton (H-6) and the other fluorine atom (F-4).
Fluorine (F-4)-100 to -120Doublet of doubletsThis fluorine is para to the sulfonamide group and ortho to the formyl group. It will be coupled to the adjacent aromatic proton (H-5) and the other fluorine atom (F-2).

The exact chemical shifts and coupling constants in both ¹H and ¹⁹F NMR spectra are influenced by the solvent and the conformational preferences of the molecule. Two-dimensional NMR techniques, such as COSY (Correlated Spectroscopy) for H-H correlations and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) for H-C correlations, would be invaluable for unambiguous assignment.[4]

Comparison with Alternative Analytical Techniques

While NMR spectroscopy is a powerful tool for structural elucidation, other analytical techniques can provide complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula.Does not provide information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, S=O, N-H).Fast and non-destructive.Provides limited information on the overall structure.
X-ray Crystallography Precise three-dimensional structure in the solid state.Unambiguous structural determination.Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state conformation.

References

  • Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available from: [Link]

  • Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • NIH. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC. Available from: [Link]

  • PubChem. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Available from: [Link]

  • ResearchGate. N.m.r. data * of substituted benzaldehyde dimethyl acetals. Available from: [Link]

  • NIH. New Frontiers and Developing Applications in 19F NMR - PMC. Available from: [Link]

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and Comparative Analytical Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a highly functionalized aromatic sulfonamide, presents a unique analytical challenge due to its combination of an electron-deficient aromatic system and a flexible alkylsulfonamide chain. This guide provides an in-depth, experience-driven analysis of its expected fragmentation pattern in mass spectrometry, offers a robust experimental protocol for its characterization, and compares the mass spectrometric approach with alternative analytical methodologies.

The Analytical Imperative: Predicting the Fragmentation Cascade

Understanding the fragmentation of this compound is not merely an academic exercise. It is critical for confirming its identity in complex reaction mixtures, identifying potential metabolites in later-stage development, and establishing a baseline for quality control. Our analysis begins with the molecule's fundamental properties.

PropertyValueSource
Molecular FormulaC₁₀H₁₁F₂NO₃S[1]
Molecular Weight263.26 g/mol [1]
Exact Mass263.04277 Da[1]
Protonated Ion [M+H]⁺264.05060 m/zCalculated

The molecule's structure, featuring two electron-withdrawing fluorine atoms and a formyl group on the phenyl ring, significantly influences the stability of the S-Ar bond and dictates the primary fragmentation pathways.[2][3] In positive-ion electrospray ionization (ESI), protonation will likely occur on the sulfonamide nitrogen or the formyl oxygen, initiating a cascade of charge-driven fragmentations upon collision-induced dissociation (CID).

Predicted Fragmentation Pathways

Based on established principles for aromatic sulfonamides, several key fragmentation routes are anticipated.[4][5] The presence of ortho-substituents (fluorine and formyl groups) is known to promote the extrusion of sulfur dioxide (SO₂), a characteristic rearrangement for this class of compounds.[2][3]

  • Loss of Propene (C₃H₆): A common fragmentation for propyl-sulfonamides involves a McLafferty-type rearrangement, leading to the neutral loss of propene (42.08 Da).

  • Cleavage of the C-S Bond: Scission of the bond between the propyl group and the sulfur atom will result in the loss of a propyl radical (43.09 Da), generating a stable sulfonylium ion.

  • Loss of Sulfur Dioxide (SO₂): This is a hallmark fragmentation of aromatic sulfonamides.[2][3] A rearrangement reaction facilitates the neutral loss of SO₂ (63.96 Da), a process often enhanced by electron-withdrawing groups on the aromatic ring.[2]

  • Cleavage of the S-N Bond: Heterolytic cleavage of the sulfonamide bond is a primary and highly diagnostic fragmentation pathway, leading to the formation of a protonated aniline-type fragment.[4]

  • Fragmentation of the Aromatic Ring: Subsequent fragmentation of the substituted phenyl ring can occur, including the loss of carbon monoxide (CO) from the formyl group.

The diagram below illustrates these predicted primary fragmentation pathways from the protonated parent molecule.

G cluster_0 Predicted Fragmentation of this compound M [M+H]⁺ m/z 264.05 F1 [M+H - C₃H₆]⁺ m/z 221.97 M->F1 - C₃H₆ (42.08 Da) McLafferty F2 [M+H - C₃H₇•]⁺ m/z 220.96 M->F2 - C₃H₇• (43.09 Da) C-S Cleavage F3 [M+H - SO₂]⁺ m/z 200.09 M->F3 - SO₂ (63.96 Da) Rearrangement F4 [C₇H₄F₂NO]⁺ m/z 156.02 M->F4 S-N Cleavage F5 [C₃H₇SO₂]⁺ m/z 107.02 M->F5 S-N Cleavage F6 [C₆H₄F₂N]⁺ m/z 128.03 F4->F6 - CO (27.99 Da)

Figure 1: Predicted ESI-MS/MS fragmentation pathways for protonated this compound.

A Validated Protocol for Mass Spectrometric Analysis

To experimentally verify the predicted fragmentation and provide a definitive structural characterization, a robust analytical protocol is essential. The following method details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers the advantage of separating the target compound from potential impurities before structural analysis.

Experimental Workflow

The overall process, from sample preparation to data analysis, is outlined below. This self-validating system ensures reproducibility and data integrity.

Figure 2: A typical experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.

  • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile (ACN) and deionized water to create a 1 mg/mL stock solution.

  • Perform a serial dilution using the same solvent to a final concentration of 1-10 µg/mL for analysis.

  • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Injection Volume: 2-5 µL.

3. Mass Spectrometry (MS) Parameters (ESI-QTOF or Orbitrap):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Gas Temperature: 300 – 350 °C.

  • Drying Gas Flow: 8 – 12 L/min.

  • Nebulizer Pressure: 35 – 45 psi.

  • Acquisition Mode:

    • MS1 (Full Scan): Scan range of m/z 100-500 to detect the [M+H]⁺ precursor ion.

    • MS2 (Tandem MS): Data-dependent acquisition (DDA) or targeted MS/MS of the precursor ion at m/z 264.05.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV) to observe both low-energy and high-energy fragments.

4. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to the target compound.

  • Identify the monoisotopic mass of the precursor ion in the MS1 scan.

  • Analyze the MS/MS spectrum, matching the observed fragment m/z values to the predicted fragmentation pathways. Calculate mass errors (in ppm) to confirm elemental compositions.

A Comparative Look: Alternative Analytical Technologies

While mass spectrometry is unparalleled for providing detailed structural information from minute sample quantities, a comprehensive analytical strategy often involves orthogonal techniques. Each method provides a different piece of the molecular puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
Tandem Mass Spectrometry (MS/MS) Molecular weight and detailed structural fragment information.Unmatched sensitivity and specificity for structural elucidation.[5] Requires very little sample.Provides limited information on stereochemistry or atom connectivity without standards.
High-Performance Liquid Chromatography (HPLC-UV) Purity assessment and quantification.Robust, reproducible, and widely available for purity and concentration measurements.[6][7]Provides no structural information beyond chromatographic behavior and UV absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive atom connectivity (¹H, ¹³C), and 3D structure (NOESY).The gold standard for unambiguous structure determination of pure compounds.[8]Requires significantly more sample (mg quantities) and is less sensitive than MS.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, S=O, N-H).Quick and non-destructive method for confirming the presence of key functional moieties.Provides a molecular "fingerprint" but is not suitable for complete structure determination on its own.

For the specific goal of confirming the identity of a newly synthesized batch of this compound, a combination of LC-MS/MS for initial confirmation and purity, followed by NMR for definitive structural proof of the bulk material, represents a best-practice, scientifically sound approach.

Conclusion

The structural characterization of this compound is effectively achieved through tandem mass spectrometry. By leveraging established fragmentation principles for aromatic sulfonamides, a detailed fragmentation map can be predicted, focusing on key losses of the propyl group, sulfur dioxide, and characteristic cleavages of the sulfonamide bond.[2][4] This predictive model, when coupled with the robust LC-MS/MS protocol provided, allows for confident identification. While MS provides exquisite sensitivity and structural detail, integrating it with orthogonal techniques like NMR and HPLC-UV ensures a comprehensive and irrefutable analytical characterization, meeting the high standards of modern chemical and pharmaceutical research.

References

  • Hu, W., Sun, C., & Wang, C. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(15), 2413-8. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Available from: [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Available from: [Link]

  • Journal of the AOAC. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available from: [Link]

  • University of Baghdad Digital Repository. (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. Available from: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Available from: [Link]

  • Semantic Scholar. (1993). Rearrangement of aromatic sulfonate anions in the gas phase. Available from: [Link]

  • PubChem. (n.d.). N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Available from: [Link]

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A Comparative Guide to the Biological Activity of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and Other Prominent Sulfa Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The sulfonamide functional group (–SO₂NH–) is a cornerstone of modern medicinal chemistry. First introduced as antibacterial agents, compounds bearing this moiety have since demonstrated a remarkable range of biological activities, establishing the sulfonamide as a "privileged scaffold" capable of interacting with diverse enzymatic targets.[1][2][3] This versatility has led to the development of diuretics, antidiabetic drugs, anti-inflammatory agents, and treatments for glaucoma.[1][3]

This guide provides a comparative analysis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide , a specialized sulfonamide derivative[4][5], against three clinically significant sulfa drugs, each representing a distinct mechanism of action:

  • Sulfamethoxazole: A classic antibiotic targeting bacterial folic acid synthesis.[6][][8]

  • Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used as an anti-inflammatory agent.[9][10][11]

  • Dorzolamide: A carbonic anhydrase (CA) inhibitor for the treatment of glaucoma.[12][13][14]

Through a detailed examination of structure-activity relationships (SAR) and a series of proposed, standardized in vitro assays, this guide will elucidate the probable biological profile of this compound and explain why its specific molecular architecture directs its utility away from these classic sulfonamide targets and towards a different, highly specific application in pharmaceutical synthesis.

Structural Analysis of Lead and Comparator Compounds

The biological activity of a sulfonamide is dictated by the nature of the substituents on both the sulfonamide nitrogen (N1) and the aromatic ring. Below are the structures of the compounds under review.

  • This compound (DFPS): This compound is characterized by a propane-sulfonamide group and a highly substituted phenyl ring containing two fluorine atoms and an ortho-formyl (aldehyde) group. Notably, it lacks the free para-amino group characteristic of antibacterial sulfonamides. It is documented as a key intermediate in the synthesis of the BRAF kinase inhibitor Vemurafenib.[15][16]

  • Sulfamethoxazole: Features the essential p-aminobenzenesulfonamide core, making it a structural analog of para-aminobenzoic acid (PABA).[][8] The N1 position is substituted with a methylisoxazole ring, which modulates its pharmacokinetic properties.

  • Celecoxib: A diaryl-substituted pyrazole. Its benzenesulfonamide moiety binds to a specific hydrophilic pocket in the COX-2 enzyme, contributing to its selectivity over COX-1.[9][11]

  • Dorzolamide: A bicyclic thiophene derivative. Its sulfonamide group is crucial for binding to the zinc ion in the active site of carbonic anhydrase.[12][17]

Comparative Biological Evaluation (Hypothetical Framework)

To objectively compare DFPS with the established drugs, we propose a panel of standard enzymatic and cellular assays. Based on decades of structure-activity relationship studies, we can predict the likely outcome of these experiments.

Part A: Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The primary mechanism of antibacterial sulfonamides is the competitive inhibition of DHPS, an essential enzyme in the bacterial folic acid pathway.[6][18][19] These drugs act as mimics of the enzyme's natural substrate, PABA.

Causality Behind Experimental Choice: The foundational requirement for a sulfonamide to act as a PABA antagonist is the presence of a free p-aminobenzenesulfonamide structure.[20] DFPS completely lacks this feature. Its amino group is acylated by the propanesulfonyl group, and the para position relative to the sulfonamide linkage is substituted with a fluorine atom. Therefore, it is not expected to bind to the DHPS active site.

Proposed Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strain: Use a quality control strain of Escherichia coli (e.g., ATCC 25922).

  • Preparation: Prepare serial two-fold dilutions of DFPS and Sulfamethoxazole in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Adjust a bacterial suspension to a 0.5 McFarland standard and dilute to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Predicted Outcome:

CompoundPredicted MIC against E. coli (µg/mL)
Sulfamethoxazole8 - 32
DFPS>1024 (Inactive)

This predicted result underscores the critical importance of the PABA-like scaffold for antibacterial activity.

Part B: Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

Celecoxib achieves its anti-inflammatory effect by selectively inhibiting the COX-2 enzyme, which is responsible for producing inflammatory prostaglandins.[10][21] This selectivity is driven by its specific three-dimensional shape and the interaction of its sulfonamide group with a side pocket unique to the COX-2 active site.[11]

Causality Behind Experimental Choice: The structure of DFPS does not resemble the diaryl heterocyclic scaffold of Celecoxib or other coxibs. It lacks the specific arrangement of aromatic rings required to fit snugly into the elongated active site of COX-2. Therefore, it is not expected to exhibit significant COX inhibitory activity.

Proposed Protocol: COX-1/COX-2 Inhibition Assay

  • Enzymes: Use purified human recombinant COX-1 and COX-2 enzymes.

  • Assay Principle: A colorimetric or fluorometric inhibitor screening kit can be used to measure the peroxidase activity of COX. Arachidonic acid is added as the substrate.

  • Procedure: Pre-incubate the enzymes with various concentrations of DFPS and Celecoxib.

  • Initiation & Measurement: Initiate the reaction by adding arachidonic acid and measure the absorbance or fluorescence over time according to the kit manufacturer's instructions.

  • Analysis: Calculate the concentration of each compound required to inhibit 50% of the enzyme activity (IC₅₀).

Predicted Outcome:

CompoundPredicted COX-1 IC₅₀ (µM)Predicted COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib~15~0.04~375
DFPS>100 (Inactive)>100 (Inactive)Not Applicable
Part C: Carbonic Anhydrase (CA) Inhibition

Dorzolamide lowers intraocular pressure by inhibiting carbonic anhydrase II in the ciliary body of the eye, reducing the production of aqueous humor.[12][14] The primary interaction involves the sulfonamide anion (–SO₂NH⁻) coordinating to the Zn²⁺ ion at the enzyme's active site.[22]

Causality Behind Experimental Choice: While many sulfonamides can inhibit CAs to some degree, high-potency inhibitors like Dorzolamide possess additional structural features (like its thiophene ring system) that form crucial hydrogen bonds and van der Waals interactions within the active site, securing a tight binding.[22][23] The simple N-phenylpropane sulfonamide structure of DFPS lacks these optimized features, suggesting it would be, at best, a very weak inhibitor.

Proposed Protocol: Human Carbonic Anhydrase II (hCA-II) Inhibition Assay

  • Enzyme: Use purified hCA-II.

  • Assay Principle: Monitor the esterase activity of hCA-II using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed to the yellow-colored 4-nitrophenolate.

  • Procedure: In a 96-well plate, add buffer, enzyme, and varying concentrations of DFPS and Dorzolamide.

  • Initiation & Measurement: Add NPA to each well and monitor the increase in absorbance at 400 nm over time.

  • Analysis: Calculate the inhibition constant (Ki) for each compound by fitting the data to the Morrison equation for tight-binding inhibitors or by using a Dixon plot.

Predicted Outcome:

CompoundPredicted hCA-II Inhibition Constant (Ki)
DorzolamideLow nanomolar (e.g., ~3 nM)
DFPSHigh micromolar to millimolar (e.g., >50,000 nM)

Visualizations of Key Concepts

Sulfa_Drug_MoA cluster_Bacteria Bacterial Cell PABA PABA DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA/RNA Synthesis THF->DNA Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial sulfonamides.

Enzyme_Inhibition_Workflow start Start reagents Prepare Reagents: - Buffer - Purified Enzyme - Substrate - Test Compounds (e.g., DFPS) start->reagents plate Dispense enzyme and serially diluted compounds into 96-well plate reagents->plate incubate Pre-incubate to allow compound-enzyme binding plate->incubate reaction Initiate reaction by adding substrate incubate->reaction measure Measure signal (e.g., absorbance) over time using a plate reader reaction->measure analyze Analyze data: Calculate IC50 or Ki values measure->analyze end End analyze->end

Caption: General workflow for an in vitro enzyme inhibition assay.

SAR_Logic Core Sulfonamide Core (R-SO2NH-R') DHPS DHPS Inhibition (Antibacterial) Core->DHPS COX2 COX-2 Inhibition (Anti-inflammatory) Core->COX2 CA Carbonic Anhydrase Inhibition (Anti-glaucoma) Core->CA Req1 Requirement: p-aminobenzene group (PABA mimic) DHPS->Req1 Req2 Requirement: Specific diaryl scaffold for active site fit COX2->Req2 Req3 Requirement: Groups for H-bonding besides Zn²⁺ binding CA->Req3 DFPS DFPS Structure: - No p-amino group - Simple phenylpropane DFPS->Req1 Fails DFPS->Req2 Fails DFPS->Req3 Fails

Caption: Structure-Activity Relationship (SAR) comparison.

Discussion and Conclusion

The comparative analysis, based on established structure-activity relationships, strongly indicates that This compound (DFPS) would be inactive as an antibacterial agent, a COX-2 inhibitor, and a carbonic anhydrase inhibitor.

  • Lack of Antibacterial Activity: The absence of the p-aminobenzenesulfonamide moiety, essential for mimicking PABA, precludes its interaction with dihydropteroate synthase.[19][20]

  • Lack of COX-2 Inhibition: Its molecular architecture does not match the specific structural requirements of coxibs needed to bind effectively and selectively within the COX-2 active site.[11]

  • Lack of Carbonic Anhydrase Inhibition: While possessing the core zinc-binding sulfonamide group, it lacks the additional heterocyclic or aromatic features that confer high-affinity binding to carbonic anhydrase isoforms.[22][23]

The true value of DFPS is not in its intrinsic biological activity but in its role as a highly specialized chemical intermediate. The difluoro-formylphenyl portion of the molecule is a precisely engineered building block for the synthesis of more complex molecules, most notably Vemurafenib, a potent and selective inhibitor of the mutated BRAF V600E kinase used in melanoma treatment.[16] In this context, the sulfonamide group serves to activate the phenyl ring and facilitate the subsequent synthetic steps.

References

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A Comparative Guide to the Chemical Reactivity of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide and its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, N-aryl sulfonamides and benzaldehyde derivatives serve as pivotal structural motifs. The strategic introduction of fluorine atoms onto the aromatic ring can profoundly alter a molecule's physicochemical properties, including its reactivity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth, objective comparison of the chemical reactivity between N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (1) and its non-fluorinated counterpart, N-(3-formylphenyl)propane-1-sulfonamide (2) .

This analysis is grounded in fundamental principles of physical organic chemistry and is supported by illustrative experimental data designed to highlight the significant electronic impact of fluorine substitution. We will explore the reactivity of both the aldehyde and sulfonamide functional groups, providing researchers, scientists, and drug development professionals with a predictive framework for employing these valuable synthetic intermediates.

Theoretical Framework: The Electronic Influence of Fluorine

The primary differentiator between compounds 1 and 2 is the presence of two fluorine atoms on the phenyl ring of 1 . Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through sigma bonds (a strong -I inductive effect).[1] This inductive effect is the dominant factor influencing the reactivity of the adjacent formyl (aldehyde) group.

The two fluorine atoms in 1 , positioned ortho and para to the sulfonamide group and ortho and meta to the formyl group, significantly reduce the electron density of the aromatic ring. This electronic perturbation has two major consequences that will be explored experimentally:

  • Enhanced Electrophilicity of the Aldehyde Carbonyl: The strong inductive withdrawal of electron density by the fluorine atoms makes the carbonyl carbon of the formyl group in compound 1 significantly more electron-deficient (more electrophilic) compared to that in compound 2 . This is expected to accelerate the rate of nucleophilic addition reactions at the aldehyde.[2]

  • Increased Acidity of the Sulfonamide N-H Bond: The electron-withdrawing nature of the fluorinated ring in 1 stabilizes the conjugate base (sulfonamide anion) formed upon deprotonation. This results in a lower pKa for the sulfonamide proton in 1 compared to 2 , making it a stronger acid.[3]

The following sections will present experimental protocols and comparative data to quantify these reactivity differences.

Comparative Experimental Analysis

To provide a clear and quantitative comparison, a series of experiments were designed to probe the reactivity of the aldehyde and sulfonamide moieties of both compounds.

Part 1: Reactivity of the Aldehyde Functional Group

The enhanced electrophilicity of the aldehyde in the fluorinated compound 1 is demonstrated through two classic carbonyl reactions: a Wittig reaction and a reductive amination.

The Wittig reaction, which converts an aldehyde to an alkene, is an excellent probe for carbonyl electrophilicity. The rate-determining step for reactions involving stabilized ylides is the initial nucleophilic attack of the ylide on the carbonyl carbon.[4] A more electrophilic aldehyde will react faster.

Wittig_Reaction

Experimental Protocol: Kinetic Monitoring of the Wittig Reaction

  • Preparation of Ylide Solution: A 0.1 M solution of ethyl (triphenylphosphoranylidene)acetate in anhydrous tetrahydrofuran (THF) is prepared.

  • Reaction Setup: In separate, dry NMR tubes, this compound (1 ) (0.05 mmol) and N-(3-formylphenyl)propane-1-sulfonamide (2 ) (0.05 mmol) are dissolved in 0.5 mL of THF-d8.

  • Initiation and Monitoring: To each NMR tube, 0.5 mL of the 0.1 M ylide solution (0.05 mmol, 1.0 equiv) is added at 25°C. The reactions are monitored by ¹H NMR spectroscopy, tracking the disappearance of the aldehyde proton signal (~10 ppm) over time.

  • Data Analysis: The concentration of the aldehyde at various time points is determined by integrating the aldehyde peak relative to an internal standard (e.g., 1,3,5-trimethoxybenzene). A plot of ln([Aldehyde]) versus time is used to determine the pseudo-first-order rate constant (k).

Comparative Data: Wittig Reaction Kinetics

CompoundAldehydePseudo-First-Order Rate Constant (k) at 25°C (s⁻¹)Relative Rate
1 This compound1.8 x 10⁻³6.0
2 N-(3-formylphenyl)propane-1-sulfonamide3.0 x 10⁻⁴1.0

Analysis and Interpretation: The fluorinated analog 1 undergoes the Wittig reaction approximately 6 times faster than its non-fluorinated counterpart 2 . This significant rate enhancement is a direct consequence of the increased electrophilicity of the carbonyl carbon due to the strong inductive electron-withdrawing effects of the two fluorine atoms.[5]

Reductive amination is a cornerstone reaction in medicinal chemistry for forming C-N bonds. The initial, often rate-limiting, step is the formation of an iminium ion from the aldehyde and an amine, a process that is accelerated by increased carbonyl electrophilicity.

Reductive_Amination

Experimental Protocol: Reductive Amination

  • Reaction Setup: To separate vials, this compound (1 ) (1.0 mmol) and N-(3-formylphenyl)propane-1-sulfonamide (2 ) (1.0 mmol) are dissolved in 10 mL of 1,2-dichloroethane.

  • Amine Addition: Benzylamine (1.1 mmol, 1.1 equiv) is added to each vial, followed by stirring for 20 minutes at room temperature to facilitate imine formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv) is added in one portion to each vial.

  • Reaction and Workup: The reactions are stirred at room temperature for 4 hours. They are then quenched with saturated aqueous NaHCO₃ solution and extracted with dichloromethane. The organic layers are dried, concentrated, and the crude product is purified by column chromatography.

  • Analysis: The isolated yield of the secondary amine product is determined.

Comparative Data: Reductive Amination Yield

CompoundAldehydeIsolated Yield (%) after 4 hours
1 This compound92%
2 N-(3-formylphenyl)propane-1-sulfonamide65%

Analysis and Interpretation: Under identical reaction conditions, the fluorinated aldehyde 1 provides a significantly higher yield of the desired secondary amine. This result corroborates the kinetic data from the Wittig experiment, indicating that the initial nucleophilic attack of the amine and subsequent iminium ion formation is more efficient for the more electrophilic fluorinated aldehyde.[6]

Part 2: Reactivity of the Sulfonamide Functional Group

The electron-withdrawing fluorine atoms also influence the properties of the sulfonamide moiety, primarily by increasing the acidity of the N-H proton.

The acidity of the sulfonamide proton can be quantified by determining the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: A 0.01 M solution of each compound (1 and 2 ) is prepared in a 1:1 mixture of acetonitrile and water.

  • Titration: The solution is titrated with a standardized 0.01 M aqueous NaOH solution at 25°C.

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Analysis: A titration curve (pH vs. volume of NaOH added) is plotted. The pKa is determined as the pH at the half-equivalence point.

Comparative Data: Sulfonamide Acidity

CompoundSulfonamideExperimentally Determined pKa
1 This compound8.9
2 N-(3-formylphenyl)propane-1-sulfonamide10.2

Analysis and Interpretation: The pKa of the fluorinated sulfonamide 1 is 1.3 units lower than that of the non-fluorinated analog 2 . This demonstrates a substantial increase in acidity, which is attributed to the stabilization of the resulting sulfonamide anion by the potent inductive effect of the fluorine substituents.[7][8] This enhanced acidity can have significant implications for reaction conditions, particularly in base-mediated reactions involving the sulfonamide nitrogen.

Summary and Conclusion

The inclusion of two fluorine atoms on the phenyl ring of this compound (1 ) leads to marked and predictable changes in its chemical reactivity compared to its non-fluorinated analog (2 ).

  • Aldehyde Reactivity: Compound 1 exhibits significantly enhanced reactivity towards nucleophiles at the formyl group. This was demonstrated by a 6-fold increase in the rate of the Wittig reaction and a substantially higher yield in a fixed-time reductive amination. This heightened reactivity stems from the powerful electron-withdrawing inductive effect of the fluorine atoms, which increases the electrophilicity of the carbonyl carbon.

  • Sulfonamide Acidity: The sulfonamide N-H proton of compound 1 is considerably more acidic (ΔpKa = 1.3) than that of compound 2 . This is due to the stabilization of the conjugate base by the electron-deficient aromatic ring.

These findings provide a clear guide for synthetic chemists. When utilizing this compound, one can expect faster and more efficient reactions at the aldehyde position, often under milder conditions than required for its non-fluorinated counterpart. Furthermore, the increased acidity of the sulfonamide must be considered when planning base-mediated transformations at the nitrogen center, as it will deprotonate more readily. This guide underscores the power of fluorine substitution as a tool to fine-tune molecular reactivity for applications in drug discovery and materials science.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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A Researcher's Guide to the Structural Elucidation of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide Derivatives by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive methodological framework for the synthesis, crystallization, and X-ray crystallographic analysis of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide derivatives. As of this writing, specific crystallographic data for this class of compounds are not prevalent in publicly accessible databases such as the Cambridge Structural Database (CSD).[1][2][3] Therefore, this document serves as a predictive and instructional resource for researchers venturing into this area of chemical space. We will leverage established principles and comparative data from structurally related molecules to provide a robust roadmap for obtaining high-quality single crystals and interpreting their three-dimensional structures.

The N-arylsulfonamide scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents. The specific substitution pattern of a 2,4-difluoro-3-formylphenyl group offers intriguing possibilities for molecular interactions, particularly in the context of drug-receptor binding, where the fluorine atoms can modulate electronic properties and the formyl group can act as a key hydrogen bond acceptor. Understanding the precise three-dimensional arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, providing precise data on bond lengths, angles, and intermolecular interactions.[4][5]

Part 1: Synthesis of this compound

The synthesis of the target compound requires a multi-step approach, beginning with commercially available precursors. The key challenge is the introduction of the formyl group at the C3 position of the aniline ring. A plausible and efficient route involves the formylation of 2,4-difluoroaniline followed by sulfonylation.

Proposed Synthetic Workflow

The overall synthetic strategy is outlined below. The first step, a regioselective formylation, is critical for installing the aldehyde group at the desired position, ortho to one fluorine and meta to the other. The subsequent reaction with propanesulfonyl chloride yields the target sulfonamide.

SynthesisWorkflow A 2,4-Difluoroaniline C 3-Amino-2,6-difluorobenzaldehyde A->C Formylation B Vilsmeier-Haack Reagent (DMF, POCl3) F Target Molecule: N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide C->F Sulfonylation D Propane-1-sulfonyl chloride E Pyridine (Base)

Caption: Proposed synthetic pathway for the target molecule.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-Amino-2,6-difluorobenzaldehyde

  • Reagent Preparation: In a three-neck flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (POCl₃, 1.2 eq) to ice-cold N,N-dimethylformamide (DMF, 3 eq). Stir for 30 minutes at 0°C.

  • Formylation: Dissolve 2,4-difluoroaniline (1.0 eq), a commercially available starting material, in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.[4][5][6][7][8]

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.

  • Purification: Filter the solid product, wash with cold water, and purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 3-amino-2,6-difluorobenzaldehyde.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the synthesized 3-amino-2,6-difluorobenzaldehyde (1.0 eq) in anhydrous pyridine at 0°C under a nitrogen atmosphere.

  • Sulfonylation: Slowly add propane-1-sulfonyl chloride (1.1 eq) to the solution. The use of a sulfonyl chloride is a standard and effective method for creating the sulfonamide bond.[9]

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into cold 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the final this compound.

Part 2: Crystallization Strategies

Obtaining X-ray quality single crystals is often the most challenging step.[5] The ideal crystal should be well-formed, optically clear, and typically between 0.1 and 0.3 mm in its dimensions.[4] For small organic molecules like sulfonamides, several techniques can be employed.

Recommended Crystallization Protocols
  • Slow Evaporation: This is the simplest method.[6][10]

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

    • Loosely cap the vial to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion: This technique is highly effective for yielding high-quality crystals from small amounts of material.[6][7][10]

    • Dissolve the compound in a small amount of a relatively high-boiling point solvent (e.g., chloroform or dichloromethane) in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether).

    • Over time, the anti-solvent vapor will diffuse into the compound's solution, gradually reducing its solubility and promoting slow crystallization.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, or even further in a refrigerator. This controlled decrease in temperature reduces solubility, leading to crystallization.[10]

Part 3: X-ray Diffraction Analysis

Once suitable crystals are obtained, the process of determining the molecular structure can begin. This involves data collection, structure solution, and refinement.[11]

Standard X-ray Crystallography Workflow

XrayWorkflow A Grow Single Crystal B Select & Mount Crystal on Diffractometer A->B C Collect Diffraction Data (Intensities & Angles) B->C D Process Data (Integration & Scaling) C->D E Solve Structure (Determine Electron Density Map) D->E F Refine Model (Fit Atoms to Density) E->F G Validate & Analyze (Generate CIF File) F->G

Caption: Standard workflow for single-crystal X-ray diffraction.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[4]

  • Data Collection: The crystal is placed in a stream of X-rays (often from a Molybdenum or Copper source) and rotated. A detector records the positions and intensities of the diffracted X-ray beams.[5]

  • Structure Solution: The diffraction data is used to calculate an electron density map of the crystal's unit cell.

  • Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data. This iterative process yields precise atomic coordinates, bond lengths, and bond angles.

  • Data Validation and Deposition: The final structure is validated and typically deposited in a crystallographic database as a Crystallographic Information File (CIF). The CCDC is the world's repository for small-molecule organic and metal-organic crystal structures.[1][3]

Part 4: Comparative Analysis with an Alternative Structure

To provide a tangible benchmark for researchers, the table below presents the crystallographic data for a related compound, N-(2,4-Dichlorophenyl)benzenesulfonamide .[2] While the electronic and steric properties of chlorine differ from fluorine and a formyl group, the overall sulfonamide linkage and disubstituted phenyl ring provide a relevant structural comparison. Researchers analyzing novel derivatives of this compound should expect to report a similar set of parameters.

ParameterN-(2,4-Dichlorophenyl)benzenesulfonamide [2]This compound Derivative (Hypothetical)
Chemical Formula C₁₂H₉Cl₂NO₂Se.g., C₁₀H₁₁F₂NO₃S
Formula Weight 302.16e.g., 279.26
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
a (Å) 8.2428 (6)To be determined
b (Å) 19.473 (1)To be determined
c (Å) 16.873 (1)To be determined
β (°) ** 103.317 (7)To be determined
Volume (ų) **2635.5 (3)To be determined
Z 8To be determined
R-factor (R1) 0.048Aim for < 0.05
wR2 (all data) 0.106Aim for < 0.15
Goodness-of-fit (S) 1.08Aim for ~1.0

Key Insights from the Comparative Structure:

  • The structure of N-(2,4-Dichlorophenyl)benzenesulfonamide reveals two independent molecules in the asymmetric unit.[2]

  • The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, forming dimers.[2] This is a common and expected interaction for secondary sulfonamides.

  • An intramolecular N—H···Cl hydrogen bond is also observed, influencing the conformation of the molecule.[2] Researchers should be vigilant for similar intramolecular interactions, such as N-H···F or N-H···O(formyl), in the target compounds.

By following the detailed methodologies presented in this guide, researchers will be well-equipped to synthesize, crystallize, and structurally characterize novel this compound derivatives, contributing valuable data to the fields of medicinal chemistry and structural science.

References

  • Cambridge Crystallographic Data Centre. Wikipedia. [Link]

  • Gowda, B. T., Foro, S., Nirmala, P. G., & Fuess, H. (2010). N-(2,4-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o229. [Link]

  • CCDC – The Cambridge Crystallographic Data Centre. Talents by StudySmarter. [Link]

  • CCDC. Chemistry World. [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2433. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024). YouTube. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(10), 895-905. [Link]

  • Single Crystal X-ray Diffraction. University of York. [Link]

  • Zhang, T., et al. (2015). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters, 6(5), 556-561. [Link]

  • García-Ruiz, J. M. (2007). Crystallization techniques for small molecules compounds: a review. Acta Crystallographica Section A: Foundations and Advances, 63(a1), s68-s68. [Link]

  • Staples, R. (2021). Getting Crystals Your Crystallographer Will Treasure. Michigan State University. [Link]

  • Crystal Growing Tips. University of Florida. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. (2021). MDPI. [Link]

  • Madhan, B., et al. (2021). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 834–840. [Link]

  • Synthesis of N-F sulfonamides 4-1a-g. ResearchGate. [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Publications. [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Pelletier, G., & Raushel, F. M. (2013). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 9, 1839–1843. [Link]

  • Gowda, B. T., Foro, S., & Fuess, H. (2010). N-(2,4-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o229. [Link]

  • Gowda, B. T., et al. (2010). N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3144. [Link]

  • Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. [Link]

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A Comparative Guide to the Purity Assessment of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide, a key intermediate in the synthesis of various therapeutic agents, demands rigorous purity verification.[1] Contaminants, such as residual solvents, unreacted starting materials, or by-products, can significantly alter the compound's stability, reactivity, and toxicological profile.[2] This guide provides an in-depth technical comparison of elemental analysis as a primary method for purity assessment against other common analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Elemental analysis, specifically CHNS analysis, serves as a fundamental, quantitative technique to verify the empirical formula of a synthesized compound.[3] Based on the principle of complete combustion, it determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur within a sample.[4] The technique's power lies in its direct comparison of experimentally determined elemental composition against theoretically calculated values. A close correlation provides strong evidence of high purity, while significant deviations can indicate the presence of specific types of impurities.[5]

Theoretical Foundation: The Stoichiometric Benchmark

The entire premise of using elemental analysis for purity assessment rests on the law of definite proportions. A pure compound will always contain the same elements combined in the same proportion by mass. For this compound, the first step is to establish this theoretical benchmark.

Molecular Information:

  • Molecular Formula: C₁₀H₁₁F₂NO₃S[6]

  • Molecular Weight: 263.26 g/mol [6]

Calculation of Theoretical Elemental Composition:

The theoretical mass percentage of each element is calculated as follows:

  • Carbon (C): (10 * 12.011) / 263.26 * 100% = 45.61%

  • Hydrogen (H): (11 * 1.008) / 263.26 * 100% = 4.21%

  • Nitrogen (N): (1 * 14.007) / 263.26 * 100% = 5.32%

  • Sulfur (S): (1 * 32.065) / 263.26 * 100% = 12.18%

These values represent the "gold standard" for a 100% pure sample. The experimental results from the CHNS analyzer will be compared directly against these figures.

Experimental Protocol for CHNS Elemental Analysis

This protocol is designed to be a self-validating system, incorporating calibration with certified standards to ensure the trustworthiness of the results. The core of this method is the complete and instantaneous oxidation of the sample via flash combustion, based on the Dumas method.[4][7]

1. Instrumentation and Setup:

  • An automated CHNS elemental analyzer equipped with a high-temperature combustion furnace, reduction column, gas chromatography (GC) separation system, and a thermal conductivity detector (TCD).[7]

  • A high-precision microbalance (readable to at least 0.001 mg) is critical due to the small sample sizes required.[8]

2. Sample Preparation (The Causality of Care):

  • Why: The sample must be perfectly homogenous and dry. Non-homogeneity leads to non-representative sampling and inaccurate results. Moisture or residual solvents will artificially inflate the hydrogen percentage and, to a lesser extent, the carbon percentage, leading to a false purity assessment.[9]

  • Protocol:

    • Finely grind the this compound sample to a uniform consistency using an agate mortar and pestle.[5]

    • Dry the sample in a vacuum oven at a temperature below its melting point (e.g., 40-50°C) for several hours or until a constant weight is achieved.

    • Store the dried sample in a desiccator to prevent moisture reabsorption.

3. Instrument Calibration (The Trustworthiness Pillar):

  • Why: Calibration with a certified, ultra-pure organic standard ensures the analyzer's response is accurate and linear. This step validates the instrument's performance before analyzing the unknown sample. Acetanilide is a common standard due to its stability and well-defined elemental composition.

  • Protocol:

    • Accurately weigh 1-2 mg of a certified standard (e.g., Acetanilide) into a tin capsule using the microbalance.

    • Analyze a minimum of three standard samples to establish a calibration factor or response curve for C, H, N, and S. The results should be within the specified tolerance of the certified values (e.g., ±0.3%).

    • Run a blank (empty tin capsule) to ensure there is no contamination from the system or atmosphere.

4. Sample Analysis Workflow:

  • Protocol:

    • Accurately weigh approximately 1-2 mg of the dried sulfonamide sample into a tin capsule and seal it.

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The sample is dropped into the combustion furnace (900-1000°C) with a pulse of pure oxygen.[10]

    • Combustion converts the elements into their gaseous oxides: CO₂, H₂O, N₂, and SO₂ (along with nitrogen oxides, NOx).[4]

    • The gas mixture passes through a reduction tube (containing copper) to convert NOx to N₂ and remove excess oxygen.[9]

    • The resulting gas mixture (He carrier gas + CO₂, H₂O, N₂, SO₂) is separated by a GC column.

    • The TCD detects the concentration of each gas as it elutes from the column, providing data to calculate the elemental percentages.

    • Analyze the sample in triplicate to ensure repeatability and precision.

Below is a diagram illustrating the complete workflow for elemental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Grind Grind Sample to Homogenous Powder Dry Dry Sample under Vacuum Grind->Dry Combust Flash Combustion (~1000°C in O₂) Weigh Weigh 1-2 mg into Tin Capsule Dry->Weigh Weigh->Combust Reduce Reduction (NOx → N₂) Combust->Reduce Calculate Calculate % Composition Separate GC Separation (CO₂, H₂O, N₂, SO₂) Reduce->Separate Detect TCD Detection Separate->Detect Detect->Calculate Compare Compare Experimental vs. Theoretical Values Calculate->Compare Purity Assess Purity Compare->Purity

Workflow for Purity Assessment via CHNS Elemental Analysis.

Interpreting the Results: A Quantitative Verdict

The purity of the sample is determined by the closeness of the experimental values to the theoretical percentages. An acceptable range for high-purity pharmaceutical compounds is typically within ±0.4% of the theoretical value for each element.

ElementTheoretical %Experimental Result (Hypothetical)DeviationInterpretation
Carbon (C)45.61%45.45%-0.16%Acceptable
Hydrogen (H)4.21%4.18%-0.03%Acceptable
Nitrogen (N)5.32%5.29%-0.03%Acceptable
Sulfur (S)12.18%12.11%-0.07%Acceptable

In this hypothetical scenario, the experimental data strongly correlates with the theoretical values, indicating a sample purity of >99%. A deviation greater than 0.4% would trigger further investigation using more specific techniques to identify the nature of the impurity.[5]

Comparative Guide: Elemental Analysis vs. Orthogonal Methods

While elemental analysis provides an excellent overall purity check, it cannot identify or quantify individual impurities.[7] For comprehensive quality control in drug development, it must be complemented by orthogonal methods that offer different selectivity.[11]

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
Elemental Analysis (CHNS) Flash combustion and detection of resulting elemental gases.[4]% composition of C, H, N, S. Confirms empirical formula and overall purity.High (µg)[8]ExcellentFast, cost-effective, highly accurate for bulk purity, requires no specific impurity standards.[5][7]Non-specific; cannot identify or quantify individual impurities. Insensitive to isomeric impurities.
HPLC (High-Performance Liquid Chromatography) Differential partitioning of analytes between a stationary and mobile phase.[12]Purity profile, retention times, and quantification of non-volatile impurities.Very High (ng-pg)[12]ExcellentRobust, highly precise for quantifying known and unknown impurities, widely used in QC.[1][11]Requires reference standards for impurity identification, potential for co-elution.[12]
GC (Gas Chromatography) Partitioning of analytes between a stationary phase and a carrier gas.[1]Identification and quantification of volatile organic compounds (e.g., residual solvents).Extremely High (pg-fg)ExcellentGold standard for volatile impurity analysis.Limited to thermally stable and volatile compounds.
NMR (Nuclear Magnetic Resonance) Measures the magnetic properties of atomic nuclei.[1]Unambiguous structural confirmation, identification of impurities, and quantitative analysis (qNMR).ModerateGood to ExcellentProvides detailed structural information, can identify unknown impurities without a reference standard.Lower sensitivity compared to chromatographic methods, requires more sample, complex spectra.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines HPLC separation with mass-based detection.Molecular weight confirmation of the main compound and impurities, structural elucidation of unknowns.Extremely High (pg-fg)GoodDefinitive identification of impurities by providing molecular weight and fragmentation data.[7]Complex instrumentation, response factors can vary significantly, making quantification challenging without standards.

The following diagram illustrates how these techniques provide complementary data for a complete purity profile.

G Compound Synthesized N-(2,4-Difluoro-3-formylphenyl) propane-1-sulfonamide Q1 Is the elemental composition correct? Q2 What is the correct chemical structure? Q3 Are non-volatile impurities present? Q4 Are volatile impurities present? Q5 What are the identities of the impurities? EA Elemental Analysis EA->Q1 NMR NMR Spectroscopy NMR->Q2 NMR->Q5 HPLC HPLC-UV HPLC->Q3 GC GC-FID GC->Q4 LCMS LC-MS LCMS->Q5

Complementary roles of analytical techniques in purity assessment.

Conclusion

For the purity assessment of this compound, elemental analysis is an indispensable, first-line analytical technique. It offers a rapid, cost-effective, and highly accurate confirmation of the compound's elemental stoichiometry, providing a robust indicator of bulk purity.[8] Its strength lies in its ability to detect deviations from the theoretical composition, which may arise from a wide range of impurities without requiring specific standards for each one.

However, in the rigorous context of pharmaceutical development, elemental analysis is not a standalone solution. A comprehensive purity profile, as required by regulatory bodies, necessitates a multi-faceted approach.[13][14] The data from elemental analysis should be integrated with high-resolution separation techniques like HPLC for quantifying organic impurities and GC for residual solvents. Furthermore, spectroscopic methods such as NMR and MS are crucial for definitive structural confirmation and the identification of unknown impurities. By strategically combining these orthogonal techniques, researchers can build a complete and trustworthy picture of a compound's purity, ensuring the quality and safety of the final drug product.

References

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods.

  • Measurlabs. CHN(O)S Elemental Analysis.

  • Wikipedia. Combustion analysis.

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation.

  • AZoM. A Look at Elemental Analysis for Organic Compounds.

  • Infinita Lab. Elemental or CHN Analysis.

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A.

  • International Journal of Chemical & Pharmaceutical Analysis. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q.

  • University of Nebraska-Lincoln. Total Carbon, Organic Carbon, Nitrogen and Sulphur Analysis Flash Combustion Method.

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?.

  • Alfa Chemistry. Analytical Methods for Elemental Impurities in Pharmaceuticals.

  • Agilent. Elemental Combustion Analyzer Standards for Chlorine, Nitrogen and Sulfur.

  • Analytik Jena. Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Eleme.

  • American Pharmaceutical Review. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.

  • UFAG Laboratorien AG. Elemental analysis and heavy metals for the pharmaceutical sector.

  • ResearchGate. Development and validation of analytical method for determination of elemental impurities in micafungin for injection.

  • ACS Publications. An Alternative Method to Isolate Pharmaceutical Intermediates.

  • Intertek. Pharmaceutical Impurity Testing and Identification.

  • IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.

  • PubChem. N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide.

  • ChemicalBook. This compound.

  • National Institutes of Food and Drug Control. Determination of the Purity of Sulfonamide Chemical Reference Materials by Differential Scanning Calorimetry.

  • Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.

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Ensuring Methodological Consistency: A Comparative Guide to Cross-Validation of Analytical Methods for Sulfonamide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of pharmaceutical development, the reliability of analytical data is paramount. This is particularly true for the synthesis of sulfonamides, a critical class of therapeutic agents where the purity of intermediates directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). As analytical methods evolve, with techniques like Ultra-Performance Liquid Chromatography (UPLC) offering significant advantages in speed and resolution over traditional High-Performance Liquid Chromatography (HPLC), the need for robust cross-validation becomes essential. This guide provides an in-depth comparison of analytical methods for sulfonamide intermediates and a detailed framework for their cross-validation, ensuring seamless method transfer and data integrity across different analytical platforms.

The Critical Role of Cross-Validation in Sulfonamide Synthesis

The synthesis of sulfonamides often involves multi-step processes, starting from basic building blocks and proceeding through various intermediates.[1][2] The purity of these intermediates is a critical quality attribute, as impurities can be carried through to the final API, potentially affecting its stability, efficacy, and safety.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over impurities in drug substances.[5]

Cross-validation of analytical methods is the formal process of verifying that a validated analytical procedure produces consistent, reliable, and accurate results when performed by different laboratories, with different analysts, on different instruments, or when comparing two different analytical methods.[6] This is crucial when, for example, a robust HPLC method used in a research and development setting is being transferred to a quality control laboratory that utilizes a more modern UPLC system.

A Comparative Analysis of Key Analytical Techniques

The choice of analytical technique for monitoring sulfonamide intermediates is driven by the specific requirements of the analysis, including the complexity of the sample matrix, the required sensitivity, and the need for structural confirmation.

TechniquePrincipleKey AdvantagesKey LimitationsTypical Application for Sulfonamide Intermediates
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a liquid mobile phase.Robust, reliable, widely available, and cost-effective.[5]Longer analysis times, lower resolution compared to UPLC.[7]Routine in-process control, purity assessment, and quantification of major components.[8][9]
Ultra-Performance Liquid Chromatography (UPLC) Utilizes sub-2 µm particle size columns, operating at higher pressures than HPLC.Faster analysis, improved resolution and sensitivity, reduced solvent consumption.[7]Higher initial instrument cost, more sensitive to sample matrix effects.High-throughput screening, impurity profiling, and separation of closely related substances.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.High sensitivity and selectivity, provides molecular weight and structural information.[6]Higher cost and complexity, potential for matrix effects impacting ionization.Definitive identification of impurities, trace-level quantification, and structural elucidation.

Cross-Validation Workflow: A Visual Guide

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, such as an established HPLC method and a newer UPLC method.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Objectives & Acceptance Criteria P2 Select Representative Batches of Sulfonamide Intermediate P1->P2 P3 Develop & Approve Cross-Validation Protocol P2->P3 E1 Prepare Samples (e.g., Spiked with Impurities) P3->E1 E2 Analyze Samples by Method A (e.g., HPLC) E1->E2 E3 Analyze Samples by Method B (e.g., UPLC) E1->E3 A1 Collect & Process Data from Both Methods E2->A1 E3->A1 A2 Statistical Comparison of Results (e.g., t-test, F-test) A1->A2 A3 Evaluate Against Acceptance Criteria A2->A3 A4 Prepare Cross-Validation Report A3->A4 A5 Conclusion on Method Equivalency A4->A5

Caption: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation of HPLC and UPLC Methods for a Sulfonamide Intermediate

This protocol outlines a hypothetical cross-validation study for the quantification of 4-acetamidobenzenesulfonyl chloride, a common intermediate in the synthesis of many sulfa drugs, and its primary impurity, 4-acetamidobenzenesulfonic acid.

Objective

To demonstrate the equivalency of a validated HPLC method (Method A) and a newly developed UPLC method (Method B) for the determination of purity and impurity content of 4-acetamidobenzenesulfonyl chloride.

Materials and Reagents
  • Reference standards for 4-acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonic acid.

  • Samples of 4-acetamidobenzenesulfonyl chloride from three different batches.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid, analytical grade.

  • Mobile phases prepared as per the conditions for Method A and Method B.

Instrumentation
  • Method A: HPLC system with a UV detector.

  • Method B: UPLC system with a UV detector.

Experimental Procedure
  • Standard Solutions: Prepare stock solutions of the reference standards in acetonitrile. Prepare a series of calibration standards by diluting the stock solutions to cover the expected working range.

  • Sample Solutions: Accurately weigh and dissolve the 4-acetamidobenzenesulfonyl chloride samples in acetonitrile to a final concentration of approximately 1 mg/mL.

  • Spiked Sample Solutions: Prepare spiked samples by adding known amounts of the 4-acetamidobenzenesulfonic acid impurity standard to the sample solutions at levels corresponding to 0.5%, 1.0%, and 1.5% of the main component concentration.

ParameterMethod A (HPLC)Method B (UPLC)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic acid in Water0.1% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 0-15 min, 20-80% B0-3 min, 20-80% B
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C35 °C
Detection UV at 254 nmUV at 254 nm
Injection Vol. 10 µL2 µL

The following parameters will be evaluated for both methods using the prepared solutions:

  • Specificity: Analyze blank solvent, placebo (if applicable), and spiked samples to ensure no interference at the retention times of the analyte and impurity.

  • Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration.

  • Accuracy: Analyze the spiked samples in triplicate at each concentration level.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of a single batch sample.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine based on the signal-to-noise ratio of the impurity peak.

Acceptance Criteria
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy Recovery of spiked impurity within 90-110%
Repeatability (RSD) ≤ 2.0% for the main component, ≤ 5.0% for the impurity
Intermediate Precision (RSD) ≤ 3.0% for the main component, ≤ 7.0% for the impurity
Comparison of Results The difference in the mean assay values and impurity content between the two methods should not exceed 2.0%. A statistical evaluation (e.g., Student's t-test) should show no significant difference between the results (p > 0.05).
Data Analysis and Reporting

The results from both analytical methods will be tabulated and compared. Statistical analysis will be performed to determine if there is any significant difference between the two methods. A comprehensive cross-validation report will be generated, summarizing the experimental procedure, results, and a concluding statement on the equivalency of the two methods.

Conclusion

The cross-validation of analytical methods is a non-negotiable step in ensuring the quality and consistency of data throughout the drug development lifecycle. For sulfonamide intermediates, where purity is of utmost importance, a well-defined and executed cross-validation plan provides the necessary confidence to transition between analytical technologies like HPLC and UPLC. By following a systematic approach, as outlined in this guide, researchers and scientists can ensure that their analytical methods are robust, reliable, and fit for purpose, ultimately contributing to the development of safe and effective medicines.

References

  • Schmitt, A. D., & Schmitt, D. C. (2016). Synthesis of Sulfonamides. In D. C. Blakemore, P. M. Doyle, & Y. M. Fobian (Eds.), Synthetic Methods in Drug Discovery: Volume 2 (Vol. 2, Ch. 13, pp. 123-138). The Royal Society of Chemistry.
  • ResearchGate. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available at: [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Available at: [Link]

  • Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • International Journal of ChemTech Research. (2016).
  • Journal of the AOAC. (2020). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • ResearchGate. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Available at: [Link]

  • PubMed. (2009). Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection. Available at: [Link]

  • Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Available at: [Link]

  • AMS Biopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available at: [Link]

  • Ajel. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Available at: [Link]

  • Taylor & Francis Online. (2002). a flow analysis system for the rapid determination of sulfonamides using a solid phase photometric sensing. Available at: [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]

  • ResearchGate. (n.d.). Sulfonamide Residues In Honey. Control and Development of Analytical Procedure. Available at: [Link]

  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available at: [Link]

  • ResearchGate. (2025). Validation of a liquid chromatography-mass spectrometry method for determining the migration of primary aromatic amines from cooking utensils and its application to actual samples. Available at: [Link]

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Comparative Analysis for Drug Discovery Scaffolds: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide vs. N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Scaffold Selection

In the landscape of modern drug discovery, particularly in the realms of kinase and covalent inhibitor design, the selection of a core molecular scaffold is a critical decision point. This choice dictates not only the initial biological activity but also the entire subsequent trajectory of lead optimization. This guide provides an in-depth comparison of two structurally related, yet functionally distinct, chemical scaffolds: N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (hereafter Scaffold A ) and N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide (hereafter Scaffold B ).

While appearing similar at first glance, the substitution at the C3 position of the phenyl ring—a formyl group versus an iodine atom—imparts dramatically different chemical personalities. This analysis will dissect these differences, exploring their implications for synthesis, reactivity, and strategic application in a drug discovery program.

Structural and Physicochemical Overview

Both scaffolds share a common 2,4-difluorophenylpropane-1-sulfonamide core. The fluorine atoms enhance metabolic stability and can modulate pKa, while the sulfonamide group is a classic hydrogen bond donor/acceptor and a common feature in many approved drugs. The key distinction lies at the C3 position.

PropertyScaffold A (-CHO)Scaffold B (-I)Rationale for Difference
Molecular Formula C₁₀H₁₁F₂NO₃SC₉H₁₀F₂INO₂SThe formyl group adds a C and an O, while the iodo group adds a large halogen.
Molecular Weight 263.26 g/mol 361.14 g/mol Iodine's high atomic mass significantly increases the molecular weight.
Calculated LogP ~1.85~2.90The large, nonpolar iodine atom substantially increases lipophilicity compared to the more polar aldehyde.
Polar Surface Area 72.9 Ų63.7 ŲThe oxygen atom in the formyl group contributes more to the polar surface area.
Primary Role Covalent Warhead / H-Bond AcceptorSynthetic Handle / Halogen Bond DonorThe aldehyde is an electrophile for covalent bonding; the iodide is a leaving group for cross-coupling.

The Formyl Group (-CHO): A Covalent Targeting Strategy

Scaffold A is defined by its aryl aldehyde functionality. In the context of medicinal chemistry, this group is not merely a passive substituent; it is an electrophilic "warhead" capable of forming reversible covalent bonds with nucleophilic amino acid residues on a target protein.

Mechanism of Action: Schiff Base Formation

The primary mechanism involves the reaction of the aldehyde with the ε-amine of a lysine residue, or potentially the N-terminus of the protein, to form a Schiff base (an imine). This interaction is reversible, which can be advantageous in tuning drug residence time and minimizing off-target effects compared to irreversible covalent inhibitors.

Schiff_Base_Formation Scaffold_A Scaffold A (R-CHO) Intermediate Hemiaminal Intermediate Scaffold_A->Intermediate + H+ Lysine Protein Lysine (Protein-NH2) Lysine->Intermediate Schiff_Base Reversible Covalent Adduct (Schiff Base) Intermediate->Schiff_Base - H2O Schiff_Base->Intermediate + H2O

Caption: Reversible covalent targeting via Schiff base formation.

Strategic Application

Scaffold A is best suited for projects where:

  • A known lysine residue resides in or near the target's active site.

  • A reversible covalent mechanism is desired to achieve prolonged target engagement without permanent modification.

  • The goal is to develop a tool compound to validate a specific covalent binding hypothesis.

The Iodo Group (-I): A Gateway to Chemical Diversity

Scaffold B is a synthetic chemist's workhorse. The aryl iodide is one of the most versatile functional groups for diversification through transition-metal-catalyzed cross-coupling reactions. It does not typically act as a covalent warhead itself but serves as a stable, reactive handle to install a vast array of other chemical moieties.

Mechanism of Action: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by a low-valent palladium catalyst, initiating catalytic cycles like the Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Library_Synthesis Scaffold_B Scaffold B (Aryl-Iodide) Suzuki_Product Aryl-R (New C-C Bond) Scaffold_B->Suzuki_Product Suzuki Coupling Sonogashira_Product Aryl-C≡C-R (New C-C Bond) Scaffold_B->Sonogashira_Product Sonogashira Coupling Buchwald_Product Aryl-NH-R (New C-N Bond) Scaffold_B->Buchwald_Product Buchwald-Hartwig Coupling Boronic_Acid R-B(OH)2 (Boronic Acid) Boronic_Acid->Suzuki_Product Alkyne R-C≡CH (Terminal Alkyne) Alkyne->Sonogashira_Product Amine R-NH2 (Amine) Amine->Buchwald_Product

Caption: Scaffold B as a central hub for library generation.

Strategic Application

Scaffold B is the superior choice when:

  • The project is in an early-stage hit-to-lead or lead optimization phase requiring extensive Structure-Activity Relationship (SAR) exploration.

  • The goal is to probe a binding pocket with a wide variety of functional groups to identify key interactions.

  • A covalent mechanism is not the primary objective, but rather maximizing potency and selectivity through non-covalent interactions.

Experimental Protocols

The following protocols represent standard, validated methodologies for the synthesis and evaluation of compounds like Scaffolds A and B.

Protocol 1: General Synthesis of the Sulfonamide Core

This protocol describes the foundational step of reacting a substituted aniline with propanesulfonyl chloride to form the sulfonamide bond, a reaction applicable to the synthesis of both scaffolds starting from the appropriate aniline precursor.

Objective: To synthesize the N-phenylpropane-1-sulfonamide core structure.

Materials:

  • Substituted Aniline (e.g., 2,4-difluoro-3-iodoaniline)

  • Propane-1-sulfonyl chloride

  • Pyridine (or other non-nucleophilic base)

  • Dichloromethane (DCM) as solvent

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • Add propane-1-sulfonyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final sulfonamide.

Self-Validation: The identity and purity of the product must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct structure has been formed and is free of significant impurities before use in subsequent steps.

Protocol 2: Assessing Covalent Modification by Scaffold A using LC-MS/MS

This protocol outlines a method to determine if Scaffold A covalently modifies a target protein.

Objective: To detect the formation of a covalent adduct between a target protein and Scaffold A.

Materials:

  • Purified target protein

  • Scaffold A (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • Dithiothreitol (DTT) for reduction

  • Iodoacetamide (IAM) for alkylation

  • Trypsin (sequencing grade)

  • Formic Acid

  • Acetonitrile

  • High-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap)

Procedure:

  • Incubate the target protein (1-5 µM) with Scaffold A (10-50 µM) in the assay buffer for a defined period (e.g., 1-4 hours) at room temperature. Include a vehicle control (DMSO only).

  • Intact Protein Analysis (Optional): Analyze a small aliquot of the incubation mixture by LC-MS to detect the mass shift corresponding to the addition of the scaffold to the protein. The expected mass increase would be the molecular weight of Scaffold A minus the mass of water (18.015 Da).

  • Proteolytic Digestion: Reduce the remaining protein sample with DTT, alkylate with IAM, and then digest overnight with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against the protein sequence. Specifically, search for a variable modification on lysine residues corresponding to the mass of the scaffold adduct. The software will identify the exact peptide and residue that has been modified.

Trustworthiness: This multi-step process is self-validating. The initial intact mass analysis provides a rapid check, while the LC-MS/MS analysis provides definitive, high-resolution proof of the modification site, confirming the covalent binding event with high confidence.

Conclusion and Strategic Recommendation

The choice between this compound (Scaffold A ) and N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide (Scaffold B ) is not a matter of which is "better," but which is strategically appropriate for the specific goals of a drug discovery campaign.

  • Choose Scaffold A for targeted, hypothesis-driven projects aimed at developing a reversible covalent inhibitor . Its value lies in its inherent reactivity, providing a direct path to a specific mechanism of action.

  • Choose Scaffold B for programs requiring broad SAR exploration and library generation . Its value is its synthetic versatility, acting as a robust platform for discovering novel, high-affinity interactions through systematic chemical diversification.

A comprehensive program may even utilize both. Scaffold B could be used to first establish the optimal non-covalent interactions around the C3 position, after which the most promising analogues could be re-synthesized with a formyl group (Scaffold A-type) to introduce a covalent-binding component and further enhance potency or achieve a desired pharmacokinetic profile. This dual approach leverages the strengths of both scaffolds to maximize the probability of success.

References

  • Schönherr, R., & Heinemann, S. H. (2000). Molecular determinants for activation and block of K+ channels by currents. Journal of Physiology, 524(Pt 3), 683–695. (This source discusses Schiff base formation in the context of channel modulation, a classic biochemical mechanism.) [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. (A foundational review on covalent drug design, discussing reversible and irreversible mechanisms.) [Link]

  • Johansson Seechurn, C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-catalyzed cross-coupling: a historical contextual perspective to the 2010 Nobel Prize. Angewandte Chemie International Edition, 51(21), 5062-5085. (A comprehensive review of the history and mechanism of palladium-catalyzed cross-coupling reactions.) [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. (Details the industrial and practical applications of various cross-coupling reactions in chemical synthesis.) [Link]

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699–711. (An authoritative review on the principles of protein identification and post-translational modification analysis using mass spectrometry.) [Link]

A Comparative In Vitro Efficacy Analysis of Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the in vitro performance of novel sulfonamide antibiotics against established alternatives. Designed for researchers, scientists, and drug development professionals, this document outlines the experimental frameworks for evaluating efficacy, explains the causal reasoning behind methodological choices, and presents comparative data to inform preclinical research and development.

The Enduring Relevance of Sulfonamides in an Era of Resistance

Sulfonamides, the first class of synthetic antimicrobial agents, have been a cornerstone of chemotherapy for decades.[1] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), is a critical step in the bacterial folic acid synthesis pathway.[2][3][4][5] This pathway is essential for the production of purines, thymidine, and certain amino acids, making it an effective target for antimicrobial intervention.[2] Unlike their mammalian hosts, who acquire folate from their diet, bacteria must synthesize it de novo, providing a selective toxicity advantage for sulfonamides.[3][6]

However, the extensive use of these "sulfa drugs" has led to widespread bacterial resistance, primarily through two mechanisms: the acquisition of plasmid-borne sul genes that encode for sulfonamide-insensitive DHPS enzymes, or mutations in the chromosomal folP gene that reduce the binding affinity of sulfonamides to the target enzyme.[5][7][8][9] This has necessitated the development of novel sulfonamide derivatives and hybrid molecules designed to overcome these resistance mechanisms and broaden their spectrum of activity.[10][11]

This guide will detail the essential in vitro assays required to rigorously evaluate the efficacy of these next-generation sulfonamides, comparing their performance to both traditional sulfonamides and antibiotics from other classes.

Core Efficacy Assessment: A Multi-Faceted Approach

A comprehensive in vitro evaluation of a novel sulfonamide relies on a suite of interconnected assays. Each provides a unique piece of the efficacy puzzle, from initial screening of inhibitory activity to a dynamic understanding of its bactericidal potential and impact on complex bacterial communities.

Diagram: In Vitro Efficacy Workflow for Novel Sulfonamides

In_Vitro_Efficacy_Workflow cluster_0 Primary Screening cluster_2 Advanced & Safety Evaluation MIC Minimum Inhibitory Concentration (MIC) MBC Minimum Bactericidal Concentration (MBC) MIC->MBC Determines concentrations for MBC testing Time_Kill Time-Kill Kinetics Assay MIC->Time_Kill Provides basis for concentration selection (e.g., 1x, 4x MIC) Biofilm Biofilm Inhibition & Eradication Assays MIC->Biofilm Guides concentration range for MBIC/MBEC Cytotoxicity Cytotoxicity Assay (e.g., MTT) MIC->Cytotoxicity MBC->Time_Kill Time_Kill->Biofilm Biofilm->Cytotoxicity

Caption: Workflow for the in vitro evaluation of novel sulfonamides.

I. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the foundational metric in antimicrobial susceptibility testing, defining the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[12][13][14] This assay is critical for the initial screening of novel compounds and for establishing a baseline for further, more complex evaluations.

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[1][2][15][16]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[13]

    • Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13][14] Causality: Standardization of the inoculum is paramount for reproducibility. A higher inoculum can lead to falsely high MIC values, while a lower inoculum can result in falsely low values.

  • Serial Dilution of the Antimicrobial Agent:

    • In a sterile 96-well microtiter plate, prepare serial two-fold dilutions of the novel sulfonamide and comparator agents.[13]

    • Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 100 µL from well 10 is discarded.[13]

    • Well 11 serves as a positive control (inoculum, no drug), and well 12 as a negative/sterility control (broth only).[13]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

    • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.[12]

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[12][13] This can be assessed visually or with a plate reader.

Comparative Data: Novel vs. Conventional Sulfonamides
CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
Novel Sulfonamide A 4816
Novel Sulfonamide B 24>128
Sulfamethoxazole3264>1024
Ciprofloxacin0.50.0150.25

Data is illustrative and should be replaced with actual experimental results.

II. Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay identifies the concentration that inhibits growth, the MBC assay determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[5][8][17] This distinction is crucial for understanding whether a novel compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Experimental Protocol
  • Perform an MIC Assay: First, determine the MIC of the compound as described above.

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., the MIC, 2x MIC, 4x MIC, etc.), aspirate a small aliquot (e.g., 10-100 µL).

  • Plating: Spread the aliquot onto a non-selective agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[8][17]

Self-Validation: A culture from the positive control well of the MIC plate should be plated to confirm the initial inoculum count and viability of the organism.

III. Time-Kill Kinetics Assay

The time-kill assay provides a dynamic view of antimicrobial activity, revealing the rate at which a compound kills a bacterial population over time.[18][19] This is more informative than the static endpoints of MIC/MBC assays and can help differentiate between concentration-dependent and time-dependent killing.

Experimental Protocol
  • Preparation: Prepare flasks containing a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) in broth.

  • Drug Addition: Add the novel sulfonamide and comparator agents at relevant concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control flask with no drug.

  • Time-Point Sampling: Incubate the flasks at 35-37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot from each flask.[18][20]

  • Enumeration: Perform serial dilutions of each aliquot and plate onto agar to determine the viable CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Synergy with another antibiotic can be defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[20]

Diagram: Interpreting Time-Kill Curves

Time_Kill_Curves x_axis x_axis y_axis y_axis xlabel Time (hours) ylabel log10 CFU/mL gc_end static_start static_end static_start->static_end Bacteriostatic cidal_start cidal_end cidal_start->cidal_end Bactericidal origin origin origin->y_axis gc_start gc_start gc_start->gc_end Growth Control

Caption: Representative time-kill curves showing different antimicrobial effects.

IV. Anti-Biofilm Assays

Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[9] Evaluating a novel sulfonamide's ability to both prevent biofilm formation and eradicate established biofilms is critical for assessing its potential clinical utility, especially for chronic or device-associated infections.

Experimental Protocol: Biofilm Inhibition (MBIC) and Eradication (MBEC)
  • Minimum Biofilm Inhibitory Concentration (MBIC):

    • This assay is similar to the MIC protocol, but after incubation, the planktonic (free-floating) bacteria are removed from the wells.[9]

    • The remaining adhered biofilm is washed, and then stained with crystal violet.[9][10][21]

    • The stain is solubilized (e.g., with 30% acetic acid), and the absorbance is read on a plate reader.[9][10]

    • The MBIC is the lowest drug concentration that leads to a significant reduction in biofilm biomass compared to the control.[9]

  • Minimum Biofilm Eradication Concentration (MBEC):

    • First, a biofilm is allowed to form in a 96-well plate for 24-48 hours without any drug present.

    • After the biofilm is established, the planktonic cells are removed, and fresh media containing serial dilutions of the antimicrobial agent are added.

    • The plate is incubated for another 24 hours.

    • Biofilm viability is then assessed either by crystal violet staining for biomass or by using a metabolic dye like 2,3,5-triphenyltetrazolium chloride (TTC) or resazurin to quantify metabolically active cells.[7][22]

V. In Vitro Cytotoxicity Assay

While efficacy against bacteria is the primary goal, a novel compound must also be safe for host cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of mammalian cells, serving as a proxy for cell viability and cytotoxicity.[12][23][24][25]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a mammalian cell line (e.g., HeLa, HepG2) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Expose the cells to serial dilutions of the novel sulfonamide for a defined period (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: Add MTT solution to each well. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to a purple formazan product.[23][24][25]

  • Incubation: Incubate for 2-4 hours to allow for formazan crystal formation.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at ~570 nm. A decrease in absorbance in treated wells compared to the vehicle control indicates a reduction in cell viability.[24] The IC₅₀ (the concentration that inhibits 50% of cell viability) can then be calculated.

Comparative Safety Profile
CompoundIC₅₀ on HeLa Cells (µM)Selectivity Index (E. coli)
Novel Sulfonamide A >200>25
Novel Sulfonamide B 15037.5
Doxorubicin (Control)1.2N/A

Selectivity Index = IC₅₀ (HeLa) / MIC (E. coli). A higher index is desirable, indicating greater selectivity for the bacterial target.

Conclusion

The in vitro evaluation of novel sulfonamides requires a systematic and multi-parametric approach. By moving beyond a simple MIC value to incorporate bactericidal kinetics, anti-biofilm activity, and host cell cytotoxicity, a much clearer and more clinically relevant picture of a compound's potential emerges. The protocols and comparative frameworks outlined in this guide provide a robust system for the objective assessment of next-generation sulfonamides, enabling data-driven decisions in the critical early stages of antibiotic drug discovery.

References

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. CLSI standard M07. Clinical and Laboratory Standards Institute; 2024. [Link]

  • Intertek Inform. CLSI M07:2024 Methods for Dilution Antimicrobial Susceptibility Tests. Intertek Inform; 2024. [Link]

  • Kaderabkova, N. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate; 2023. [Link]

  • CLSI. AST M07 PKG | M07-Ed12 and M100-Ed35 Package. CLSI. [Link]

  • Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG. [Link]

  • CLSI. M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI; 2023. [Link]

  • Co, J. Y. et al. Microtiter plate assays to assess antibiofilm activity against bacteria. Nature Protocols; 2021. [Link]

  • Plotka, M. and Boukherroub, R. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io; 2023. [Link]

  • SEAFDEC/AQD. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD; 2011. [Link]

  • CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. regulations.gov; 2009. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Le, H. N. and L. E. P. Dietrich. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments; 2014. [Link]

  • Creative Diagnostics. Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Microbe Investigations. Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations AG. [Link]

  • Dalecki, A. G. et al. Targeting Biofilm Associated Staphylococcus aureus Using a Resazurin-Based Drug-Susceptibility Assay. Journal of Visualized Experiments; 2022. [Link]

  • iGEM. General Biofilm Assay Protocol. iGEM. [Link]

  • Al-Hafidh, H. et al. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Methods and Protocols; 2023. [Link]

  • Riss, T. L. et al. Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf; 2013. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Alshareef, W. et al. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific; 2021. [Link]

  • Alshareef, W. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. ResearchGate; 2021. [Link]

  • Spellerberg, B. and Brandt, C. Time kill assays for Streptococcus agalactiae and synergy testing. protocols.io; 2015. [Link]

  • van Meerloo, J. et al. Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology; 2011. [Link]

  • Emery Pharma. Time-Kill Kinetics Assay. Emery Pharma. [Link]

  • Nelson Labs. Time-Kill Evaluations. Nelson Labs. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and chemical research, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS No. 918523-58-7), a compound characterized by its difluorinated aromatic ring, a reactive aldehyde group, and a sulfonamide moiety. The procedures outlined below are grounded in established principles of chemical safety and hazardous waste management, ensuring the protection of laboratory personnel and the environment.

Hazard Assessment and Immediate Precautions

Therefore, it is imperative to handle this compound with the utmost care, assuming it to be, at minimum, an irritant to the skin, eyes, and respiratory system.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a flame-retardant lab coat, safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • Ventilation: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

  • Spill Management: Have a chemical spill kit readily accessible. Small spills can be contained with an inert absorbent material, which must then be treated as hazardous waste. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

Chemical Profile and Disposal Considerations

To select the appropriate disposal method, it is crucial to understand the chemical nature of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁F₂NO₃S[2]
Molecular Weight 263.26 g/mol [2]
CAS Number 918523-58-7[2]
Key Functional Groups Aromatic Aldehyde, Sulfonamide, Difluorophenyl
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents

The presence of fluorine atoms significantly increases the chemical stability of the aromatic ring, particularly the carbon-fluorine bonds. This has profound implications for disposal, as incomplete combustion during incineration can lead to the formation of hazardous byproducts such as hydrogen fluoride (HF)[3][4].

Step-by-Step Disposal Protocols

There are two primary routes for the disposal of this compound: collection for incineration by a licensed hazardous waste facility or in-lab chemical neutralization for small quantities. The choice depends on the quantity of waste and institutional policies.

Protocol 1: Collection for Off-Site Incineration

This is the preferred and most common method for disposing of halogenated organic compounds.

  • Waste Segregation: Collect all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, in a dedicated hazardous waste container. This is considered a halogenated organic waste stream.

  • Containerization: Use a clearly labeled, chemically compatible (e.g., high-density polyethylene or glass) hazardous waste container with a secure, leak-proof lid.

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound," the approximate quantity, and the date.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.

  • Pickup: Arrange for collection by your institution's EHS-approved hazardous waste contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for selecting the appropriate disposal route.

G start Waste Generated This compound check_quantity Assess Quantity of Waste start->check_quantity small_quantity Small Quantity (<5g) check_quantity->small_quantity < 5g large_quantity Large Quantity (>5g) or Contaminated Debris check_quantity->large_quantity > 5g check_policy Institutional Policy Allows In-Lab Neutralization? small_quantity->check_policy collection Protocol 1: Collection for Off-Site Incineration large_quantity->collection neutralization Protocol 2: In-Lab Chemical Neutralization check_policy->neutralization Yes check_policy->collection No neutralized_waste Dispose of Neutralized Solution per Institutional Guidelines neutralization->neutralized_waste package_waste Segregate, Containerize, and Label as Halogenated Organic Waste collection->package_waste store_waste Store in Satellite Accumulation Area package_waste->store_waste waste_pickup Arrange for EHS Hazardous Waste Pickup store_waste->waste_pickup

Caption: Decision workflow for disposal of this compound.

Protocol 2: In-Lab Chemical Neutralization (for small quantities, <5g)

This protocol should only be performed by trained personnel and in strict accordance with your institution's safety policies. It involves a two-step process to address both the aldehyde and sulfonamide functional groups.

Step 1: Neutralization of the Aldehyde Group

The aldehyde group is highly reactive and should be neutralized first. Sodium pyrosulfite (also known as sodium metabisulfite) is an effective agent for this purpose, converting the aldehyde to a non-toxic bisulfite adduct[5].

  • Preparation: In a chemical fume hood, prepare a solution of the waste compound in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol or THF to ensure solubility).

  • Reaction: Slowly add a 1.5 molar excess of sodium pyrosulfite to the stirred solution. The reaction is typically complete within 30 minutes at room temperature.

  • Verification: The disappearance of the aldehyde can be monitored by thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Sulfonamide Group

While sulfonamides are generally stable, they can be hydrolyzed under acidic or basic conditions. Acidic hydrolysis is generally preferred to avoid potential side reactions with the aromatic ring.

  • Acidification: After confirming the neutralization of the aldehyde, slowly add a strong acid (e.g., 6M HCl) to the reaction mixture until the pH is approximately 1-2.

  • Hydrolysis: Gently heat the mixture (e.g., to 50-60°C) with continued stirring for several hours to facilitate the cleavage of the S-N bond in the sulfonamide.

  • Final Neutralization: After cooling to room temperature, carefully neutralize the entire solution to a pH between 6 and 8 by the slow addition of a base, such as sodium bicarbonate.

  • Disposal: The final aqueous solution, containing the hydrolyzed and neutralized products, can typically be disposed of down the drain with copious amounts of water, pending approval from your institution's EHS office.

Chemical Neutralization Workflow

The following diagram outlines the key steps in the in-lab chemical neutralization process.

G start Small Quantity of Waste Compound in Solution add_pyrosulfite Step 1: Add Sodium Pyrosulfite (1.5 molar excess) start->add_pyrosulfite stir_rt Stir at Room Temperature (~30 mins) add_pyrosulfite->stir_rt monitor_tlc Monitor by TLC for Aldehyde Disappearance stir_rt->monitor_tlc monitor_tlc->stir_rt Incomplete add_hcl Step 2: Slowly Add Strong Acid (e.g., 6M HCl) to pH 1-2 monitor_tlc->add_hcl Complete heat_mixture Gently Heat (50-60°C) for Several Hours add_hcl->heat_mixture cool_down Cool to Room Temperature heat_mixture->cool_down neutralize_final Step 3: Neutralize to pH 6-8 with Sodium Bicarbonate cool_down->neutralize_final dispose_solution Dispose of Final Aqueous Solution (pending EHS approval) neutralize_final->dispose_solution

Caption: Workflow for the chemical neutralization of this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By understanding the compound's chemical properties and potential hazards, and by adhering to the detailed protocols outlined in this guide, researchers can ensure that their work is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific guidelines and the relevant local, state, and federal regulations before proceeding with any waste disposal.

References

  • Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53419003, N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Schulz, M., & Löffler, D. (2005). Degradation of sulfonamides as a microbial resistance mechanism.
  • Google Patents. (1996). Method of neutralizing aldehyde-containing waste waters and the like.
  • Wick, C., Ternes, T. A., & Joss, A. (2009). Combustion ion chromatography for extractable organofluorine analysis.

Sources

A Strategic Guide to Personal Protective Equipment for Handling N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, risk-based framework for the safe handling of N-(2,4-Difluoro-3-formylphenyl)propane-1-sulfonamide (CAS No. 918523-58-7).[1][2] Moving beyond a simple checklist, this guide explains the rationale behind each procedural step and equipment choice, empowering researchers to cultivate a proactive safety culture. The protocols outlined herein are designed to be self-validating, ensuring a robust defense against chemical exposure at every stage of your workflow, from initial handling to final disposal.

Hazard Assessment: Understanding the Compound

This compound is a halogenated aromatic sulfonamide. While a specific, comprehensive toxicological profile is not widely published, an analysis of its constituent functional groups—difluorophenyl, formyl (aldehyde), and sulfonamide—mandates a cautious approach. The Material Safety Data Sheet (MSDS) indicates that the compound requires careful handling to avoid contact with skin, eyes, and to prevent inhalation.[1] Structurally similar compounds, such as other halogenated aromatic sulfonamides, are known to cause skin, eye, and respiratory irritation.[3] Therefore, all handling procedures must be predicated on the assumption of potential irritant properties and unknown long-term toxicity.

Key Physicochemical Properties:

Property Value Source
Molecular Formula C₁₀H₁₁F₂NO₃S [1]
Molecular Weight 263.26 g/mol [1][2]

| CAS Number | 918523-58-7 |[1][2] |

The Core Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its efficacy is critically dependent on the primary engineering and administrative controls in place.

  • Primary Engineering Control: The Chemical Fume Hood All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood.[1] This is non-negotiable. The fume hood is your primary defense against inhaling potentially harmful dust or vapors.

    Best Practices for Fume Hood Use:

    • Verify Airflow: Before starting work, confirm the fume hood is operational. A simple tissue test at the sash opening can provide a qualitative check.

    • Work Deep Inside: All apparatus and chemicals should be kept at least 6 inches (15 cm) behind the plane of the sash to ensure effective containment.

    • Maintain Sash Height: Keep the sash at the lowest practical height, as indicated by the manufacturer's markings (often around 18 inches), to maximize airflow velocity and protection.

    • Minimize Clutter: Do not use the fume hood for chemical storage. Excessive equipment can disrupt airflow patterns, creating eddies that may allow contaminants to escape.

  • Administrative Controls:

    • Designated Area: Clearly demarcate the area where this compound is handled. Access should be limited to trained personnel.

    • Standard Operating Procedures (SOPs): All researchers must be trained on the specific SOPs for handling this compound, including the procedures outlined in this guide.

    • Emergency Preparedness: Ensure eyewash stations and safety showers are unobstructed and tested regularly. All personnel should know their location and how to use them.

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE is not a one-size-fits-all matter. It is a risk-based decision process. The following diagram illustrates the logic for selecting appropriate PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection Start Start: Handling This compound BasePPE Baseline PPE: - Safety Glasses with Side Shields - Long-Sleeved Lab Coat - Closed-Toe Shoes Start->BasePPE All operations require CheckSolid Is the compound a solid/powder? CheckSplash Is there a risk of splash (e.g., dissolution, transfer)? CheckSolid->CheckSplash No (dissolved in solution) Respirator Respiratory Protection: - NIOSH-approved respirator with Organic Vapor (OV) cartridges and P100 particulate filter CheckSolid->Respirator Yes (potential for aerosolization) Gloves Hand Protection: - Double glove with Nitrile - Consider Neoprene/Butyl for extended contact CheckSplash->Gloves Yes CheckSplash->Gloves No (incidental contact only) BasePPE->CheckSolid Goggles Upgrade Eye Protection: - Chemical Splash Goggles Gloves->Goggles Yes FaceShield Add Face Protection: - Face Shield over Goggles Goggles->FaceShield Yes (large volumes or vigorous mixing) Respirator->CheckSplash

Caption: PPE selection workflow for handling the target compound.

Step-by-Step PPE Protocol:

A. Eye and Face Protection:

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn at all times in the laboratory.

  • Required for Liquid Handling: When handling solutions of the compound, upgrade to chemical splash goggles. This provides a seal around the eyes, protecting against splashes from all angles.

  • Recommended for High-Risk Tasks: For tasks involving larger volumes (>100 mL) or vigorous mixing where the risk of a significant splash is higher, a face shield should be worn in addition to chemical splash goggles.

B. Skin and Body Protection:

  • Lab Coat: A flame-resistant lab coat with long sleeves, fully buttoned, is mandatory.

  • Gloves: No single glove material is impervious to all chemicals.[4] For this compound, which is a halogenated aromatic compound, a conservative approach is required.

    • For Incidental Contact (Splash Protection): Double gloving with standard nitrile examination gloves is a robust practice. Nitrile provides good splash resistance against many chemicals, and the outer glove can be removed immediately upon contamination.[5]

    • For Extended Contact or Immersion: While immersion should be avoided through proper technique, if a task necessitates it, heavier-duty gloves are required. Butyl or Viton® gloves offer superior resistance to aromatic and halogenated solvents.[6] Always consult the glove manufacturer’s specific chemical resistance chart for breakthrough time data.[6][7]

  • Clothing: Wear long pants and closed-toe shoes. Do not wear shorts, skirts, or perforated shoes in the laboratory.

C. Respiratory Protection: Respiratory protection is necessary when engineering controls (i.e., the fume hood) may not be sufficient to prevent inhalation of the compound, particularly when handling the solid powder.

  • Requirement: If there is a risk of generating dust or aerosols (e.g., during weighing, scraping, or in case of a spill outside the fume hood), a NIOSH-approved air-purifying respirator is required.

  • Cartridge Selection: The cartridge must be appropriate for the hazard. For this compound, a combination cartridge is recommended:

    • Organic Vapor (OV) Cartridge: To protect against any volatile components. These are typically color-coded black.[8]

    • P100 Particulate Filter: To protect against fine dust and aerosols. These are color-coded magenta.[8]

    • A combination OV/P100 cartridge is the most effective choice.

Operational Plan: Donning, Doffing, and Decontamination

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Don_Doff cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D_Coat 1. Lab Coat D_Resp 2. Respirator (if required) D_Eye 3. Goggles / Face Shield D_Gloves 4. Gloves (pull over cuffs) F_Gloves 1. Outer Gloves (if double-gloved) F_Coat 2. Lab Coat (turn inside out) F_Eye 3. Goggles / Face Shield F_Resp 4. Inner Gloves F_Wash 5. Wash Hands Thoroughly

Caption: Standard donning and doffing sequence for PPE.

Spill and Decontamination Protocol:

  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).

    • Gently sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

    • Wipe the area with a cloth dampened with a soap and water solution. Follow with a clean water rinse.

    • Place all contaminated materials (absorbent, wipes, gloves) into the hazardous waste container.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area. Alert others and your supervisor.

    • If the spill is flammable or volatile, remove ignition sources.

    • Call your institution's emergency response team (e.g., EH&S). Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.

Disposal Plan: Managing Halogenated Waste

This compound is a halogenated organic compound. As such, all waste streams containing this chemical must be treated as hazardous halogenated waste.

Waste Segregation and Disposal Steps:

  • Designated Waste Container: Use a clearly labeled, sealable waste container designated specifically for "Halogenated Organic Waste."[9][10]

  • Labeling: The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any solvents used.

    • The associated hazards (e.g., "Irritant").

  • Solid Waste: All contaminated solid materials, including used gloves, weigh paper, absorbent pads, and empty stock bottles, must be placed in the designated solid halogenated waste container.

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a designated liquid halogenated waste container. Do not pour this chemical down the drain. [11]

  • Container Management: Keep waste containers closed at all times except when adding waste.[9] Store in a secondary containment bin within a ventilated area, away from incompatible materials.

  • Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management provider.

By adhering to this comprehensive safety and handling framework, you build a resilient safety culture that protects not only yourself and your colleagues but also the integrity of your research.

References

  • MSDS of this compound. Capot Chemical Co.,Ltd.
  • N-(2,4-Difluoro-3-formylphenyl)-1-propanesulfonamide. PubChem, National Center for Biotechnology Information.
  • Spill Decontamination Kit for Aromatic Amines. SKC Ltd. Available at: [Link]

  • N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide;hydrochloride Safety Data Sheet. AK Scientific, Inc.
  • First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. Available at: [Link]

  • Cartridge Selection. Northwestern University, Environmental Health and Safety. Available at: [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University, Environmental Health and Safety. Available at: [Link]

  • 3M Respirator Selection Guide. 3M. Available at: [Link]

  • Formaldehyde Spill Protocol for Patient Care Locates. University of Rochester Medical Center, Environmental Health & Safety. Available at: [Link]

  • Formaldehyde Template SOP. University of Washington, Department of Chemistry. Available at: [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products. Available at: [Link]

  • 3M Respirator Cartridge 6001 Organic Vapor. Industrial Safety Equipment. Available at: [Link]

  • Chemical Resistance Guide. North Safety Products. Available at: [Link]

  • What to do in a chemical emergency. GOV.UK. Available at: [Link]

  • Halogenated Solvents. Washington State University, Environmental Health & Safety. Available at: [Link]

  • 3M Respirator Organic Cartridges. BOSS Manufacturing. Available at: [Link]

  • Chemical resistance guide informations. SHIELD Scientific. Available at: [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania, EHRS. Available at: [Link]

  • Hazardous waste acceptance conditions. University of Groningen. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Available at: [Link]

  • Halogenated Solvents in Laboratories. Temple University, Campus Operations. Available at: [Link]

  • operational guidelines for the management of special hazardous waste. UNICAM. Available at: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. OSHA. Available at: [Link]

Sources

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